molecular formula C13H18ClN5 B079145 Basic Red 51 CAS No. 12270-25-6

Basic Red 51

Cat. No.: B079145
CAS No.: 12270-25-6
M. Wt: 279.77 g/mol
InChI Key: NZDXSXLYLMHYJA-UHFFFAOYSA-M
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Description

Basic Red 51 is a synthetic cationic dye of significant interest in materials science and industrial research. Its primary application lies in the coloration of synthetic fibers, particularly polyacrylonitrile (PAN, e.g., acrylic) and modacrylics, where its positively charged chromophores form strong ionic bonds with the anionic groups in the fiber, resulting in excellent washfastness and vibrant shades. Researchers also utilize this compound in the development and quality control of ink-jet inks, especially for specialty papers and textiles, leveraging its solubility in polar solvents like water and ethanol. Beyond its traditional uses, this dye serves as a model compound in studies of dye-sensitized solar cells (DSSCs) due to its light-absorption properties, and in the development of chemical sensors where its colorimetric response to environmental changes can be monitored. The mechanism of action is fundamentally based on its cationic nature; the dye molecule exists as a colored organic cation that electrostatically interacts with negatively charged substrates. This property is also exploited in biological staining protocols for specific tissue components and in fluorescence microscopy, where it can act as a fluorophore in certain conditions. Our high-purity this compound is provided to support these innovative research applications, ensuring consistent and reliable performance in your experimental workflows.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDXSXLYLMHYJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874049
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
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Molecular Weight

279.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77061-58-6, 12270-25-6, 1016649-33-4
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1)
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Record name Basic Red 51
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Record name 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1)
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Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
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Record name 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride
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Record name C.I. Basic Red 51
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 51
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Basic Red 51 via Diazotization and Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 51, identified chemically as 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium Chloride (CAS No. 12270-25-6), is a cationic monoazo dye.[1][2][3] As a member of the azo dye family, its molecular structure is defined by an azo linkage (–N=N–) connecting a 1,3-dimethyl-1H-imidazolium ring with an N,N-dimethylaniline moiety.[1][2] This cationic nature imparts a strong affinity for anionic substrates, making it valuable in the coloration of synthetic fibers like polyacrylonitrile, in hair dye formulations, and as a model compound in environmental remediation and analytical science research.[3][4][5]

The predominant and well-established method for its synthesis is a two-stage process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2][6] This guide provides an in-depth technical overview of this synthetic pathway, detailing the reaction mechanisms, experimental protocols, and critical process parameters for researchers and chemical development professionals.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is a classic example of electrophilic aromatic substitution, executed in two sequential steps.[1]

1.1. Step 1: Diazotization Diazotization is the conversion of a primary aromatic amine into a highly reactive diazonium salt.[7][8] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[9][10] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5°C) to prevent the thermal decomposition of the unstable diazonium salt.[1][4] The strong acid creates the necessary acidic environment (pH 1.5–2.0) for the formation of the electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction.[1][11] The primary amine acts as a nucleophile, attacking the nitrosonium ion to ultimately form the aryl diazonium ion.[8][11] For this compound, the precursor amine is 2-amino-1,3-dimethyl-1H-imidazolium chloride.

1.2. Step 2: Azo Coupling The second stage is the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[1][7] For the synthesis of this compound, the coupling component is N,N-dimethylaniline.[1][2] The powerful electron-donating dimethylamino group (–N(CH₃)₂) on the N,N-dimethylaniline ring strongly activates it towards electrophilic aromatic substitution, directing the diazonium ion to attack the para-position.[1] This reaction forms the stable azo bond (–N=N–), which serves as the chromophore responsible for the dye's vibrant color.[1][2] The coupling reaction is typically performed in a weakly acidic to neutral medium (pH 4–7) to facilitate the electrophilic attack without decomposing the diazonium salt.[1][6]

Reaction_Pathway Amine 2-Amino-1,3-dimethyl- 1H-imidazolium chloride Diazonium Diazonium Salt Intermediate (Unstable) Amine->Diazonium Diazotization NaNO2_HCl NaNO₂ + HCl (aq) 0-5 °C NaNO2_HCl->Diazonium Coupling_Component N,N-Dimethylaniline Product This compound Coupling_Component->Product Diazonium->Product Azo Coupling pH 4-7

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation: Key Reaction Parameters

Successful synthesis requires strict control over several quantitative parameters. The optimal conditions for each stage are summarized below.

Table 1: Summary of Optimal Conditions for Diazotization

Parameter Optimal Range Rationale & Effect on Yield
Temperature 0–5°C Prevents the premature decomposition of the highly reactive and unstable diazonium salt intermediate.[1][6]
pH 1.5–2.0 Ensures the in situ generation of nitrous acid and optimizes its stability and reactivity.[1][4]
Reaction Time 20–30 minutes Allows for the complete conversion of the primary amine to the diazonium salt while minimizing decomposition.[6]

| **Molar Ratio (Amine:NaNO₂) ** | 1 : 1.1–1.3 | A slight excess of sodium nitrite ensures the complete diazotization of the starting amine.[6] |

Table 2: Summary of Optimal Conditions for Azo Coupling

Parameter Optimal Range Rationale & Effect on Yield
Temperature 5–10°C Maximizes coupling efficiency; higher temperatures can lead to the decomposition of the diazonium salt and reduce yield.[6]
pH 4.0–7.5 A weakly acidic to neutral medium facilitates the electrophilic attack; overly acidic conditions prevent coupling, while basic conditions decompose the diazonium salt.[1][6]
Reaction Time 4–6 hours Ensures a high conversion rate and allows for the reaction to proceed to completion.[1]

| **Molar Ratio (Diazonium:Coupling) ** | 1 : 1.05–1.1 | A slight excess of the coupling component (N,N-dimethylaniline) helps to maximize the yield of the final product.[6] |

Experimental Protocols

The following protocols are generalized from established methodologies for azo dye synthesis.[7][12] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Part A: Diazotization of 2-Amino-1,3-dimethyl-1H-imidazolium chloride

  • Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the primary aromatic amine (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cooling: Cool the resulting suspension to 0–5°C using an ice-salt bath with continuous, vigorous stirring.[12] A fine slurry may form.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq.) in cold deionized water. Cool this solution to 0–5°C.[9]

  • Diazotization Reaction: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine suspension over 15–20 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.[12]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0–5°C for an additional 30 minutes.[12]

  • Verification (Optional): Test for reaction completion by spotting a drop of the mixture onto starch-iodide paper. The immediate appearance of a blue-black color indicates a slight excess of nitrous acid, signaling the end of the diazotization.[9][12] The resulting diazonium salt solution is used immediately in the next step.

3.2. Part B: Azo Coupling with N,N-dimethylaniline

  • Preparation of Coupling Solution: In a separate beaker, dissolve N,N-dimethylaniline (1.05 eq.) in a suitable solvent, such as aqueous ethanol (B145695) or an acetic acid solution, to ensure miscibility.

  • Cooling: Cool the coupling component solution to 0–5°C in an ice bath with constant stirring.[12]

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution. Maintain the temperature below 10°C during the addition.[6][12]

  • pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to between 4 and 5 by slowly adding a saturated solution of a buffer, such as sodium acetate.[12] A colored precipitate of this compound will begin to form.

  • Reaction Maturation: Continue stirring the mixture for 4–6 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.[1]

3.3. Part C: Isolation and Purification

  • Precipitation ("Salting Out"): To decrease the solubility of the dye and maximize precipitation, add a concentrated solution of sodium chloride (20-25% w/v) to the reaction mixture.[1]

  • Filtration: Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with a cold, saturated NaCl solution, followed by cold deionized water until the filtrate runs clear and is neutral to pH paper.[12]

  • Drying: Dry the purified product in a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol.[1]

Experimental_Workflow cluster_0 Diazotization Stage cluster_1 Azo Coupling Stage cluster_2 Isolation & Purification Start Start Prep_Amine 1. Prepare & Cool Amine·HCl Slurry Start->Prep_Amine Diazotize 3. Add Nitrite to Amine (Maintain 0-5 °C) Prep_Amine->Diazotize Prep_Nitrite 2. Prepare & Cool NaNO₂ Solution Prep_Nitrite->Diazotize Stir_Diazo 4. Stir 30 min at 0-5 °C Diazotize->Stir_Diazo Coupling 6. Add Diazonium Salt (Maintain < 10 °C) Stir_Diazo->Coupling Prep_Coupling 5. Prepare & Cool N,N-Dimethylaniline Solution Prep_Coupling->Coupling Adjust_pH 7. Adjust pH to 4-5 with Buffer Coupling->Adjust_pH Stir_Couple 8. Stir 4-6 hours Adjust_pH->Stir_Couple Salt_Out 9. Precipitate with NaCl ('Salting Out') Stir_Couple->Salt_Out Filter_Wash 10. Filter & Wash Solid Salt_Out->Filter_Wash Dry 11. Dry Product Filter_Wash->Dry End This compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

References

Photophysical and Spectral Properties of Basic Red 51: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 51, a cationic azo dye, is a synthetic colorant with applications in the textile industry, cosmetics, and as a biological stain.[1] Its chemical structure, characterized by an azo bridge connecting a dimethylaminophenyl group to a dimethylimidazolium ring, is responsible for its distinct spectral properties. This guide provides a comprehensive overview of the known photophysical and spectral characteristics of this compound, details experimental protocols for their measurement, and presents signaling pathways and workflows relevant to its characterization.

Chemical and Physical Properties

This compound, with the IUPAC name 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride, is a water-soluble solid.[2] Its cationic nature dictates its interaction with anionic substrates.[3]

PropertyValueReference
CAS Number 77061-58-6[2]
Molecular Formula C₁₃H₁₈ClN₅[4]
Molecular Weight 279.77 g/mol [4]
Appearance Red solid powder
Solubility Soluble in water and alcohol

Photophysical and Spectral Properties

The photophysical properties of a dye are governed by its ability to absorb and emit light. The extended π-conjugated system in this compound is the primary chromophore responsible for its absorption in the visible region of the electromagnetic spectrum.[5]

Absorption Spectrum

This compound exhibits a strong absorption band in the visible spectrum, which is responsible for its red color. The key quantitative parameters of its absorption spectrum in aqueous solution are summarized below.

ParameterValueReference
Maximum Absorption Wavelength (λmax) 523-524 nm[5]
Molar Absorptivity (ε) at 530 nm 1.2 × 10⁴ L·mol⁻¹·cm⁻¹[5]
Fluorescence Properties

Note: The experimental protocols detailed in the subsequent sections provide the methodology to experimentally determine the fluorescence emission spectrum, quantum yield, and lifetime of this compound.

Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts with a change in the polarity of the solvent.[7] This effect arises from differential solvation of the ground and excited states of the molecule. While the solvatochromic behavior of many dyes has been studied, specific data on the effect of different solvents on the spectral properties of this compound is not extensively documented. A systematic study using a range of solvents with varying polarities would be required to fully characterize its solvatochromic properties.

Experimental Protocols

The following sections outline detailed methodologies for the characterization of the photophysical and spectral properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol describes the steps to determine the absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound dye

  • Spectroscopic grade solvent (e.g., deionized water, ethanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻⁴ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline correction.

  • Sample Measurement: Rinse a clean cuvette with a small amount of the most dilute working solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the recorded spectra.

    • Plot a graph of absorbance at λmax versus the concentration of the dye.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar absorptivity (ε).

experimental_workflow_uv_vis cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions blank Measure Blank dilutions->blank sample Measure Sample Absorbance blank->sample plot Plot Abs vs. Conc. sample->plot calc Calculate ε plot->calc experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Sample Solution prep_standard Prepare Standard Solution (for QY) prep_sample->prep_standard qy_measure Measure Absorbance & Emission (Sample & Std) prep_standard->qy_measure emission Record Emission Spectrum emission->qy_measure lifetime_measure Measure Fluorescence Decay (TCSPC) qy_measure->lifetime_measure qy_calc Calculate Quantum Yield (Φf) qy_measure->qy_calc lifetime_calc Calculate Lifetime (τ) lifetime_measure->lifetime_calc synthesis_pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling amine Aromatic Amine diazonium Diazonium Salt amine->diazonium nitrite Sodium Nitrite (NaNO₂) nitrite->diazonium acid Acid (e.g., HCl) acid->diazonium coupling_agent Coupling Agent (N,N-dimethylaniline) diazonium->coupling_agent Electrophilic Aromatic Substitution br51 This compound coupling_agent->br51

References

Solubility of Basic Red 51 in water and polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the cationic dye Basic Red 51 (CAS No. 12270-25-6) in water and other polar solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise solubility of this compound is critical.

Introduction to this compound

This compound is a synthetic cationic dye belonging to the azo class.[1] It is widely used in the textile industry for dyeing acrylic fibers and in cosmetic formulations, particularly in semi-permanent hair dyes.[2] The molecule's cationic nature, conferred by the imidazolium (B1220033) ring, is key to its affinity for negatively charged substrates.[1] Accurate knowledge of its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited and presents some inconsistencies regarding its molecular formula. One source reports the aqueous solubility of a compound identified as this compound (CAS 12270-25-6) to be ≥50 g/L at 20°C. However, the same source lists the molecular formula as C₂₁H₂₃ClN₃O₃.[3] The more widely accepted molecular formula for this compound with the same CAS number is C₁₃H₁₈ClN₅.[1][2][4][5][][7][8][9][10] This discrepancy should be taken into consideration when utilizing the provided solubility value.

Qualitative descriptions consistently indicate that this compound is soluble in water and other polar solvents like methanol (B129727) and ethanol.[11][12] However, without standardized testing, the precise quantitative solubility in these solvents remains largely undocumented in publicly available literature. A report from the Scientific Committee on Consumer Safety (SCCS) noted that the solubility of this compound had not been determined by the standardized EC method A.6.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityMolecular Formula Cited
Water20≥50 g/LC₂₁H₂₃ClN₃O₃[3]

Experimental Protocols for Solubility Determination

Given the scarcity of validated solubility data for this compound, this section outlines a detailed experimental protocol for its determination, based on the OECD Guideline 105 ("Water Solubility") and the application of UV-Vis spectrophotometry. This methodology is suitable for colored substances like this compound.

Principle

The solubility of this compound can be determined using the flask method, as described in OECD Guideline 105.[13][14] This method involves creating a saturated solution of the dye in the solvent of interest at a constant temperature. The concentration of the dissolved dye in a filtered aliquot of the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment
  • This compound (analytical standard)

  • Solvents: Deionized water, Ethanol (analytical grade), Methanol (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Cuvettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_sat Saturation cluster_analysis Analysis A Prepare Stock Solution B Create Standard Dilutions A->B C Generate Calibration Curve B->C F Analyze Supernatant with UV-Vis C->F Use Calibration Curve D Equilibrate Excess Dye in Solvent E Separate Solid and Liquid Phases D->E E->F G Calculate Solubility F->G

Figure 1: Experimental workflow for solubility determination.
Detailed Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent (water, ethanol, or methanol) in a volumetric flask to prepare a stock solution of a specific concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standard solutions with at least five different, known concentrations.

  • Spectrophotometric Analysis:

    • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (Beer-Lambert Law), which will be used to determine the concentration of the unknown samples.[15]

Step 2: Preparation of Saturated Solution (Flask Method)

  • Add an excess amount of this compound to a flask containing a known volume of the solvent.

  • Seal the flask and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 20°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid material at the end of this period confirms that the solution is saturated.

Step 3: Sample Analysis

  • After the equilibration period, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • To remove any suspended particles, either centrifuge the aliquot or filter it through a 0.45 µm syringe filter.

  • Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

Step 4: Calculation of Solubility

  • Use the absorbance of the diluted sample and the equation of the calibration curve to calculate the concentration of the diluted solution.

  • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Logical Relationships in Solubility Determination

The determination of solubility relies on a series of logical steps and relationships between different experimental phases. The following diagram outlines this logical flow.

G cluster_input Inputs cluster_process Process cluster_reference Reference Standard cluster_output Output A Known Mass of this compound D Equilibration to Saturation A->D B Known Volume of Solvent B->D C Constant Temperature C->D E Phase Separation (Filtration/Centrifugation) D->E F Spectrophotometric Measurement E->F H Solubility Value (e.g., g/L) F->H Calculation using Calibration Curve G Calibration Curve (Absorbance vs. Known Concentration)

Figure 2: Logical flow of solubility determination.

Conclusion

While this compound is generally considered soluble in water and polar organic solvents, there is a notable lack of precise, publicly available quantitative solubility data determined according to standardized methods. The single available quantitative value is associated with a molecular formula that is inconsistent with the majority of chemical literature for the specified CAS number. For researchers and professionals requiring accurate solubility data, it is highly recommended to perform experimental determination using a robust and validated method, such as the one outlined in this guide. The provided protocol, based on the OECD 105 flask method and UV-Vis spectrophotometry, offers a reliable framework for generating such data.

References

The Cytotoxic Profile of Basic Red 51 in Human Skin Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 51, a common component in semi-permanent hair dyes, demonstrates significant cytotoxic, genotoxic, and mutagenic effects on human skin cells.[1][2] In vitro studies utilizing the immortalized human keratinocyte cell line, HaCaT, have revealed that this compound induces apoptosis through a caspase-dependent pathway, promotes the generation of reactive oxygen species (ROS), causes DNA damage, and leads to cell cycle arrest.[1] This technical guide provides a detailed examination of the cytotoxic mechanisms of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the implicated cellular pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified in human keratinocytes (HaCaT cells). The half-maximal effective concentration (EC50) provides a benchmark for its toxicity.

CompoundCell LineParameterValueReference
This compoundHaCaTEC5013 µg/mL[1]

Mechanisms of Cytotoxicity

This compound, an azo dye, is believed to exert its toxicity partly through the cleavage of its azo bond, which can release toxic aromatic amines.[1] Its cytotoxic effects on human skin cells are multifactorial, involving the induction of apoptosis, the generation of oxidative stress, and interference with the cell cycle.

Induction of Apoptosis

This compound triggers programmed cell death (apoptosis) in human keratinocytes.[1][[“]] The apoptotic cascade is initiated through a mechanism that involves the modulation of key regulatory proteins.

  • Caspase Activation: The dye's pro-apoptotic activity is strongly linked to the activation of the caspase cascade. Studies have shown that this compound decreases the levels of procaspase 8 and leads to the cleavage of procaspase 9.[1] This culminates in the activation of caspase 3, which is a central executioner caspase in the apoptotic pathway.[1]

  • Regulation of Cell Cycle Proteins: Exposure to this compound results in a significant, dose-dependent decrease in the expression of the p21 protein, a critical cell cycle inhibitor.[1][2] Interestingly, the expression of the tumor suppressor protein p53 remains unaffected.[1]

G BR51 This compound Procaspase8 Procaspase 8 BR51->Procaspase8 Decrease Procaspase9 Procaspase 9 BR51->Procaspase9 Cleavage p21 p21 Expression BR51->p21 Decrease Caspase3 Caspase 3 Procaspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Oxidative Stress and DNA Damage

A key feature of this compound toxicity is the induction of oxidative stress, which leads to subsequent cellular damage.

  • Reactive Oxygen Species (ROS) Generation: Treatment with this compound causes an increase in intracellular ROS.[1][2] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and nucleic acids.

  • DNA Damage: The elevated levels of ROS contribute to DNA damage. This is evidenced by an increase in the levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a well-established marker for oxidative DNA damage.[1] The genotoxic effects of this compound are further supported by its ability to suppress the p21 gene, which is involved in DNA damage response.[2]

G BR51 This compound ROS Reactive Oxygen Species (ROS) BR51->ROS Induces DNA Cellular DNA ROS->DNA Oxidizes Oxo8dG 8-oxo-dG DNA->Oxo8dG Forms Damage DNA Damage Oxo8dG->Damage

Caption: Pathway of ROS generation and DNA damage by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis at higher concentrations, sub-toxic doses of this compound have been shown to interfere with the normal progression of the cell cycle. The dye can arrest the cell cycle in the G2 phase, preventing cells from entering mitosis.[1]

Experimental Protocols

The characterization of this compound's cytotoxicity involves a range of standard in vitro toxicological assays.

Cell Culture and Exposure
  • Cell Line: Immortalized human keratinocytes (HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are exposed to varying concentrations of this compound for defined periods (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Reagent Addition: After the treatment period, MTT reagent is added to each well and incubated for 3-4 hours.[4]

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.[4]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The EC50 value is calculated from the dose-response curve.

Apoptosis and Protein Expression Analysis (Western Blot)
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., caspase-3, p21, p53).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Intracellular ROS Detection
  • Probe Loading: Cells are treated with this compound and then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Measurement: DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorometer or flow cytometer.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Preparation: After treatment, cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

  • Analysis: The DNA content of individual cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

3D Reconstructed Human Epidermis Model

To better mimic the in vivo environment, a three-dimensional organotypic culture can be used.

  • Scaffold Seeding: HaCaT cells are seeded onto a scaffold (e.g., collagen gel) at the air-liquid interface.

  • Differentiation: The cells are cultured for a period to allow for stratification and differentiation, forming a structure that resembles the human epidermis.

  • Topical Application: this compound is applied topically to the surface of the 3D model.

  • Analysis: The tissue is then fixed, sectioned, and analyzed using histological techniques (e.g., H&E staining) and immunohistochemistry to assess cell injury and apoptosis (e.g., TUNEL assay for fragmented nuclei).[1]

G cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_results Endpoints Culture HaCaT Cell Culture (Monolayer or 3D Model) Treatment Treatment with This compound Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT WB Protein Expression (Western Blot) Treatment->WB ROS ROS Detection (DCFH-DA) Treatment->ROS Flow Cell Cycle Analysis (Flow Cytometry) Treatment->Flow EC50 EC50 Determination MTT->EC50 Apoptosis Apoptosis Pathway (Caspases, p21) WB->Apoptosis OxidativeStress Oxidative Stress & DNA Damage ROS->OxidativeStress CellCycle G2 Arrest Flow->CellCycle

Caption: General experimental workflow for assessing this compound cytotoxicity.

Conclusion

The available evidence strongly indicates that this compound poses a cytotoxic risk to human skin cells.[1] Its mode of action involves the induction of apoptosis via caspase activation, the generation of ROS leading to oxidative DNA damage, and the disruption of the cell cycle. These findings, derived from studies on human keratinocytes in both monolayer and 3D models, underscore the importance of evaluating the safety of this and other hair dye ingredients that have the potential for dermal absorption. For professionals in research and drug development, understanding these specific cytotoxic pathways is crucial for risk assessment and the development of safer alternatives.

References

Spectroscopic characterization of Basic Red 51 using UV-Vis and IR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of Basic Red 51, a cationic azo dye, utilizing Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. The document outlines detailed experimental protocols and presents key quantitative data to facilitate the identification, quantification, and structural elucidation of this compound in a research and development setting.

Introduction to this compound

This compound, also known as 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride, is a synthetic dye with applications in various industries, including as a colorant in hair dyes.[1][2] Its chemical structure, characterized by an azo group (-N=N-) connecting a substituted phenyl ring to a heterocyclic imidazolium (B1220033) ring, is responsible for its distinct color and chemical properties.[3] Spectroscopic techniques are fundamental for confirming the identity, purity, and concentration of this compound in various matrices.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the quantitative analysis and characterization of this compound. The dye's vibrant red color is a result of its strong absorption of light in the visible region of the electromagnetic spectrum, a property conferred by its extended system of delocalized π-electrons within the chromophore.[4]

Key Spectroscopic Data

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima that are instrumental in its identification and quantification.

ParameterValueReference
Maximum Absorbance (λmax) in Visible Region~523-530 nm[4][5]
Maximum Absorbance (λmax) in UV Region~294 nm[4]
Molar Absorptivity (ε) at 530 nm1.2 × 10⁴ L·mol⁻¹·cm⁻¹[4]
Linear Range for Quantification0.1 - 50 µg/mL[4]

The absorption band in the visible region is attributed to the π → π* electronic transition within the conjugated azo chromophore system.[4] The band in the UV region is associated with the unsaturated aromatic components of the molecule.[4]

Experimental Protocol for UV-Vis Analysis

The following protocol outlines the steps for determining the concentration of this compound in a solution using UV-Vis spectroscopy.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound standard

  • Appropriate solvent (e.g., deionized water, ethanol)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample (e.g., within the 0.1 - 50 µg/mL linear range).[4]

  • Instrument Blank: Fill a cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer to zero absorbance at the analytical wavelength.[6]

  • Measurement of Standard Solutions: Starting with the least concentrated standard, rinse the cuvette with the solution, then fill it and measure the absorbance at the λmax (e.g., 524 nm). Repeat this for all standard solutions.

  • Construction of Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. A linear relationship, as described by the Beer-Lambert law, should be observed.

  • Measurement of Unknown Sample: Measure the absorbance of the sample solution with an unknown concentration.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

Experimental Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Standards Prepare Standard Solutions Stock->Standards Serial Dilution Measure_Standards Measure Absorbance of Standards Standards->Measure_Standards Blank Measure Solvent Blank Blank->Measure_Standards Measure_Sample Measure Absorbance of Unknown Sample Blank->Measure_Sample Cal_Curve Construct Calibration Curve Measure_Standards->Cal_Curve Det_Conc Determine Unknown Concentration Measure_Sample->Det_Conc Cal_Curve->Det_Conc

Caption: Workflow for quantitative analysis of this compound using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound by identifying its characteristic functional groups. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the bonds within the molecule.[3]

Key Spectroscopic Data

The IR spectrum of this compound is expected to show absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
2850-3100C-H stretchingMethyl groups and aromatic rings[3]
1500-1650C=C stretchingAromatic and imidazolium rings[3]
VariesC-N stretchingAromatic and aliphatic amines[3]
< 1500Complex vibrationsFingerprint region[3]

It is important to note that the azo linkage (-N=N-) does not typically exhibit a strong, distinct absorption band in the IR spectrum.[3] The fingerprint region, with its complex pattern of absorptions, is particularly useful for definitive identification when compared against a reference spectrum of a known standard.[3]

Experimental Protocol for IR Analysis

The following protocol describes the preparation of a solid sample of this compound for analysis using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Materials:

  • FTIR Spectrometer with ATR accessory

  • This compound solid sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR to account for any atmospheric and instrumental interferences.[7]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the ATR crystal.

  • Collect Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

Alternatively, for transmission IR spectroscopy, a Nujol mull or a KBr pellet can be prepared.

Nujol Mull Preparation:

  • Grind a small amount of the solid sample to a fine powder in an agate mortar and pestle.

  • Add a drop or two of Nujol (mineral oil) and continue to grind until a uniform, translucent paste is formed.[8]

  • Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Experimental Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement (ATR) cluster_analysis Data Analysis Solid_Sample Obtain Solid Sample Apply_Sample Apply Sample to ATR Crystal Solid_Sample->Apply_Sample Background Collect Background Spectrum Background->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum Identify_Peaks Identify Characteristic Peaks Collect_Spectrum->Identify_Peaks Compare_Reference Compare with Reference Spectrum Identify_Peaks->Compare_Reference

Caption: Workflow for structural analysis of this compound using FTIR-ATR spectroscopy.

Conclusion

UV-Vis and IR spectroscopy are indispensable tools for the comprehensive characterization of this compound. UV-Vis spectroscopy provides a reliable method for the quantification of the dye, leveraging its strong absorbance in the visible region. IR spectroscopy offers detailed structural information through the identification of key functional groups. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively analyze and characterize this compound, ensuring the quality, purity, and consistency of this compound in their studies.

References

A Technical Guide to the Identification of Basic Red 51 (CAS No. 12270-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Basic Red 51 (CAS No. 12270-25-6), a cationic azo dye. It details its physicochemical properties, synthesis, analytical identification methodologies, and toxicological profile. This guide is intended to serve as a core resource for professionals requiring in-depth knowledge and standardized protocols for the characterization of this compound.

Chemical and Physical Properties

This compound, also known as 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride, is a synthetic organic compound belonging to the single azo dye class.[1][2] Its cationic nature, conferred by the imidazolium (B1220033) ring, is fundamental to its primary applications, facilitating strong ionic interactions with anionic substrates such as polyacrylonitrile (B21495) fibers and hair keratin.[3][4] The molecule's color is derived from the azo group (-N=N-) which, in conjugation with the aromatic systems, acts as a chromophore.[1][3]

Table 1: Chemical Identification of this compound

Identifier Value Reference(s)
CAS Number 12270-25-6 [5][6]
IUPAC Name 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride [3][7][]
Molecular Formula C₁₃H₁₈ClN₅ [2][5]
Molecular Weight 279.77 g/mol [2][5]

| Synonyms | C.I. This compound, Basacryl Red X-BL, Maxilon Red M-RL, Vibracolor Ruby Rot |[][9][10] |

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Appearance Red, purple, or blue-violet powder/crystalline solid [2][9][11][12]
Solubility Soluble in water, alcohol, and methanol [4][7]
Melting Point 197 °C [7]
LogP 1.88 at 25 °C [7]
Absorption Max (λmax) ~530 nm [13]

| Stable pH Range | 4 - 7 |[2][6] |

Synthesis Overview

The industrial synthesis of this compound is a well-established two-stage process characteristic of azo dye production: diazotization followed by azo coupling .[1][3][11]

  • Diazotization : A primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid (HCl).[1][3] This step is critically temperature-sensitive and must be maintained at low temperatures (0–5°C) to prevent the decomposition of the unstable diazonium intermediate.[1][3]

  • Coupling : The resulting diazonium salt acts as an electrophile and is reacted with a coupling component, such as N,N-dimethylaniline, to form the final azo dye.[11][13] This reaction forms the characteristic azo linkage (-N=N-) that defines the chromophore.[1]

G cluster_synthesis Synthesis Workflow for this compound start Primary Aromatic Amine + N,N-dimethylaniline diazonium Diazonium Salt Intermediate start->diazonium  Diazotization  (NaNO₂, HCl, 0-5°C) product This compound diazonium->product  Azo Coupling Reaction  

Diagram 1: General synthesis workflow for this compound.

Analytical Identification Techniques

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification, characterization, and quantification of this compound.[3]

Table 3: Summary of Analytical Techniques for Identification

Technique Principle Key Parameters & Results Reference(s)
HPLC Differential partitioning of the analyte between a stationary and mobile phase. Column: C18 reverse-phase. Mobile Phase: Acetonitrile (B52724)/water gradient. Used for purity assessment and quantification. [1][3]
UV-Visible Spectroscopy Measurement of light absorption by the chromophore across UV and visible wavelengths. Identifies the characteristic absorption maximum (λmax) around 530 nm, enabling quantification. [3][13]
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on mass-to-charge ratio. Ionization: Electrospray (ESI). Confirms molecular weight (279.77 g/mol ) and provides structural data via fragmentation. [1][3]
Square Wave Voltammetry Electrochemical measurement of current as a function of applied potential. Shows a characteristic oxidation peak at +0.89 V (vs. Ag/AgCl), attributed to the tertiary amine group. [1][14]

| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a coated plate. | Rapid, cost-effective method for preliminary screening and monitoring reaction progress. |[1] |

G cluster_workflow General Analytical Workflow for this compound Identification prep Sample Preparation (e.g., Dissolution in MeOH) hplc Chromatographic Separation (HPLC, C18 Column) prep->hplc split hplc->split uv Spectroscopic Detection (UV-Vis Detector) split->uv ms Spectrometric Identification (ESI-MS) split->ms data Data Analysis (Purity, Concentration, MW) uv->data ms->data

Diagram 2: A typical analytical workflow for identifying this compound.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used to identify this compound.

This protocol is designed for the assessment of purity and quantification.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used (e.g., 70:30 v/v).[3] The exact gradient should be optimized for the specific sample matrix.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set to the λmax of this compound (~530 nm).[13]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent, followed by filtration through a 0.22 µm filter.[15]

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peak corresponding to this compound by its retention time.

    • Quantify the amount and assess purity by comparing the peak area to the calibration curve.

This protocol is for the confirmation of molecular weight and structural identity.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled directly to an HPLC system (LC-MS).[3][15]

  • Ionization Mode: Positive ion mode is used due to the cationic nature of the molecule.

  • Procedure:

    • Introduce the sample into the ESI source via direct infusion or from the eluent of an HPLC column.

    • The sample is nebulized and ionized, generating protonated molecular ions.

    • Acquire the mass spectrum.

    • Expected Result: A primary peak corresponding to the mass of the cationic portion of the molecule [M]⁺ should be observed at m/z ≈ 244.16 (C₁₃H₁₈N₅⁺). The full molecular weight of the chloride salt is 279.77 g/mol .[2][5] Further fragmentation (MS/MS) can be performed to confirm structural features.

Toxicological Profile and Biological Interactions

This compound is used extensively in consumer products, particularly hair dyes, prompting significant research into its toxicological effects.[1][16] Studies on human cell lines, such as immortalized keratinocytes (HaCaT), have provided critical insights into its mechanism of action at the cellular level.[1][16]

The primary mechanism of cytotoxicity involves the induction of oxidative stress.[13][16] Exposure to this compound leads to the generation of reactive oxygen species (ROS), which can cause cellular damage, including the formation of 8-oxo-dG, a marker of oxidative DNA damage.[1][16] This damage can trigger a cellular apoptosis cascade. Research has shown that this compound-induced apoptosis is mediated through the activation of caspase-3.[1][16]

Table 4: Toxicological Data for this compound

Endpoint System/Cell Line Result Reference(s)
Cytotoxicity (EC₅₀) Human Keratinocytes (HaCaT) 13 µg/mL [16]
Genotoxicity Human Keratinocytes (HaCaT) Induction of 8-oxo-dG (DNA damage) [1][16]
Cell Cycle Human Keratinocytes (HaCaT) Arrest at the G2 phase [13][16]
Mechanism of Cell Death Human Keratinocytes (HaCaT) Apoptosis via caspase-3 activation [1][16]
Acute Oral Toxicity Rat Mortalities observed at doses of 500 mg/kg and higher [10][17]

| Skin/Eye Irritation | Animal studies | May cause skin and serious eye irritation |[7] |

G cluster_pathway Proposed Cytotoxicity Pathway of this compound in Keratinocytes br51 This compound Exposure ros Increased Reactive Oxygen Species (ROS) br51->ros dna_damage Oxidative DNA Damage (e.g., 8-oxo-dG) ros->dna_damage cas9 Procaspase-9 Cleavage dna_damage->cas9 Triggers intrinsic pathway cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Diagram 3: Signaling pathway for this compound-induced apoptosis.

Conclusion

The identification and characterization of this compound (CAS No. 12270-25-6) rely on a multi-faceted analytical approach. The combination of chromatographic separation, particularly with HPLC, and spectroscopic detection, including UV-Vis and ESI-MS, provides a robust framework for its unambiguous identification, quantification, and purity assessment. Understanding its synthesis is crucial for impurity profiling, while knowledge of its toxicological pathways is essential for safety and risk assessment in its various applications, from industrial dyeing to consumer cosmetics. The protocols and data presented herein serve as a foundational guide for professionals working with this compound.

References

Genotoxic and Mutagenic Potential of Basic Red 51: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Basic Red 51 (BR51), an azo dye primarily used in semi-permanent hair coloring products, has demonstrated significant genotoxic and mutagenic properties in various in vitro studies. Its mechanism of toxicity is largely attributed to the metabolic cleavage of its azo bond, which releases aromatic amines capable of forming DNA-reactive electrophiles. Furthermore, BR51 induces oxidative stress, leading to DNA damage, and disrupts the cell cycle. While in vitro evidence is substantial, in vivo studies have yielded negative or inconclusive results, suggesting complex bioavailability and metabolic factors that warrant further investigation. This document provides a comprehensive overview of the available data, experimental methodologies, and mechanistic pathways associated with the genotoxicity of this compound.

Introduction

This compound (CAS No. 77061-58-6), chemically known as 2-[((4-Dimethylamino)phenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, is a cationic azo dye.[1] Azo dyes are a class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[2] A primary toxicological concern with azo dyes is their potential to be metabolized, particularly by azo reductases, into constituent aromatic amines.[3][4] Some of these metabolic byproducts are known to be mutagenic and carcinogenic.[5] Given its use in cosmetic formulations that come into direct contact with the skin, understanding the genotoxic and mutagenic potential of this compound is critical for assessing human health risks.[4]

This guide synthesizes key findings from in vitro and in vivo studies, details the experimental protocols used for its evaluation, and illustrates the proposed mechanisms of its genotoxic action.

Data Presentation: Summary of Toxicological Findings

The genotoxic and mutagenic potential of this compound has been evaluated using a battery of tests. The quantitative data from these studies are summarized below for clear comparison.

Table 1: Summary of In Vitro Genotoxicity and Cytotoxicity Data for this compound

Assay TypeCell Line/OrganismEndpoint MeasuredResultConcentration/DoseReference
Cytotoxicity Human Keratinocytes (HaCaT)Cell Viability (EC50)Cytotoxic13 µg/mL[4]
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium TA98Frameshift MutationsMutagenicNot specified[5]
Genotoxicity Human Keratinocytes (HaCaT)DNA AdductsGenotoxicNot specified[5]
Genotoxicity Human Hepatocytes (HepG2)GenotoxicityGenotoxicNot specified[5][6]
Oxidative Stress Human Keratinocytes (HaCaT)Reactive Oxygen Species (ROS)Increased ROS ProductionNot specified[4]
Oxidative DNA Damage Human Keratinocytes (HaCaT)8-oxo-dG LevelsIncreased 8-oxo-dGNot specified[4]
Cell Cycle Analysis Human Keratinocytes (HaCaT)Cell Cycle ArrestG2 Phase ArrestSub-toxic doses[4]
Gene Expression Human Keratinocytes (HaCaT)p21 ExpressionSignificant DecreaseDose-dependent[4]
Apoptosis Human Keratinocytes (HaCaT)Caspase ActivationApoptosis InductionNot specified[4]

Table 2: Summary of In Vivo Genotoxicity and General Toxicity Data for this compound

Assay TypeSpeciesEndpoint MeasuredResultConcentration/DoseReference
Micronucleus Test MouseMicronucleated ErythrocytesNegativeUp to 100 mg/kg bw[1][7]
Unscheduled DNA Synthesis (UDS) RatDNA Repair in HepatocytesNegative / Inadequate StudyNot specified[1]
Acute Oral Toxicity RatLD50Toxic250-500 mg/kg bw (females); 500-1000 mg/kg bw (males)[1]
Acute Dermal Toxicity RatLD50Not Toxic>2000 mg/kg bw[1]
Sub-chronic Oral Toxicity RatNo-Observed-Adverse-Effect Level (NOAEL)Systemic Effects10 mg/kg bw/day[1]

Mechanisms of Genotoxicity

The genotoxic effects of this compound are believed to be mediated through several interconnected pathways, including metabolic activation, induction of oxidative stress, and disruption of cell cycle regulation.

Metabolic Activation and DNA Adduct Formation

The primary proposed mechanism for BR51's genotoxicity is its metabolic conversion into harmful aromatic amines. The azo bond is susceptible to cleavage, a reaction that can occur through the action of azo reductases present in skin microflora or liver enzymes. This cleavage is predicted to yield metabolites such as N,N-dimethyl-p-phenylenediamine and 2-amino-1,3-dimethyl-1H-imidazol-3-ium.[3] These aromatic amines can be further metabolized into highly reactive electrophiles that covalently bind to DNA, forming DNA adducts.[5] These adducts can interfere with DNA replication and transcription, leading to mutations.[5]

G BR51 This compound Metabolism Metabolic Cleavage (Azo Reductase) BR51->Metabolism Amines Aromatic Amines Metabolism->Amines Electrophiles Formation of DNA-Reactive Electrophiles Amines->Electrophiles Adducts DNA Adducts Electrophiles->Adducts Genotoxicity Mutagenicity & Genotoxicity Adducts->Genotoxicity

Proposed metabolic activation pathway of this compound.
Induction of Oxidative Stress

Exposure of human keratinocytes to this compound has been shown to induce the production of Reactive Oxygen Species (ROS).[4] ROS are highly reactive molecules that can damage cellular components, including DNA. This leads to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), a well-established biomarker of oxidative stress.[4] The accumulation of such damage can result in single- and double-strand DNA breaks, contributing to the overall genotoxic burden and potentially triggering apoptosis.

G BR51 This compound Cell Interaction with Keratinocytes BR51->Cell ROS Increased ROS Production Cell->ROS Damage Oxidative DNA Damage (e.g., 8-oxo-dG) ROS->Damage Apoptosis Apoptosis ROS->Apoptosis Genotoxicity Genotoxicity Damage->Genotoxicity

Oxidative stress-mediated genotoxicity of this compound.
Effects on Cell Cycle and Apoptosis

This compound has been observed to interfere with critical cell cycle checkpoints. Specifically, it causes a dose-dependent decrease in the expression of the p21 protein in HaCaT cells.[4] p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle in response to DNA damage, allowing time for repair. Its suppression can lead to genomic instability. In line with this, BR51 was found to induce cell cycle arrest in the G2 phase at sub-toxic concentrations.[4] At higher concentrations, it triggers programmed cell death (apoptosis), a process involving the activation of caspase-3.[4]

G cluster_0 Cell Cycle Dysregulation cluster_1 Apoptosis Induction p21 Suppression of p21 G2 G2 Phase Arrest p21->G2 Caspase Caspase-3 Activation Apoptosis Apoptosis Caspase->Apoptosis BR51 This compound BR51->p21 BR51->Caspase

Effects of this compound on cell cycle and apoptosis.

Experimental Protocols

A tiered approach is typically used to assess the genotoxic potential of a chemical. The following sections describe the general methodologies for the key assays cited in the evaluation of this compound.

G cluster_1 Tier1 Tier 1: In Vitro Assays Cytotox Cytotoxicity Assay (e.g., MTT) Tier1->Cytotox Ames Ames Test (Mutagenicity) Tier2 Tier 2: In Vivo Assays (If Tier 1 is Positive) Ames->Tier2 Cytotox->Ames Mammalian In Vitro Mammalian Genotoxicity Assays Cytotox->Mammalian Comet Comet Assay Mammalian->Comet MNvit Micronucleus Test Mammalian->MNvit Mammalian->Tier2 MNvivo In Vivo Micronucleus Test Tier2->MNvivo

General experimental workflow for genotoxicity testing.
Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- auxotroph) strains of Salmonella typhimurium.[8]

  • Strains: S. typhimurium strain TA98, which detects frameshift mutagens, is commonly used and was specifically cited for BR51.[5] Other strains may be included to detect base-pair substitutions.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver homogenate, S9 fraction) to identify chemicals that require metabolic conversion to become mutagenic.

  • Procedure: The bacterial strain, the test substance (at various concentrations), and the S9 mix (if applicable) are combined and plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A dose-related increase of at least two-fold over the background is typically considered a positive result.

In Vitro Mammalian Cell Assays

Human cell lines like keratinocytes (HaCaT) or hepatocytes (HepG2) are cultured under standard conditions (e.g., 37°C, 5% CO₂ in DMEM supplemented with 10% FBS and antibiotics). Cells are seeded and allowed to attach before being exposed to various concentrations of this compound for a defined period (e.g., 24 hours).

This method detects DNA single- and double-strand breaks in individual cells.[9][10]

  • Cell Preparation: After treatment, cells are harvested, suspended in low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail." Undamaged DNA remains in the comet "head."

  • Staining and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green). Images are captured via fluorescence microscopy and analyzed using imaging software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).[9]

This test detects chromosome fragments or whole chromosomes that lag behind during anaphase and are not incorporated into the daughter nuclei, forming small, separate nuclei called micronuclei.[11]

  • Treatment: Cells are treated with this compound for a period covering 1.5-2 normal cell cycles. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

  • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained (e.g., with Giemsa) and the nucleus is counterstained with a DNA-specific stain.

  • Scoring: The frequency of micronuclei is scored in at least 1000-2000 binucleated cells per concentration and compared to a concurrent solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Assay

This assay assesses chromosomal damage in the bone marrow of rodents.[12]

  • Animal Dosing: Mice or rats are treated with the test substance, typically via oral gavage or intraperitoneal injection, often with one or more doses over 24-48 hours.

  • Tissue Sampling: At appropriate time points after the final dose (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.

  • Slide Preparation: Smears are prepared on microscope slides, fixed, and stained with a dye that differentiates between polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.[12]

Discussion and Conclusion

The available evidence strongly indicates that this compound is mutagenic in bacteria and genotoxic to human cells in vitro. The mechanisms involve both metabolic activation to DNA-reactive species and the induction of oxidative stress, leading to DNA damage, cell cycle disruption, and apoptosis.[4][5]

However, a notable discrepancy exists between the in vitro and in vivo findings. The in vivo micronucleus test in mice was negative.[1] This could be due to several factors, including differences in metabolism, detoxification pathways, or insufficient bioavailability of the compound or its active metabolites to the target tissue (bone marrow).[1] The SCCNFP noted that there was no firm evidence that the test agent reached the bone marrow in the negative in vivo study.[1]

For researchers and drug development professionals, this case highlights the importance of a comprehensive testing strategy. While in vitro assays are powerful tools for hazard identification, they may not fully recapitulate the complex pharmacokinetics and metabolic fate of a compound in vivo.

References

Interaction of Basic Red 51 with DNA and proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Basic Red 51 with DNA and Proteins

Introduction

This compound is a synthetic, cationic azo dye with the chemical name 2-[((4-Dimethylamino)phenyl)azo]-1,3-dimethyl-1H-imidazolium chloride.[1][2] Primarily used in semi-permanent hair coloring products, its molecular structure features an azo group (-N=N-) acting as a chromophore and a positively charged imidazolium (B1220033) ring, which facilitates its binding to negatively charged substrates.[2][3] This document provides a comprehensive technical overview of the molecular interactions of this compound with critical biological macromolecules, namely DNA and proteins. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and the visualization of interaction pathways.

Interaction with Deoxyribonucleic Acid (DNA)

This compound interacts with the DNA double helix primarily through non-covalent mechanisms. Computational and experimental studies have identified two principal binding modes: intercalation and minor groove binding.[3][4] The planar aromatic structure of the dye allows it to engage with the stacked base pairs of DNA.[5]

Binding Modes and Energetics
  • Intercalation: This mode involves the insertion of the planar part of the this compound molecule between the base pairs of the DNA double helix.[3][5] Molecular docking simulations indicate that this is the energetically more favorable binding conformation.[4] The stability of the intercalated complex is attributed to significant hydrophobic pi-pi stacking interactions and the formation of hydrogen bonds.[4] The imidazole (B134444) ring, phenyl group, and the tertiary amine of the dye are crucial for effective intercalation.[4]

  • Minor Groove Binding: While less favorable than intercalation, this compound can also fit into the minor groove of the DNA helix. In this configuration, the interaction is predominantly stabilized by hydrogen bonds, with the azo and imidazole rings playing a dominant role.[3][4]

The logical relationship between these binding modes is depicted below.

BR51 This compound Interaction Non-covalent Interaction BR51->Interaction DNA dsDNA DNA->Interaction Intercalation Intercalation (More Favorable) Interaction->Intercalation ΔG° = -6.94 kcal/mol GrooveBinding Minor Groove Binding (Less Favorable) Interaction->GrooveBinding ΔG° = -6.35 kcal/mol

Figure 1: DNA binding modes of this compound.
Quantitative Data on DNA Interaction

The binding affinity of this compound to double-stranded DNA (dsDNA) has been quantified through in silico molecular docking studies. The Gibbs free energy (ΔG°) serves as a measure of the spontaneity and stability of the binding.

Interaction ModeGibbs Free Energy (ΔG°)Key Molecular Groups InvolvedPrimary Forces
Intercalation-6.94 kcal/mol[4]Imidazole ring, phenyl group, tertiary amine[4]Hydrogen bonds, hydrophobic pi-pi stacking[4]
Minor Groove Binding-6.35 kcal/mol[4]Azo group, imidazole rings[4]Hydrogen bonds[4]
Genotoxicity and Cellular Consequences

The interaction of this compound with DNA is not benign and has been shown to induce genotoxic effects. Studies on human cell lines, such as immortalized human keratinocytes (HaCaT) and human liver cancer cells (HepG2), have demonstrated that the dye can cause significant DNA damage.[4][6]

  • DNA Damage: In vitro assays, including the comet assay and cytokinesis-blocked micronucleus test, revealed that this compound significantly increases DNA fragmentation and micronucleus formation.[4]

  • Oxidative Stress: The dye induces the production of reactive oxygen species (ROS), leading to an increase in the levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a biomarker for oxidative DNA damage.[6]

  • Apoptosis: The resulting DNA damage can trigger programmed cell death (apoptosis). This is mediated by the suppression of the p21 gene, which is involved in cell cycle control.[6][7] The apoptotic pathway involves the cleavage of procaspase 9 and the activation of caspase 3.[6]

ParameterCell LineValue/EffectReference
EC50 (Half Maximal Effective Concentration)HaCaT13 µg/mL[6]
GenotoxicityHepG2, HaCaTIncreased DNA fragmentation and micronucleus formation[4][7]
Gene ExpressionHaCaTSignificant decrease in p21 expression[6]
Apoptosis PathwayHaCaTDecrease in procaspase 8, cleavage of procaspase 9, activation of caspase 3[6]

The signaling pathway for this compound-induced apoptosis is visualized below.

BR51 This compound ROS ↑ Reactive Oxygen Species (ROS) BR51->ROS p21 ↓ p21 Expression BR51->p21 DNA_Damage DNA Damage (↑ 8-oxo-dG) ROS->DNA_Damage Casp9 Cleaved Procaspase 9 DNA_Damage->Casp9 G2_Stop G2 Cell Cycle Arrest p21->G2_Stop Casp3 Activated Caspase 3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Apoptosis signaling induced by this compound.

Interaction with Proteins

The cationic nature of this compound facilitates its interaction with negatively charged residues on proteins.[3] This is the primary mechanism behind its function as a hair dye, where it binds to anionic sites on the keratin (B1170402) protein.[3] Furthermore, its interaction with serum albumins, the primary transport proteins in blood plasma, is of toxicological significance.

Binding to Serum Albumins

Studies have investigated the interaction of this compound and similar azo dyes with bovine serum albumin (BSA), a model protein for human serum albumin (HSA).[3][8] The binding is typically studied using fluorescence spectroscopy. BSA has intrinsic fluorescence due to its tryptophan residues, and the binding of a small molecule like this compound can quench this fluorescence.[8][9]

The analysis of fluorescence quenching data can reveal the binding mechanism (static or dynamic), binding constants, and thermodynamic parameters (ΔH°, ΔS°, ΔG°), which indicate the primary forces driving the interaction (e.g., van der Waals forces, hydrogen bonding, hydrophobic interactions).[8] For similar azo dyes, these studies have confirmed spontaneous binding to BSA, driven primarily by van der Waals forces and hydrogen bonding.[8] This binding can also induce conformational changes in the protein.[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with DNA and proteins.

Molecular Docking Simulation (for DNA Interaction)

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.

  • Receptor and Ligand Preparation: A 3D structure of dsDNA (the receptor) is obtained from a protein data bank or constructed. The 3D structure of this compound (the ligand) is generated and its energy is minimized.

  • Docking Simulation: Using software like AutoDock, a grid box is defined around the target binding site on the DNA. The software then explores various conformations and orientations of the ligand within this box.

  • Scoring and Analysis: A scoring function is used to calculate the binding energy (e.g., ΔG°) for each pose. The pose with the lowest binding energy is considered the most stable and likely binding mode.[4] The specific interactions (hydrogen bonds, hydrophobic contacts) are then analyzed.[4]

Fluorescence Quenching Spectroscopy (for Protein Interaction)

This technique is used to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic tryptophan fluorescence.

  • Sample Preparation: Prepare a stock solution of the protein (e.g., BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of this compound.

  • Titration: A fixed concentration of BSA is titrated with increasing concentrations of this compound.

  • Fluorescence Measurement: After each addition of the dye, the solution is incubated to reach equilibrium. The fluorescence emission spectrum of BSA is recorded (e.g., excitation at ~280-295 nm, emission scan from ~300-450 nm).[9][10]

  • Data Analysis: The decrease in fluorescence intensity at the emission maximum is analyzed using the Stern-Volmer equation to determine the quenching constant. Further analysis can yield binding constants (Ka) and the number of binding sites (n).[8][9]

The general workflow for this experiment is illustrated below.

cluster_prep 1. Preparation cluster_exp 2. Titration & Measurement cluster_analysis 3. Data Analysis BSA_sol BSA Solution (Fixed Concentration) Titrate Add increasing amounts of this compound to BSA BSA_sol->Titrate BR51_sol This compound Solution (Titrant) BR51_sol->Titrate Incubate Incubate to reach equilibrium Titrate->Incubate Measure Record Fluorescence Emission Spectrum Incubate->Measure Plot Plot Fluorescence Quenching (F₀/F vs. [Q]) Measure->Plot Calculate Calculate Stern-Volmer Constant (Ksv), Binding Constant (Ka), and Number of Binding Sites (n) Plot->Calculate

Figure 3: Workflow for fluorescence quenching experiment.
UV-Visible Absorption Titration (for DNA Interaction)

This method detects changes in the absorption spectrum of the dye upon binding to DNA. Intercalation typically causes hypochromism (decreased absorbance) and a red shift (bathochromism) in the dye's absorption peak.[11][12]

  • Sample Preparation: A solution of this compound with a known concentration is placed in a quartz cuvette.

  • Titration: Small aliquots of a concentrated DNA stock solution are incrementally added to the dye solution.

  • Spectral Measurement: After each addition, the UV-Vis absorption spectrum of the solution is recorded.

  • Data Analysis: Changes in the absorbance and the position of the maximum absorption wavelength (λmax) are monitored. The data can be used to calculate the intrinsic binding constant (Kb).[13]

Comet Assay (for Genotoxicity)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage (like single- and double-strand breaks) in individual cells.

  • Cell Treatment: Culture cells (e.g., HaCaT or HepG2) are exposed to various concentrations of this compound for a defined period.

  • Cell Embedding: Treated cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer, which unwinds the DNA. An electric field is applied.

  • Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under a fluorescence microscope. Damaged DNA with breaks migrates farther from the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the tail.[4]

Conclusion

This compound exhibits significant interactions with both DNA and proteins, driven by its molecular structure and cationic charge. Its binding to DNA is energetically favored through an intercalation mechanism, which is directly linked to its observed genotoxicity, including DNA damage and the induction of apoptosis via specific signaling pathways. The interaction with proteins, such as keratin and serum albumin, is fundamental to its application as a dye and its potential systemic effects. The experimental protocols outlined herein provide a robust framework for quantifying these interactions and elucidating the underlying molecular mechanisms, which is crucial for assessing the toxicological risks associated with exposure to this compound.

References

A Technical Guide to the Chemical Reactivity and Transformation of Basic Red 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical properties, reactivity, and transformation pathways of Basic Red 51 (BR51). It is intended to serve as a technical resource, summarizing key degradation methodologies, experimental data, and analytical protocols relevant to the study of this cationic azo dye.

Introduction to this compound

This compound, with the chemical name 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium Chloride (CAS: 12270-25-6), is a synthetic cationic dye belonging to the single azo class.[1][2] Its molecular structure features an azo linkage (-N=N-) which serves as the primary chromophore, connecting a para-dimethylamino phenyl group to a positively charged dimethyl-imidazolium ring.[1][3] This cationic nature facilitates strong ionic bonding with anionic substrates, making it effective for dyeing synthetic fibers like acrylics and for use as a temporary hair colorant.[4][5]

The dye's widespread use in cosmetics and textiles, coupled with its chemical stability, raises environmental and toxicological concerns.[3][6] The cleavage of its azo bond can lead to the formation of potentially toxic aromatic amines.[7] Studies have shown that this compound can induce cytotoxicity in human keratinocytes through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS).[1][7] Consequently, understanding its transformation and degradation is critical for developing effective remediation strategies and assessing its safety profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline; chloride[4][5]
CAS Number 12270-25-6[2]
Molecular Formula C₁₃H₁₈ClN₅[2][3]
Molecular Weight 279.77 g/mol [2][3]
Appearance Bright red or purple powder[2][3]
Solubility Soluble in water and alcohol[4]
Maximum Absorbance (λmax) ~530 nm (Varies with solvent)[1]

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by the azo group and the aromatic rings in its structure. The electron-rich nature of the molecule makes it susceptible to attack by electrophilic species, particularly strong oxidizing agents. Transformation processes aim to disrupt the conjugated system of the chromophore, leading to decolorization, and ultimately mineralize the organic structure into simpler inorganic compounds like CO₂, H₂O, and mineral acids.[8]

Advanced Oxidation Processes (AOPs) are highly effective for this purpose, as they generate non-selective, highly reactive hydroxyl radicals (•OH) that can initiate the degradation sequence.[9]

Photocatalytic Degradation

Heterogeneous photocatalysis involves the generation of electron-hole pairs in a semiconductor material (like ZnO or TiO₂) upon irradiation with light of sufficient energy.[10] These charge carriers react with water and oxygen to produce powerful ROS, including •OH radicals, which subsequently attack the dye molecule.[11]

The process begins with the adsorption of the dye onto the catalyst surface. Under UV or solar irradiation, the catalyst generates ROS that attack the azo bond and aromatic rings of BR51, leading to the cleavage of the chromophore and subsequent fragmentation of the molecule.[8][11]

Table 2: Photocatalytic Degradation of this compound

CatalystCatalyst DoseInitial BR51 Conc.pHEfficiencyTimeReference(s)
ZnO NPs150 mg5 ppm398.4% Degradation-[12]
ZnO NPs131.56 mg7.47 ppm372.2% Decolorization-[12]
ZnO NPs131.56 mg7.47 ppm382.7% COD Reduction-[12]
  • Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 mg/L) in deionized water.

  • Reactor Setup: Place a specific volume (e.g., 100 mL) of the dye solution with the desired initial concentration (e.g., 5 ppm) into a photoreactor vessel equipped with a magnetic stirrer.[13]

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 3) using dilute HCl or NaOH.[12]

  • Catalyst Addition: Add the specified amount of photocatalyst (e.g., 150 mg of ZnO nanoparticles) to the solution.[12]

  • Equilibration: Stir the suspension in complete darkness for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Initiation: Begin irradiation using a suitable light source (e.g., UV lamp or solar simulator). Start the reaction timer (t=0).[13]

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw aliquots (e.g., 3-5 mL) of the suspension.

  • Sample Preparation: Immediately centrifuge or filter the withdrawn samples (e.g., using a 0.45 µm syringe filter) to remove catalyst particles and stop the reaction.

  • Analysis: Analyze the clarified supernatant for residual dye concentration using a UV-Vis spectrophotometer at the λmax of BR51. Analyze for total organic carbon (TOC) to determine mineralization and use HPLC-MS to identify transformation products.[1][13]

Fenton and Photo-Fenton Oxidation

The Fenton process utilizes a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.[14] The reaction is significantly accelerated by UV-Vis light in the photo-Fenton process, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional radicals.[15]

In an acidic medium (typically pH 3), Fe²⁺ reacts with H₂O₂ to produce •OH radicals.[14][15] The photo-Fenton process enhances this radical production. The highly oxidizing •OH radicals then attack and degrade the BR51 molecules.[16]

While specific data for this compound is limited in the provided search results, Table 3 presents typical results for other azo dyes to illustrate the process's effectiveness.

Table 3: Representative Efficacy of Fenton/Photo-Fenton Processes on Azo Dyes

ProcessDye (Conc.)[Fe²⁺]/[H₂O₂] RatiopHEfficiencyTimeReference(s)
FentonReactive Red 2 (150 ppm)-369% Color Removal20 min[14]
Photo-FentonReactive Red 2 (150 ppm)1:80399.9% Color Removal10 min[14]
Photo-FentonReactive Red 2 (150 ppm)1:80395% COD Removal10 min[14]
FentonBasic Yellow 512.63 mM Fe²⁺, 39.96 mM H₂O₂3.098.9% Color Removal22 min[17]
  • Preparation: Prepare a stock solution of this compound of known concentration.

  • Reactor Setup: Place a defined volume of the dye solution into a photoreactor suitable for UV irradiation. The reactor should be equipped with a magnetic stirrer and a port for sample withdrawal.[14]

  • pH Adjustment: Adjust the solution pH to the optimal range for Fenton chemistry, typically around 3.0, using an acid like H₂SO₄.[17]

  • Reagent Addition: Add the required amount of a ferrous salt solution (e.g., FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration.

  • Initiation: Add the calculated volume of H₂O₂ solution to the reactor to begin the reaction. For photo-Fenton, simultaneously turn on the UV lamp.[14]

  • Sampling: Withdraw aliquots at specified time intervals.

  • Quenching: Immediately quench the reaction in the collected samples by adding a substance that removes residual H₂O₂ (e.g., a small amount of NaOH to raise the pH, which precipitates iron and stops the reaction).

  • Sample Preparation & Analysis: Centrifuge the quenched samples to remove precipitated iron hydroxides. Analyze the supernatant for residual dye concentration (UV-Vis), mineralization (TOC), and byproducts (HPLC).[6]

Biodegradation

Biodegradation utilizes microorganisms to break down organic pollutants. For complex molecules like azo dyes, a combination of anaerobic and aerobic conditions is often necessary for complete mineralization.[18]

  • Anaerobic Stage: In the absence of oxygen, bacteria can use the azo bond as an electron acceptor, leading to reductive cleavage of the chromophore. This results in decolorization but produces intermediate aromatic amines.[18]

  • Aerobic Stage: The aromatic amines generated during the anaerobic stage are often resistant to further degradation without oxygen. An aerobic environment allows different microbial communities to cleave the aromatic rings, leading to complete mineralization.[18]

  • Culture Preparation: Cultivate a suitable microbial consortium or a specific bacterial strain (e.g., Pseudomonas aeruginosa) in an appropriate growth medium until it reaches an active growth phase.[19]

  • Reaction Medium: Prepare a mineral salt medium containing this compound as the primary target substrate. A co-substrate (e.g., glucose) may be added to support microbial growth and enhance degradation.[20]

  • Inoculation: Inoculate the reaction medium with the prepared microbial culture.

  • Incubation (Anaerobic): Incubate the flasks under anaerobic conditions (e.g., in an anaerobic jar or by purging with N₂ gas) at a controlled temperature (e.g., 35-40°C) for a specified period.[19]

  • Incubation (Aerobic): For a sequential process, after the anaerobic phase, transfer the culture to an aerobic environment by shaking or aeration and continue incubation.

  • Monitoring: Periodically collect samples under sterile conditions. Monitor decolorization by UV-Vis spectrophotometry and degradation by HPLC.

Transformation Products and Toxicity

The primary step in the transformation of this compound is the cleavage of the -N=N- azo bond. This destroys the chromophore, resulting in decolorization, but generates smaller aromatic amine compounds.[7][21] While decolorization is a visible sign of transformation, it does not guarantee detoxification. These aromatic amine intermediates can be more toxic than the parent dye molecule.[7]

Toxicological studies on this compound have demonstrated that the parent compound itself is cytotoxic to human keratinocytes (HaCaT cells), with a half-maximal effective concentration (EC50) of 13 μg/mL.[7] It has been shown to induce apoptosis via caspase-3 activation, cause cell cycle arrest, and generate ROS, leading to an increase in 8-oxo-dG, a marker of oxidative DNA damage.[1][7] Therefore, effective treatment must proceed beyond decolorization to achieve complete mineralization of all organic intermediates.

Key Analytical Methodologies

Monitoring the transformation of this compound requires a suite of analytical techniques to track decolorization, degradation of the parent compound, formation of intermediates, and complete mineralization.

Table 4: Analytical Techniques for Monitoring BR51 Transformation

TechniquePurposeProtocol SummaryReference(s)
UV-Vis Spectrophotometry Measures decolorization by quantifying the decrease in dye concentration.Samples are clarified and absorbance is measured at the dye's λmax (~530 nm). Concentration is calculated using the Beer-Lambert law.[1][22]
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies the parent dye and its transformation products.A C18 reverse-phase column is commonly used with a mobile phase of acetonitrile (B52724) and buffered water. Detection is often done with a UV-Vis or Diode Array Detector (DAD).[1][23]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifies unknown intermediate products by providing molecular weight and fragmentation data.Coupled with HPLC, it allows for the structural elucidation of compounds formed during degradation.[24]
Total Organic Carbon (TOC) Analysis Measures the degree of mineralization by quantifying the total amount of carbon in organic compounds.The analysis determines the conversion of organic carbon in the dye and its intermediates to CO₂.[13]

Conclusion

This compound is a cationic azo dye whose chemical stability and potential toxicity necessitate effective transformation strategies. Its reactivity is centered on the azo linkage, making it susceptible to degradation by advanced oxidation processes and certain microbial pathways.

  • Advanced Oxidation Processes , particularly photocatalysis and photo-Fenton reactions, have proven highly effective in rapidly decolorizing and degrading this compound. These methods rely on the generation of powerful hydroxyl radicals.

  • Biodegradation offers a more environmentally benign approach but typically requires a sequential anaerobic-aerobic process to achieve complete mineralization.

  • Transformation does not equal detoxification. The primary degradation step, azo bond cleavage, yields aromatic amine intermediates that may be toxic. Therefore, the ultimate goal of any remediation process must be complete mineralization, which should be verified by techniques such as TOC analysis.

Future research should focus on developing novel, highly efficient catalysts, optimizing reaction conditions to minimize energy consumption, and conducting comprehensive toxicological assessments of transformation intermediates to ensure the development of truly safe and effective environmental remediation technologies.

References

Environmental Fate and Degradation of Basic Red 51: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 51 is a synthetic, cationic azo dye widely utilized in the cosmetic industry, particularly in semi-permanent and temporary hair coloring formulations, as well as in the textile industry.[1][2][3] Its chemical structure, 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride, features an azo linkage (-N=N-) which is responsible for its chromophoric properties.[1][4] As a cationic dye, it adheres to negatively charged substrates like hair keratin (B1170402) through electrostatic interactions.[5][6] The widespread use and subsequent release of this compound into wastewater streams have raised environmental concerns due to its potential toxicity to aquatic life and the formation of potentially harmful degradation byproducts.[5][7] This guide provides a comprehensive overview of the environmental fate, degradation pathways, and toxicological aspects of this compound, intended for researchers and professionals in environmental science and drug development.

Physicochemical Properties

The environmental behavior of a compound is largely dictated by its physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValue/DescriptorSource(s)
IUPAC Name 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline; chloride[2][8]
CAS Number 77061-58-6; 12270-25-6[1][4][9]
Molecular Formula C₁₃H₁₈ClN₅[1][4][9]
Molecular Weight 279.77 g/mol [2][9]
Appearance Dark blue-violet or purple powder[4][8]
Solubility Soluble in water and alcohol[2]
LogP (Octanol/Water Partition Coefficient) 1.88 at 25 °C[2]
Melting Point 197 °C[2]
Spectral Absorption Max (λmax) 520–540 nm (in aqueous medium)[8]
Stable pH Range 4.0–7.0[1][8]

Environmental Degradation Pathways

The degradation of this compound in the environment can occur through abiotic (non-biological) and biotic (biological) processes. Research has primarily focused on abiotic methods, particularly advanced oxidation processes, due to the dye's recalcitrant nature.

Abiotic Degradation

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis, hydrolysis, and oxidation.

1.1. Photocatalytic Degradation

Photocatalysis has emerged as a highly effective method for degrading this compound. This advanced oxidation process (AOP) utilizes semiconductor nanoparticles, such as zinc oxide (ZnO), which, when irradiated with UV light, generate highly reactive oxygen species (ROS) that mineralize the dye.[10]

Mechanism of ZnO Photocatalysis:

  • Activation: ZnO nanoparticles absorb photons (hν) with energy greater than their band gap, exciting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.

  • ROS Generation: The positive holes (h⁺) react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band react with dissolved oxygen (O₂) to produce superoxide (B77818) radicals (•O₂⁻).

  • Dye Degradation: These highly reactive radicals (•OH and •O₂⁻) attack the azo bond and aromatic rings of the this compound molecule, breaking it down into smaller, less harmful intermediates and ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).

A study on the photodegradation of this compound in hair dye greywater using green-synthesized ZnO nanoparticles demonstrated significant removal efficiency.[10] The optimal conditions and results are summarized below.

ParameterOptimal ValueDegradation Efficiency (%)COD Removal (%)Source
Initial BR51 Conc. 7.47 ppm72.18% (Observed)83.56% (Predicted)[10]
ZnO NPs Dose 131.56 mg[10]
pH 3[10]

Experimental Protocol: Photocatalytic Degradation of this compound with ZnO Nanoparticles

This protocol is based on the methodology described for the photocatalysis of this compound in hair dye greywater.[10]

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 ppm) in deionized water. Prepare working solutions of desired concentrations (e.g., 1-10 ppm) by diluting the stock solution.

  • Photoreactor Setup: Conduct the experiments in a batch photoreactor equipped with a UV light source. For example, a UV-C lamp can be placed in a quartz tube immersed in the reaction vessel.[11]

  • Reaction Mixture: In a beaker, add a specific volume of the this compound working solution. Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute HCl or NaOH.

  • Catalyst Addition: Add a measured amount of ZnO nanoparticles (e.g., 10-200 mg) to the solution.

  • Equilibration: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalysis: Expose the suspension to UV irradiation under continuous stirring.

  • Sampling and Analysis: Withdraw aliquots of the solution at regular time intervals. Centrifuge the samples to remove the ZnO nanoparticles.

  • Quantification: Analyze the supernatant for the remaining this compound concentration using a UV-Vis spectrophotometer at its λmax (approx. 520-540 nm).[8] Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • COD Analysis: Measure the Chemical Oxygen Demand (COD) of the initial and final samples to determine the extent of mineralization.[10]

G cluster_workflow Photocatalytic Degradation Workflow prep Prepare BR51 Solution (1-10 ppm) ph_adjust Adjust pH (e.g., pH 3) prep->ph_adjust catalyst Add ZnO Nanoparticles (10-200 mg) ph_adjust->catalyst dark Stir in Dark (Adsorption Equilibrium) catalyst->dark uv UV Irradiation (Photocatalysis) dark->uv sample Sample at Intervals uv->sample analysis Centrifuge & Analyze (UV-Vis, COD) sample->analysis result Calculate Degradation & COD Removal analysis->result

Fig. 1: Experimental workflow for photocatalytic degradation.

1.2. Other Advanced Oxidation Processes (AOPs)

While photocatalysis is well-documented for this compound, other AOPs are known to be effective for azo dye degradation in general. These processes are characterized by the generation of highly potent hydroxyl radicals (•OH).[12][13]

  • Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate •OH radicals.[12] The reaction is enhanced by UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺.[12]

  • Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly attack the dye molecule or decompose in water to form •OH radicals.[14]

G cluster_AOP General AOP Mechanism for Dye Degradation AOP AOP Source (e.g., O₃, Fenton, UV/H₂O₂) OH Hydroxyl Radical (•OH) AOP->OH Dye This compound (Parent Molecule) OH->Dye attacks Intermediates Aromatic Intermediates (e.g., Amines) OH->Intermediates attacks Dye->Intermediates Oxidation EndProducts Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->EndProducts Further Oxidation

Fig. 2: General mechanism of Advanced Oxidation Processes (AOPs).
Biotic Degradation

Biotic degradation relies on microorganisms like bacteria, fungi, and algae to break down organic pollutants. While specific studies on the biodegradation of this compound are limited in the available literature, the general mechanisms for azo dye degradation by microbes are well-established.

2.1. Bacterial Degradation

Complete mineralization of azo dyes by bacteria often requires a two-step anaerobic-aerobic process.

  • Anaerobic Azo Bond Cleavage: Under anaerobic (oxygen-deficient) conditions, bacteria utilize enzymes called azoreductases to cleave the electron-deficient azo bond (-N=N-). This step results in the decolorization of the dye and the formation of colorless, but potentially toxic, aromatic amines.

  • Aerobic Degradation of Amines: The aromatic amines produced in the first step are then typically degraded under aerobic (oxygen-rich) conditions by other bacteria, which break open the aromatic rings, leading to complete mineralization.

2.2. Algal Degradation (Phycoremediation)

Algae and cyanobacteria can decolorize and degrade azo dyes through various mechanisms, including biosorption (adsorption onto the cell surface), bioaccumulation (uptake into the cell), and enzymatic degradation.[15][16] Studies have shown that certain species of blue-green algae (Hydrocoleum oligotrichum and Oscillatoria limnetica) can effectively degrade dyes like basic fuchsin and methyl red, suggesting a potential for similar organisms to degrade this compound.[17][18] The degradation efficiency is dependent on the dye's molecular structure and the specific algal species.[15][18]

G cluster_biotic Conceptual Biotic Degradation of an Azo Dye Dye This compound (Colored) Anaerobic Anaerobic Stage (Bacteria/Algae) Dye->Anaerobic Enzyme Azoreductase Enzyme Anaerobic->Enzyme Amines Aromatic Amines (Colorless, Potentially Toxic) Anaerobic->Amines Enzyme->Dye Cleaves Azo Bond Aerobic Aerobic Stage (Bacteria) Amines->Aerobic Mineralization Mineralization (CO₂, H₂O, Biomass) Aerobic->Mineralization

Fig. 3: Conceptual pathway for the biotic degradation of azo dyes.

Environmental and Toxicological Concerns

The release of this compound and its degradation byproducts into aquatic ecosystems poses several risks.

  • Aquatic Toxicity: The parent dye is classified as very toxic to aquatic life.[2][9] Studies have shown that this compound is acutely toxic to the microcrustacean Daphnia magna, reducing its population growth rate.[7]

  • Cytotoxicity and Genotoxicity: this compound has demonstrated cytotoxic effects on human keratinocytes (HaCaT cells), inducing the production of reactive oxygen species (ROS), causing DNA damage, and triggering apoptosis (programmed cell death).[6][19]

  • Toxicity of Byproducts: A significant concern with azo dye degradation is the formation of aromatic amines.[19][20] These intermediates can be more toxic, mutagenic, and carcinogenic than the original dye molecule, necessitating complete mineralization for effective detoxification.

Conclusion

This compound is a cationic azo dye that is persistent under normal environmental conditions. The most effective documented method for its degradation is through advanced oxidation processes, particularly photocatalysis with ZnO nanoparticles, which can achieve high levels of color and COD removal. Biotic degradation by bacteria and algae represents a potential, more environmentally friendly pathway, but specific research on this compound is needed to determine its feasibility. The inherent toxicity of the dye to aquatic organisms and human cells, coupled with the potential formation of hazardous aromatic amine intermediates during degradation, underscores the importance of treating wastewater containing this compound to the point of complete mineralization. Future research should focus on optimizing sustainable degradation technologies and assessing the toxicity of the resulting effluents to ensure environmental safety.

References

In-Depth Technical Guide: Toxicological Profile of Basic Red 51 in Human Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 51, a temporary hair dye belonging to the azo group, has demonstrated significant cytotoxic and genotoxic effects on human keratinocytes.[1] This technical guide provides a comprehensive overview of the current toxicological data for this compound in keratinocyte models, with a focus on cellular mechanisms, quantitative endpoints, and detailed experimental protocols. The information presented herein is critical for risk assessment and the development of safer alternatives in the cosmetic and textile industries.

Cellular Toxicology

Studies utilizing the immortalized human keratinocyte cell line (HaCaT) have been pivotal in elucidating the toxicological profile of this compound.[1] Exposure to this azo dye induces a cascade of cellular events, leading to decreased cell viability, apoptosis, cell cycle arrest, and oxidative stress.

Cytotoxicity

This compound exhibits potent cytotoxicity in HaCaT cells. The half-maximal effective concentration (EC50) has been determined to be 13 μg/mL.[1] This indicates that even at low concentrations, this compound can significantly compromise keratinocyte viability.

Table 1: Cytotoxicity of this compound in HaCaT Cells

EndpointValueCell LineReference
EC5013 µg/mLHaCaT[1]
Apoptosis Induction

The primary mechanism of this compound-induced cell death in keratinocytes is apoptosis.[1] The dye triggers the intrinsic apoptotic pathway, as evidenced by the cleavage of procaspase 9 and the subsequent activation of caspase 3.[1] Interestingly, the expression of procaspase 8 was decreased, while p53 levels remained unaffected.[1]

Cell Cycle Arrest

At sub-toxic concentrations, this compound has been shown to induce cell cycle arrest at the G2 phase.[1] This effect is associated with a dose-dependent decrease in the expression of the cell cycle regulator p21.[1]

Oxidative Stress and Genotoxicity

Exposure to this compound leads to the generation of reactive oxygen species (ROS) in keratinocytes.[1] This oxidative stress contributes to DNA damage, as indicated by an increase in the levels of 8-oxo-dG, a marker of oxidative DNA damage.[1] Furthermore, this compound has been reported to induce the formation of DNA adducts in human epidermal cells, highlighting its genotoxic potential.[2] The mutagenic properties of this compound have been associated with its metabolic cleavage into aromatic amines, which can form highly reactive electrophiles that interact with DNA.[2]

Experimental Protocols

The following section details the methodologies employed in the toxicological assessment of this compound in keratinocytes.

Cell Culture
  • Cell Line: Immortalized human keratinocytes (HaCaT) are a widely accepted model for skin toxicity studies.[3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 5mM L-Glutamine.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • HaCaT cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well.

  • After 24 hours of incubation, the cells are treated with various concentrations of this compound for 24 hours.

  • Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 3 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The EC50 value is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis and Cell Cycle Markers
  • HaCaT cells are treated with this compound at various concentrations.

  • Total protein is extracted from the cells and quantified using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against p53, p21, procaspase 8, cleaved procaspase 9, and caspase 3.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • HaCaT cells are treated with sub-toxic doses of this compound.

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are then washed and incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.

Measurement of Reactive Oxygen Species (ROS)
  • HaCaT cells are treated with this compound.

  • The cells are then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

3D Reconstructed Human Epidermis Model

To better mimic the in vivo conditions of the skin, a 3D organotypic culture of HaCaT cells can be utilized. In this model, this compound has been shown to induce cellular injury and apoptosis, as evidenced by fragmented nuclei.[1]

Visualizations: Workflows and Signaling Pathways

G cluster_0 Cytotoxicity Assessment Workflow A Seed HaCaT cells in 96-well plates B Incubate for 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate for 24 hours C->D E Add MTT solution D->E F Incubate for 3 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate EC50 value H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

G cluster_0 Cellular Effects BR51 This compound ROS ↑ Reactive Oxygen Species (ROS) BR51->ROS p21 ↓ p21 expression BR51->p21 procaspase9 Cleavage of Procaspase 9 BR51->procaspase9 DNA_damage ↑ 8-oxo-dG (DNA Damage) ROS->DNA_damage G2_arrest G2 Cell Cycle Arrest p21->G2_arrest caspase3 ↑ Activated Caspase 3 procaspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced toxicity in keratinocytes.

Conclusion and Future Directions

The available evidence strongly indicates that this compound poses a significant toxicological risk to human keratinocytes.[1] The induction of apoptosis, cell cycle arrest, and oxidative DNA damage underscores the need for caution in its use in consumer products. Future research should focus on long-term exposure effects, the potential for skin sensitization, and the toxicokinetics of this compound and its metabolites in more complex skin models. These studies will be crucial for a comprehensive risk assessment and for guiding the development of safer alternatives in hair dyes and other applications.

References

Methodological & Application

Application Notes: Basic Red 51 for Cell Nuclei Visualization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 51 is a synthetic, cationic azo dye belonging to the azo dye family.[1][2][3] Its molecular structure contains a positively charged imidazolium (B1220033) ring, which facilitates electrostatic interactions with negatively charged cellular components.[1][4] This property suggests its potential as a fluorescent stain for nucleic acids within the cell nucleus. Primarily utilized in the cosmetics industry for temporary hair dyes and as a model compound in environmental and toxicological research, its application in high-resolution cellular imaging is an area of exploration.[1][2][3]

These notes provide a generalized protocol for using this compound to visualize cell nuclei in both fixed and live cells. Researchers should note that established, validated protocols for this specific application are not widely documented. Therefore, the following methodologies are based on the general principles of staining with cationic dyes and will require optimization for specific cell types and experimental conditions.

Mechanism of Action

The proposed mechanism for this compound as a nuclear stain is based on its cationic nature. The dye's organic cation electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA), which are abundant in the cell nucleus.[4] This binding event is believed to cause a significant increase in the dye's fluorescence intensity, allowing for visualization of the nucleus. For staining of fixed cells, a permeabilization step is crucial to allow the dye to cross the plasma membrane and access the nucleus.

Physicochemical and Fluorescent Properties

The utility of a fluorescent dye is defined by its chemical and spectral properties. While some data for this compound is available, key parameters for fluorescence microscopy require empirical determination.

PropertyValue
Chemical Formula C₁₃H₁₈ClN₅[2][4]
Molecular Weight 279.77 g/mol [2]
Appearance Dark red powder
Maximum Absorbance (λmax) ~523-524 nm[4]
Molar Absorptivity (ε) 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 530 nm[4]
Excitation Maximum (λex) Not well-documented; likely near the absorbance maximum.
Emission Maximum (λem) Not well-documented.
Quantum Yield Not documented.
Photostability Not well-documented for microscopy; azo dyes can be susceptible to photobleaching.
Storage Store at 2-8°C, protected from light and moisture.

Cytotoxicity Profile

It is critical for researchers to be aware of the cytotoxic potential of this compound, especially for live-cell imaging applications. Studies have shown that the dye can induce adverse cellular effects.

Cell LineEndpointValueReference
Human Keratinocytes (HaCaT)EC5013 µg/mL[5]
Human Keratinocytes (HaCaT)Cellular EffectsInduction of reactive oxygen species (ROS), apoptosis via caspase-3 activation, DNA damage.[1][5][6][5]
Hepatocytes (HepG2)Cellular EffectsSignificant cytotoxic and genotoxic effects.[][]

Note: Given its cytotoxicity, it is imperative to use the lowest effective concentration and shortest incubation time for live-cell staining to minimize artifacts and cell stress. Appropriate control experiments should be included to assess the impact of the dye on cell viability and function.

Experimental Protocols

A. Protocol for Staining Fixed Cells

This protocol is intended for cells that have been fixed and permeabilized, allowing the dye to enter the cell and nucleus.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • This compound (powder)

  • DMSO or deionized water for stock solution

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Preparation:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with PBS.

  • Fixation:

    • Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature. This step is critical for allowing the dye to access the nucleus.[8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1 mM stock solution of this compound in DMSO or water.

    • Dilute the stock solution in PBS to a working concentration. Optimization is required; a starting range of 1-10 µM is recommended.

    • Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.[8]

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[8]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained nuclei using a fluorescence microscope.

    • Filter Set: The optimal filter set must be determined empirically. Start with a standard rhodamine (TRITC) or Texas Red filter set.

B. Protocol for Staining Live Cells

This protocol is for the visualization of nuclei in living cells. Minimize light exposure and incubation time to reduce phototoxicity and cytotoxic effects.

Materials:

  • Cells cultured in imaging-compatible dishes

  • Complete cell culture medium (pre-warmed to 37°C)

  • This compound stock solution (1 mM)

Methodology:

  • Prepare Staining Medium:

    • Dilute the 1 mM this compound stock solution directly into pre-warmed complete culture medium to the desired final concentration. Start with a low concentration (e.g., 1 µM) and optimize.

  • Staining:

    • Remove the existing medium from the live cells.

    • Add the prepared staining medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8]

  • Washing and Imaging:

    • Aspirate the staining medium and gently wash the cells twice with pre-warmed culture medium.

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

Workflow and Pathway Visualization

Staining_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining cluster_image Imaging Culture 1. Culture Cells on Coverslip Wash1 2. Wash with PBS Culture->Wash1 Fix 3. Fix with 4% PFA Wash1->Fix Wash2 4. Wash with PBS Fix->Wash2 Perm 5. Permeabilize (Triton X-100) Wash2->Perm Wash3 6. Wash with PBS Perm->Wash3 Stain 7. Incubate with this compound Wash3->Stain Wash4 8. Wash with PBS Stain->Wash4 Mount 9. Mount Coverslip Wash4->Mount Image 10. Fluorescence Microscopy Mount->Image

Caption: Workflow for fixed-cell nuclear staining using this compound.

References

Basic Red 51: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 51 is a cationic azo dye traditionally utilized in the textile and cosmetics industries.[1][2] Its chemical structure, featuring a positively charged imidazolium (B1220033) ring and an extended π-electron system, allows it to interact with negatively charged biomolecules, suggesting its potential as a fluorescent stain in biological research.[3] This document provides an overview of the known properties of this compound and outlines generalized protocols for its application in fluorescence microscopy, based on its chemical characteristics and established methodologies for similar fluorescent dyes.

Physicochemical and Spectral Properties

This compound, with the chemical formula C₁₃H₁₈ClN₅, is a water-soluble solid that appears as a purple powder.[2][4] Its color is attributed to the azo group (-N=N-) which acts as a chromophore.[3] The cationic nature of the dye facilitates its binding to anionic substrates through electrostatic interactions.[3]

Quantitative data on the photophysical properties of this compound relevant to fluorescence microscopy are limited. The available information is summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₃H₁₈ClN₅[2]
Molecular Weight 279.77 g/mol [2]
Appearance Purple powder[4]
Solubility Soluble in water and alcohol[2]
Absorption Maximum (λmax) ~523-524 nm[3]
Molar Absorptivity (ε) 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 530 nm[3]
Fluorescence Emission Maximum (λem) Not explicitly reported for microscopy applications. Estimated to be in the red to far-red spectrum.
Quantum Yield (Φ) Not reported.
Photostability May degrade under prolonged UV light exposure.[2] Specific photostability under microscopy conditions is not well-documented.

Principle of Action in Cellular Staining

The primary mechanism for this compound's potential as a cellular stain lies in its cationic character. The positively charged molecule is expected to bind to negatively charged components within cells, such as nucleic acids (DNA, RNA) in the nucleus and cytoplasm, and the inner mitochondrial membrane, which maintains a negative potential. This electrostatic interaction would lead to the accumulation of the dye in these specific organelles, allowing for their visualization.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific cell types and experimental conditions. Given the known cytotoxicity of this compound, it is crucial to use the lowest effective concentration and minimize exposure time, especially for live-cell imaging.[5]

Protocol 1: Live-Cell Staining

This protocol is designed for the visualization of dynamic processes within living cells.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • This compound stock solution (e.g., 1 mM in DMSO or water).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture cells to a desired confluency (typically 50-70%).

  • Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration in the range of 0.1-5 µM. Note: The optimal concentration should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Imaging Parameters (to be optimized):

  • Excitation: A laser line or filter set that covers the absorption maximum of ~524 nm (e.g., a 532 nm or 546 nm laser).

  • Emission: A long-pass or band-pass filter appropriate for red to far-red fluorescence (e.g., centered around 600-650 nm).

  • Exposure Time: Use the lowest possible exposure time and laser power to minimize phototoxicity.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for high-resolution imaging of cellular structures in fixed samples.

Materials:

  • Cells cultured on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • This compound stock solution (e.g., 1 mM in DMSO or water).

  • Mounting medium.

Procedure:

  • Culture cells on coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is necessary if targeting intracellular structures.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh staining solution by diluting the this compound stock solution in PBS to a final concentration in the range of 1-10 µM.

  • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the samples using a fluorescence microscope with appropriate filter sets.

Data Presentation

As no specific quantitative data from fluorescence microscopy applications of this compound is currently available in the reviewed literature, a comparative data table cannot be generated at this time. Researchers are encouraged to empirically determine and record key parameters such as optimal staining concentrations, excitation and emission maxima in the cellular environment, and photobleaching rates for their specific experimental setup.

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging with this compound

Live_Cell_Staining_Workflow Live-Cell Imaging Workflow with this compound cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on glass-bottom dish wash1 2. Wash with pre-warmed PBS cell_culture->wash1 prep_stain 3. Prepare this compound staining solution (0.1-5 µM) stain 4. Incubate cells with staining solution (15-30 min, 37°C) prep_stain->stain wash2 5. Wash cells 2-3x with imaging medium stain->wash2 add_medium 6. Add fresh imaging medium microscopy 7. Image on fluorescence microscope with environmental chamber add_medium->microscopy

Caption: Workflow for staining and imaging live cells with this compound.

Logical Relationship of this compound's Staining Mechanism

Staining_Mechanism Hypothesized Staining Mechanism of this compound cluster_cell Cellular Environment cluster_result Result br51 This compound (Cationic Dye) neg_components Negatively Charged Cellular Components br51->neg_components Electrostatic Interaction nucleus Nucleus (DNA, RNA) neg_components->nucleus mito Mitochondria (Inner Membrane) neg_components->mito other_anionic Other Anionic Biomolecules neg_components->other_anionic accumulation Accumulation of This compound nucleus->accumulation mito->accumulation other_anionic->accumulation fluorescence Fluorescent Signal from Target Organelles accumulation->fluorescence

Caption: Hypothesized mechanism of this compound cellular staining.

Considerations and Limitations

  • Cytotoxicity: this compound has demonstrated cytotoxicity in cell culture models, potentially inducing apoptosis and the generation of reactive oxygen species (ROS).[5] It is imperative to perform dose-response and time-course experiments to determine the optimal, non-toxic staining conditions for the specific cell type being investigated.

  • Phototoxicity: The generation of ROS by this compound upon light exposure during fluorescence microscopy is a significant concern.[5] To mitigate phototoxicity, use the lowest possible excitation light intensity and exposure time. The inclusion of antioxidants in the imaging medium may also be beneficial.[6]

  • Lack of Spectral Data: The absence of published fluorescence emission spectra, quantum yield, and photostability data for this compound in a cellular context necessitates empirical characterization by the researcher.

  • Specificity: As a cationic dye, this compound may exhibit broad staining of various negatively charged structures. Co-localization studies with well-characterized organelle-specific fluorescent probes are recommended to confirm its subcellular localization.

Conclusion

This compound presents as a potential red-emitting fluorescent probe for cellular imaging, primarily due to its cationic nature. However, the lack of comprehensive photophysical data and established microscopy protocols, coupled with its known cytotoxicity, requires a cautious and empirical approach to its application. The protocols and information provided herein serve as a starting point for researchers interested in exploring the utility of this compound in fluorescence microscopy. Further research is needed to fully characterize its properties and validate its use as a reliable fluorescent stain.

References

Application Notes and Protocols: Dyeing Acrylic Fibers with Basic Red 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Basic Red 51 for dyeing acrylic fibers in a research setting. The information compiled offers detailed experimental protocols, quantitative data on dyeing parameters and fastness properties, and visualizations of the dyeing process and underlying chemical interactions.

Introduction to this compound and Acrylic Dyeing

This compound is a cationic azo dye widely used for dyeing acrylic and modified polyester (B1180765) fibers.[1] Its vibrant red hue and good fastness properties make it a popular choice in the textile industry.[2][3] The dyeing of acrylic fibers with basic (cationic) dyes is an ionic process. Acrylic fibers contain anionic groups (sulfonate or carboxylate) as a result of the copolymerization process.[4] These negatively charged groups serve as dye sites for the positively charged colored cations of this compound, forming strong ionic bonds.[5] This strong interaction results in dyeings with excellent wash fastness.[5]

The dyeing process is significantly influenced by temperature, pH, and the use of auxiliary chemicals such as retarders and leveling agents.[6] Careful control of these parameters is crucial for achieving a level and reproducible dyeing.

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
C.I. Name This compound[7]
CAS Number 12270-25-6[7]
Molecular Formula C₁₃H₁₈ClN₅[7][8]
Molecular Weight 279.77 g/mol [7][8]
Appearance Purple powder[3][7]
Solubility Soluble in water and alcohol[2][3]
Compatibility Value (K) 3[3][7]
f Value 1.05[3][7]
Table 2: Recommended Dyeing Conditions for this compound on Acrylic Fibers
ParameterRecommended ValueReference
Dye Concentration 1-2% (on weight of fiber)[9]
pH 4.0 - 6.0[3][7]
pH Adjustment Acetic acid and Sodium acetate (B1210297) buffer[3][10]
Dyeing Temperature 95 - 100°C[9][10]
Dyeing Time 45 - 60 minutes at dyeing temperature[4][9]
Liquor Ratio 1:30 - 1:40[9][10]
Retarder 0.2 - 1.0% (e.g., Cationic retarder)[9][11]
Leveling Agent 0.3 - 0.5% (e.g., 1227)[11]
Electrolyte (optional) 2.5 - 6% Glauber's salt (Na₂SO₄)[9][10]
Table 3: Colorfastness Properties of this compound on Acrylic Fibers
Fastness PropertyRating (ISO Scale 1-5)Reference
Light Fastness 6[7]
Perspiration Fastness (Fading) 4-5[7]
Perspiration Fastness (Staining) 4-5[7]
Ironing Fastness (Fading) 3[7]
Ironing Fastness (Staining) 4-5[7]
Soaping Fastness (Fading) 4-5[7]
Soaping Fastness (Staining) 4-5[7]

Experimental Protocols

Protocol for Dyeing Acrylic Fibers with this compound

This protocol describes a standard laboratory procedure for dyeing acrylic fabric or yarn.

Materials:

  • Acrylic fiber substrate (fabric or yarn)

  • This compound dye

  • Acetic acid (glacial)

  • Sodium acetate

  • Cationic retarder

  • Leveling agent (e.g., 1227)

  • Glauber's salt (anhydrous sodium sulfate)

  • Distilled or deionized water

  • Laboratory dyeing machine (e.g., water bath with shaker, infrared dyeing machine)

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Analytical balance

Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amount of this compound, acetic acid, sodium acetate, retarder, leveling agent, and Glauber's salt based on the weight of the acrylic fiber and the desired liquor ratio (e.g., 1:40).

    • In a beaker, make a paste of the calculated amount of this compound with a small amount of cold water. Add hot water (80-90°C) to dissolve the dye completely.

    • In the dyeing vessel, add the required volume of distilled water.

    • Add the dissolved dye solution to the dyeing vessel.

    • Add the calculated amounts of acetic acid and sodium acetate to achieve a pH of 4.5-5.0. Verify the pH using a calibrated pH meter.

    • Add the retarder, leveling agent, and Glauber's salt to the dyebath. Stir until all components are fully dissolved.

  • Dyeing Process:

    • Introduce the pre-wetted acrylic fiber substrate into the dyebath at an initial temperature of 50-60°C.[4]

    • Raise the temperature of the dyebath to the dyeing temperature (95-100°C) at a rate of 1-2°C per minute.[6]

    • Maintain the dyeing temperature for 45-60 minutes, ensuring continuous agitation of the dyebath.

    • After the dyeing time has elapsed, cool the dyebath slowly to 60-70°C.

  • Rinsing and Drying:

    • Remove the dyed acrylic fiber from the dyebath.

    • Rinse the fiber thoroughly with warm water, followed by a cold water rinse, until the rinsing water is clear.

    • Squeeze or centrifuge the rinsed fiber to remove excess water.

    • Dry the dyed fiber in an oven or air-dry at room temperature.

Protocol for Colorfastness to Washing (ISO 105-C06)

This protocol provides a general outline for assessing the wash fastness of the dyed acrylic fibers.

Materials:

  • Dyed acrylic specimen

  • Multifiber test fabric

  • ISO standard soap solution

  • Sodium carbonate solution

  • Launder-Ometer or similar apparatus

  • Grey scale for assessing color change

  • Grey scale for assessing staining

Procedure:

  • Prepare a composite specimen by sewing the dyed acrylic fabric to a piece of multifiber test fabric.

  • Prepare the wash liquor containing the specified concentrations of ISO standard soap and sodium carbonate in distilled water.

  • Place the composite specimen in a stainless-steel container of the Launder-Ometer with the required volume of wash liquor and stainless-steel balls (if required by the specific test method).

  • Run the test for the specified time and temperature (e.g., 30 minutes at 40°C or 60°C).

  • After the test, remove the specimen, rinse it thoroughly with cold water, and dry it in air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimen and the degree of staining on the multifiber test fabric using the appropriate grey scales under standard lighting conditions.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Dyebath Preparation (Dye, Auxiliaries, Water) B pH Adjustment (Acetic Acid, Sodium Acetate) A->B D Introduce Substrate to Dyebath (50-60°C) B->D C Substrate Preparation (Pre-wetting) C->D E Raise Temperature (1-2°C/min to 95-100°C) D->E F Hold at Dyeing Temperature (45-60 min) E->F G Cool Down (to 60-70°C) F->G H Rinsing (Warm and Cold Water) G->H I Drying H->I

Caption: Experimental workflow for dyeing acrylic fibers with this compound.

Dyeing_Mechanism cluster_solution Dye Solution cluster_fiber Acrylic Fiber Dye This compound (Cationic Dye, D+) DyedFiber Dyed Fiber (Ionic Bond Formation) Dye->DyedFiber Electrostatic Attraction Fiber Anionic Sites (-SO3- / -COO-) Fiber->DyedFiber

Caption: Ionic interaction between this compound and acrylic fiber.

References

Application Notes and Protocols: Basic Red 51 Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 51 is a cationic, water-soluble azo dye.[1][2] While extensively utilized in the textile and cosmetics industries for its vibrant red hue and strong affinity for anionic substrates like polyacrylonitrile (B21495) fibers and keratin, its application in histological staining is not yet widely established with standardized protocols.[1][3] However, its cationic nature suggests potential utility in staining negatively charged tissue components, such as nucleic acids in the cell nucleus and certain components of the extracellular matrix.

These application notes provide a detailed, recommended starting protocol for the use of this compound as a histological stain. The provided methodologies are based on the general principles of cationic dyes in histological applications and are intended to serve as a foundational guide for researchers to optimize for their specific tissues and research questions.

Principle of Staining

As a cationic (basic) dye, this compound carries a positive charge. In biological tissues, acidic components, such as the phosphate (B84403) groups of nucleic acids (DNA and RNA) and glycosaminoglycans in cartilage and mucus, are negatively charged. The staining mechanism relies on the electrostatic attraction between the positively charged dye molecules and these negatively charged tissue components (basophilic structures). This interaction results in the selective coloration of these structures.

Application

Based on its chemical properties, this compound is proposed for the following potential histological applications:

  • Nuclear Counterstaining: To provide contrast to immunohistochemical or other cytochemical stains.

  • Visualization of Cartilage and Mast Cells: Due to the high content of sulfated glycosaminoglycans.

  • General Tissue Overview: As an alternative to other common basic dyes for visualizing cellular and tissue architecture.

Experimental Protocols

I. Preparation of Staining Solutions

Proper preparation of staining and differentiation solutions is critical for reproducible results.

Solution NameReagentQuantityInstructions
This compound Stock Solution (1% w/v) This compound Powder1 gDissolve in 100 mL of distilled water. Stir until fully dissolved. Filter before use. Store at 4°C.
This compound Working Solution (0.1% w/v) 1% this compound Stock Solution10 mLAdd to 90 mL of distilled water. Adjust pH to 2.5-3.5 with 1% acetic acid for optimal nuclear staining.
Acid Alcohol (1%) Hydrochloric Acid (conc.)1 mLAdd to 99 mL of 70% ethanol (B145695). Mix well.
II. Tissue Preparation

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

StepProcedureTimePurpose
1Deparaffinization2 x 5 minRemove paraffin (B1166041) wax from tissue sections using xylene or a xylene substitute.
2Rehydration2 x 3 minRehydrate the tissue through a graded series of ethanol (100%, 95%, 70%).
3Rinse in Distilled Water2 minRemove residual alcohol.
III. Staining Procedure
StepProcedureTimePurpose
1Staining3-5 minImmerse slides in 0.1% this compound working solution.
2Rinse1 minBriefly rinse in distilled water to remove excess stain.
3Differentiation10-30 secDip slides in 1% acid alcohol to remove non-specific background staining. Monitor microscopically.
4Bluing1 minImmerse slides in running tap water or an alkaline solution (e.g., Scott's tap water substitute) to shift the dye color to a stable, vibrant red.
5Counterstaining (Optional)VariesIf desired, a counterstain such as Light Green SF or Orange G can be used.
6Dehydration2 x 2 minDehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
7Clearing2 x 3 minImmerse slides in xylene or a xylene substitute.
8Mounting-Coverslip with a permanent mounting medium.

Expected Results

  • Nuclei: Bright Red to Pink

  • Cartilage Matrix: Red

  • Mast Cell Granules: Red

  • Cytoplasm: Pale Pink or Unstained (depending on differentiation)

Mandatory Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration 2x 5 min Wash_H2O_1 Wash (Distilled H2O) Rehydration->Wash_H2O_1 2x 3 min Stain Stain (this compound) Wash_H2O_1->Stain 2 min Rinse_1 Rinse (Distilled H2O) Stain->Rinse_1 3-5 min Differentiate Differentiate (Acid Alcohol) Rinse_1->Differentiate 1 min Bluing Bluing (Tap Water) Differentiate->Bluing 10-30 sec Dehydration Dehydration (Graded Ethanol) Bluing->Dehydration 1 min Clearing Clearing (Xylene) Dehydration->Clearing 2x 2 min Mounting Mounting Clearing->Mounting 2x 3 min

Caption: Workflow of the proposed this compound histological staining protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Overstaining Staining time too long.Reduce incubation time in this compound solution.
Insufficient differentiation.Increase differentiation time in acid alcohol.
Weak Staining Staining time too short.Increase incubation time in this compound solution.
Staining solution is old or pH is incorrect.Prepare fresh staining solution and verify pH.
Over-differentiation.Reduce differentiation time in acid alcohol.
Background Staining Inadequate rinsing or differentiation.Ensure thorough rinsing after staining and optimize differentiation time.
Crystalline Deposits Staining solution was not filtered.Filter the staining solution before use.

Safety Precautions

This compound is a chemical compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Studies have investigated the cytotoxic potential of this compound, indicating that exposure should be minimized.[4]

References

Application Notes and Protocols for Basic Red 51 as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 51, a cationic azo dye, presents potential as a colorimetric pH indicator for aqueous solutions in various chemical and biological experiments.[1] Its distinct color is attributed to the azo group (-N=N-) conjugated with aromatic systems.[1] Azo dyes are known to exhibit pH-dependent color changes due to the protonation and deprotonation of their molecular structures, making them suitable for use as acid-base indicators.[2][3] While primarily utilized in the textile and cosmetic industries, the inherent properties of this compound suggest its applicability in laboratory settings for pH determination.[1][4]

This document provides detailed application notes and protocols for the preparation and use of this compound as a pH indicator. It also outlines a procedure for the initial characterization of its pH-dependent optical properties, a crucial step for its validation as a reliable indicator.

Physicochemical Properties and pH-Dependent Behavior

This compound, with the chemical name 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium Chloride, is soluble in water.[4][5] The stability of the dye in aqueous solutions is reported to be within a pH range of approximately 4 to 7, with some sources suggesting a broader range of 2.5 to 8.[6][7] It is known to degrade under extreme pH conditions.[5]

The color of this compound is a result of its molecular structure, which can be altered by changes in the hydrogen ion concentration (pH) of the solution. This alteration in structure leads to a visible color change, the principle behind its function as a pH indicator.

Table 1: Physicochemical and Indicator Properties of this compound

PropertyValueSource
Chemical Name 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium Chloride[8][9]
Molecular Formula C₁₃H₁₈ClN₅[8]
Molecular Weight 279.77 g/mol [7]
Appearance Purple powder[6][7]
Solubility Soluble in water[4][5]
Reported Stable pH Range 4 - 7[7]
pKa To be determined experimentally (see Protocol 2)
Color Transition Range To be determined experimentally (see Protocol 2)
Color in Acidic Solution To be determined experimentally (see Protocol 2)
Color in Basic Solution To be determined experimentally (see Protocol 2)

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution

This protocol describes the preparation of a stock solution of this compound to be used as a pH indicator.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 0.1 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled or deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution until the dye is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add distilled or deionized water to the flask until the volume reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the indicator solution in a well-sealed, light-protected container at room temperature.

Protocol 2: Characterization of pH-Dependent Optical Properties of this compound

This protocol outlines the spectrophotometric method to determine the pKa and visual color transition range of this compound.

Materials:

  • This compound indicator solution (from Protocol 1)

  • A series of buffer solutions with known pH values (e.g., pH 1 to 12)

  • UV-Vis spectrophotometer

  • Cuvettes

  • pH meter

Procedure:

  • Prepare a series of solutions: For each buffer solution, add a small, constant amount of the this compound stock solution to a fixed volume of the buffer. The final concentration of the dye should be low enough to be within the linear range of the spectrophotometer.

  • Measure UV-Vis spectra: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 400-700 nm).

  • Identify isosbestic point and λmax: Analyze the collected spectra to identify the isosbestic point(s) and the wavelength of maximum absorbance (λmax) for the acidic and basic forms of the indicator.

  • Determine pKa: Plot the absorbance at the λmax of the basic form against the pH of the solutions. The pH at which the absorbance is halfway between the minimum and maximum values corresponds to the pKa of the indicator.

  • Observe visual color change: Visually inspect the color of each solution and record the color at each pH. The pH range over which the color transition occurs is the visual transition range of the indicator.

Protocol 3: Using this compound for pH Determination

This protocol describes how to use the prepared this compound solution to estimate the pH of an unknown sample.

Materials:

  • This compound indicator solution (from Protocol 1)

  • Unknown sample solution

  • A set of standard buffer solutions with known pH values covering the expected range of the sample.

  • White background (e.g., a white tile or paper)

Procedure:

  • Place a small, equal volume of the unknown sample and each of the standard buffer solutions into separate, clear containers (e.g., test tubes or wells of a microplate).

  • Add a few drops of the this compound indicator solution to each container. The amount of indicator should be consistent for all solutions.

  • Gently mix the solutions.

  • Place the containers against a white background.

  • Compare the color of the unknown sample solution with the colors of the standard buffer solutions.

  • The pH of the unknown sample is approximately equal to the pH of the standard buffer solution that it most closely matches in color.

Visualizations

G cluster_prep Protocol 1: Indicator Preparation cluster_char Protocol 2: Characterization cluster_use Protocol 3: pH Determination weigh Weigh this compound dissolve Dissolve in Water weigh->dissolve volume Adjust to Final Volume dissolve->volume store Store Solution volume->store prep_series Prepare pH Series measure_spectra Measure UV-Vis Spectra prep_series->measure_spectra observe Observe Visual Color Change prep_series->observe analyze Analyze Data (pKa, λmax) measure_spectra->analyze add_indicator Add Indicator to Sample & Standards compare Compare Colors add_indicator->compare estimate Estimate pH compare->estimate

Caption: Experimental workflow for using this compound as a pH indicator.

G BR51_acid BR51-H+ Acidic Form BR51_base BR51 Basic Form BR51_acid->BR51_base + OH- BR51_base->BR51_acid + H+

Caption: Protonation/deprotonation equilibrium of this compound.

Data Interpretation and Limitations

The accuracy of pH determination using this compound is dependent on several factors:

  • Ionic Strength: The pKa and color transition range of an indicator can be influenced by the ionic strength of the solution. It is advisable to perform a calibration or characterization in a medium with an ionic strength similar to that of the samples being analyzed.

  • Temperature: Temperature can affect the equilibrium of the indicator and thus its color. For precise measurements, experiments should be conducted at a constant temperature.

  • Presence of Other Substances: The presence of high concentrations of salts, organic solvents, or other colored substances in the sample may interfere with the color of the indicator and lead to inaccurate pH readings.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound powder and solutions.

  • Avoid inhalation of the powder.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Conclusion

This compound shows promise as a pH indicator for certain applications within its stable pH range. However, due to the lack of established pKa and color transition data, a thorough characterization as outlined in Protocol 2 is essential before its routine use in quantitative experiments. Once characterized, it can serve as a cost-effective and readily available option for visual pH estimation in various research and development settings.

References

Application Notes and Protocols for Dye-Sensitized Solar Cell (DSSC) Research Utilizing Basic Red 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their potential for low-cost manufacturing and respectable power conversion efficiencies. The core of a DSSC's function lies in the sensitizing dye, which absorbs light and injects electrons into a wide-bandgap semiconductor. This document provides a detailed overview of the application of Basic Red 51 as a potential sensitizer (B1316253) in DSSC research.

This compound, a cationic azo dye, is primarily known for its use in cosmetic applications, particularly as a temporary hair dye.[1] Its chemical structure, 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride, contains a chromophore that absorbs light in the visible spectrum.[1][2] While its primary applications are outside the field of photovoltaics, its light-absorbing properties warrant investigation as a potential low-cost, alternative sensitizer for DSSCs.

Note: Extensive literature searches did not yield specific studies detailing the use of this compound as a primary sensitizer in dye-sensitized solar cells. Therefore, the following protocols are based on generalized and well-established methods for DSSC fabrication and characterization, which can be adapted for testing novel dyes like this compound. The performance data for a this compound-sensitized cell is not available in the reviewed literature.

Principle of DSSC Operation

A dye-sensitized solar cell operates through a series of photo-electrochemical processes:

  • Light Absorption: A photon of light is absorbed by the dye molecule (sensitizer) adsorbed onto the surface of a mesoporous semiconductor layer, typically titanium dioxide (TiO₂). This excites an electron in the dye from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[3]

  • Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.[3]

  • Electron Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass substrate (the photoanode).[3]

  • External Circuit: The electrons travel through an external circuit, generating an electric current, and reach the counter electrode.[4]

  • Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte solution.

  • Electrolyte Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the electrons from the external circuit, thus completing the cycle.

Data Presentation: Photovoltaic Performance

The performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (η). These parameters are determined from the current-voltage (I-V) curve of the cell under simulated sunlight.[4]

Table 1: Photovoltaic Performance of DSSCs with Various Sensitizers (for comparison)

SensitizerVoc (V)Jsc (mA/cm²)FFη (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
N719 (Ruthenium-based)~0.7~18~0.7~11[5]
Natural Dyes (e.g., Anthocyanins)~0.5~0.5 - 2.0~0.5~0.1 - 2.3[5][6]
Organic Dyes (Metal-free)~0.7 - 1.0~15 - 18~0.7up to 15.2[5]

Note: The performance of DSSCs is highly dependent on the specific materials and fabrication methods used.

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of a dye-sensitized solar cell. These can be adapted for the investigation of this compound as a sensitizer.

Preparation of TiO₂ Photoanode

The photoanode is a critical component, providing a high surface area for dye adsorption and a pathway for electron transport.

Materials:

  • Transparent Conductive Oxide (TCO) coated glass (e.g., FTO or ITO)

  • Titanium dioxide (TiO₂) nanoparticle paste (e.g., P25)

  • Surfactant (e.g., Triton X-100)

  • Solvent (e.g., ethanol, terpineol)

  • Doctor blade or screen printer

  • Furnace

Protocol:

  • Cleaning the TCO Substrate:

    • Cut the TCO glass to the desired size.

    • Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, and ethanol, each for 15 minutes.

    • Dry the substrate with a stream of nitrogen or clean air.

  • Application of TiO₂ Paste:

    • A TiO₂ paste is prepared by grinding TiO₂ nanoparticles with a binder, surfactant, and solvent.

    • Apply the TiO₂ paste onto the conductive side of the TCO glass using a doctor-blade technique or screen printing to create a uniform film of desired thickness (typically 10-15 µm).[7]

  • Sintering the TiO₂ Film:

    • Dry the coated substrate at approximately 125°C for 5-10 minutes to remove organic solvents.

    • Transfer the substrate to a furnace and sinter it at 450-500°C for 30 minutes to remove organic binders and ensure good electrical contact between the TiO₂ nanoparticles.[3]

    • Allow the photoanode to cool down slowly to room temperature.

Preparation of the Dye Solution and Sensitization

Materials:

  • This compound dye

  • Solvent (e.g., ethanol, acetonitrile, or a mixture)

  • Prepared TiO₂ photoanode

Protocol:

  • Dye Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent. A typical concentration ranges from 0.3 to 0.5 mM. The optimal solvent will depend on the solubility of the dye.

  • Sensitization of the Photoanode:

    • Immerse the cooled TiO₂ photoanode into the this compound dye solution.

    • Keep the photoanode in the dye solution for a sufficient time (typically 12-24 hours) at room temperature in a dark environment to ensure a monolayer of dye is adsorbed onto the TiO₂ surface.[8]

    • After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode.

Preparation of the Counter Electrode

The counter electrode catalyzes the reduction of the electrolyte.

Materials:

  • TCO coated glass

  • Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol) or carbon paste

  • Furnace

Protocol:

  • Cleaning the TCO Substrate:

    • Clean a TCO glass substrate as described for the photoanode.

  • Catalyst Deposition:

    • Platinum: Deposit a few drops of the Pt precursor solution onto the conductive side of the TCO glass and spread it uniformly. Heat the substrate at 400°C for 15-20 minutes to form a thin catalytic layer of platinum.[4]

    • Carbon: Alternatively, a carbon paste can be applied to the TCO glass and heated at a lower temperature.

Assembly of the DSSC

Materials:

  • Sensitized photoanode

  • Counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Electrolyte solution

  • Binder clips

Protocol:

  • Place a frame of the thermoplastic sealant around the TiO₂ film on the photoanode.

  • Place the counter electrode on top of the photoanode, with the conductive/catalytic side facing the TiO₂ film.

  • Heat the assembly on a hot plate at around 100-120°C while pressing the electrodes together to seal them.

  • Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action. The electrolyte typically consists of an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile.[8]

  • Seal the holes with a small piece of sealant and a microscope cover slip.

  • Use binder clips to hold the cell together for testing.

Mandatory Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization A1 Clean TCO Glass A2 Apply TiO2 Paste (Doctor Blading) A1->A2 A3 Sinter TiO2 Film (450-500°C) A2->A3 A4 Cool to Room Temp. A3->A4 B2 Immerse Photoanode (12-24h in dark) A4->B2 B1 Prepare this compound Dye Solution B1->B2 B3 Rinse and Dry D1 Assemble Electrodes with Sealant B3->D1 C1 Clean TCO Glass C2 Deposit Catalyst (e.g., Platinum) C1->C2 C3 Heat Treatment C2->C3 C3->D1 D2 Inject Electrolyte D1->D2 D3 Seal Injection Holes D2->D3 D4 I-V Characterization D3->D4

Fig. 1: Experimental workflow for DSSC fabrication and testing.

DSSC_Working_Principle Light Incident Light (hν) Dye_GS Dye (Ground State) S Light->Dye_GS 1. Light Absorption Dye_ES Dye (Excited State) S* TiO2_CB TiO2 Conduction Band Dye_ES->TiO2_CB 2. Electron Injection Dye_Ox Oxidized Dye S+ External_Load External Load TiO2_CB->External_Load 3. Electron Transport Electrolyte_Red Redox Mediator (Reduced) 3I⁻ Electrolyte_Red->Dye_Ox 5. Dye Regeneration Electrolyte_Ox Redox Mediator (Oxidized) I₃⁻ Counter_Electrode Counter Electrode (e.g., Pt) Counter_Electrode->Electrolyte_Ox 6. Electrolyte Regeneration External_Load->Counter_Electrode 4. External Circuit

Fig. 2: Signaling pathway of a dye-sensitized solar cell.

References

Application Note: Assessing Skin Model Viability and Dye Penetration using Basic Red 51

Author: BenchChem Technical Support Team. Date: December 2025

AN001 | Version 1.0

Audience: Researchers, scientists, and drug development professionals utilizing three-dimensional (3D) human skin models for toxicological and penetration studies.

Abstract: This document provides a comprehensive protocol for the application of Basic Red 51, a cationic azo dye, to 3D reconstructed human epidermis (RHE) models. The primary applications covered are the assessment of cytotoxicity through standardized viability assays and the histological evaluation of dye penetration. This compound has been shown to induce cytotoxicity and apoptosis in human keratinocytes, making it a relevant compound for studying skin irritation and the barrier integrity of in vitro skin models.[1] This protocol outlines methods for dye preparation, topical application, viability measurement using the MTT assay, and tissue processing for histological analysis.

Introduction

Three-dimensional human skin models, such as reconstructed human epidermis (RHE) and full-thickness skin equivalents, are increasingly utilized as alternatives to animal testing for assessing the safety and efficacy of chemicals and cosmetic formulations.[2][3] These models mimic the architecture and barrier function of native human skin.[4][5] this compound is a semi-permanent hair dye that has demonstrated cytotoxic effects on human skin cells, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[1] Its ability to penetrate the stratum corneum and affect underlying viable keratinocytes makes it a useful tool for evaluating skin irritation potential and barrier function in 3D skin models.

This application note details the procedures for treating 3D skin models with this compound to quantify its effect on cell viability and to visualize its penetration into the tissue strata. The protocols are based on established methodologies for in vitro toxicology testing, such as the OECD Test Guideline 439 for skin irritation.[6]

Materials and Reagents

  • Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE)

  • This compound (CAS 71134-97-9)

  • Phosphate-Buffered Saline (PBS), sterile

  • Assay Medium (provided by the RHE model manufacturer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.5 - 1 mg/mL in warm medium or PBS

  • Isopropanol (B130326) (Acidified, optional)

  • 96-well plates

  • Plate reader (spectrophotometer)

  • Formalin (10%, neutral buffered) or 4% Paraformaldehyde

  • Paraffin (B1166041) wax

  • Hematoxylin and Eosin (H&E) stains

  • Microtome and microscopy equipment

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity via MTT Assay

This protocol determines the viability of the RHE model after topical exposure to this compound. Cytotoxicity is measured by the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) precipitate.[7][8]

  • Model Pre-Incubation: Upon receipt, place the RHE tissue inserts into 6-well plates containing 1 mL of pre-warmed assay medium. Incubate for at least 1 hour (or overnight, per manufacturer's instructions) at 37°C and 5% CO₂.[9]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Create a dilution series to test a range of concentrations. A study on HaCaT keratinocytes identified an EC50 of 13 µg/mL, which can serve as a starting point for range-finding.[1]

  • Topical Application:

    • Aspirate the medium and replace it with fresh, pre-warmed medium.

    • Carefully apply a defined volume (e.g., 25-50 µL) of the this compound solution or control (vehicle as negative control, 5% SDS as positive control) evenly onto the surface of the stratum corneum.[6][9]

    • Ensure at least three tissue replicates are used for each condition.[6]

  • Incubation: Incubate the treated tissues for a defined exposure period (e.g., 60 minutes to 24 hours) at 37°C and 5% CO₂.

  • Washing: After incubation, thoroughly rinse the tissue surface with PBS to remove any residual test substance. This can be done by gentle swirling in a beaker of PBS or by using a pipette to wash the surface multiple times.

  • MTT Assay:

    • Transfer each tissue insert to a new 24-well plate containing 300 µL of 0.5-1 mg/mL MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO₂. Viable cells will convert the yellow MTT to purple formazan.

    • Aspirate the MTT solution and transfer the tissue insert to a new well or tube.

    • Add a defined volume (e.g., 1.5-2 mL) of isopropanol to each insert to extract the formazan.

    • Seal the plate/tubes and shake for at least 2 hours at room temperature to ensure complete extraction.

  • Quantification: Transfer 200 µL of the isopropanol extract from each sample in duplicate to a 96-well plate. Read the optical density (OD) at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viability for each sample relative to the negative control.

    • % Viability = (OD_test_article / OD_negative_control) * 100

    • A substance is often classified as an irritant if the tissue viability is reduced to ≤ 50%.[10]

Protocol 2: Histological Evaluation of Dye Penetration

This protocol is for fixing, processing, and staining the RHE models to visualize the tissue morphology and the extent of this compound penetration.

  • Exposure: Treat the RHE models with this compound as described in steps 3.1.1 through 3.1.5.

  • Fixation: After the washing step, fix the tissue by submerging the insert in 10% neutral buffered formalin for 24 hours at room temperature.

  • Processing and Embedding:

    • Following fixation, carefully excise the tissue membrane from the insert.

    • Dehydrate the tissue through a graded series of ethanol (B145695) baths.[11]

    • Clear the tissue in xylene or a xylene substitute.

    • Infiltrate and embed the tissue in paraffin wax.[11]

  • Sectioning: Cut 4-6 µm thick cross-sections of the paraffin-embedded tissue using a microtome.[11]

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Perform standard Hematoxylin and Eosin (H&E) staining to assess tissue morphology, cell injury (e.g., pyknotic nuclei), and inflammation.[12][13] this compound is a red dye and will be visible in the tissue sections. The H&E will provide contrast for the cell nuclei (blue) and cytoplasm (pink).

  • Microscopy: Analyze the slides under a light microscope. Evaluate the depth of this compound penetration into the different layers of the epidermis (stratum corneum, viable epidermis) and assess for any morphological changes or signs of cytotoxicity.[1]

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized in a clear, tabular format.

Table 1: Cytotoxicity of this compound on RHE Models (MTT Assay)

Concentration (µg/mL)Mean Optical Density (570 nm)Standard Deviation% Viability vs. Control
0 (Vehicle Control)[Insert Value][Insert Value]100%
[Conc. 1][Insert Value][Insert Value][Calculate Value]
[Conc. 2][Insert Value][Insert Value][Calculate Value]
[Conc. 3][Insert Value][Insert Value][Calculate Value]
Positive Control (5% SDS)[Insert Value][Insert Value][Calculate Value]

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_mtt Endpoint A: Cytotoxicity cluster_histo Endpoint B: Penetration PREP1 Receive & Pre-Incubate 3D Skin Models PREP2 Prepare this compound Dilution Series PREP1->PREP2 EXP1 Topical Application of Dye & Controls PREP2->EXP1 EXP2 Incubate Tissues (Defined Period) EXP1->EXP2 EXP3 Wash to Remove Residual Dye EXP2->EXP3 MTT1 MTT Incubation (3 hours) EXP3->MTT1 HIST1 Fix Tissue (Formalin) EXP3->HIST1 MTT2 Formazan Extraction (Isopropanol) MTT1->MTT2 MTT3 Read OD at 570 nm MTT2->MTT3 MTT4 Calculate % Viability MTT3->MTT4 HIST2 Process & Embed (Paraffin) HIST1->HIST2 HIST3 Section & Stain (H&E) HIST2->HIST3 HIST4 Microscopic Analysis HIST3->HIST4

Caption: Experimental workflow for assessing this compound effects on 3D skin models.

Logical Diagram for Endpoint Assessment

G cluster_outcomes Primary Experimental Outcomes cluster_endpoints Measured Endpoints INPUT Topical Application of this compound on 3D Skin Model OUT1 Dye Penetrates Stratum Corneum INPUT->OUT1 OUT2 Dye Interacts with Viable Keratinocytes INPUT->OUT2 END1 Visual Dye Penetration (Histology) OUT1->END1 END2 Decreased Mitochondrial Activity (Cytotoxicity) OUT2->END2

Caption: Relationship between this compound application and measured endpoints.

References

Application Notes and Protocols: Basic Red 51 in Cosmetic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Basic Red 51 as a Model Compound

This compound, a cationic azo dye, serves as a valuable model compound in cosmetic science research, particularly in the development and safety assessment of hair dyes and other topical products.[1] Its chemical name is 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium Chloride.[1][2] As a direct dye, it adheres to substrates through electrostatic interactions without requiring a chemical reaction, making it an ideal candidate for studying dye formulation, stability, colorfastness, and interactions with biological surfaces like hair and skin.[1][2] Its well-defined chemical structure and properties facilitate its use in toxicology studies to understand the potential risks of cosmetic ingredients and in developing advanced analytical methods for their detection.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for formulation development, analytical method design, and toxicological assessment.

PropertyValueReference
INCI Name This compound[3]
CAS Number 77061-58-6; 12270-25-6[1][4][5]
Molecular Formula C₁₃H₁₈ClN₅[1][5][6]
Molecular Weight 279.77 g/mol [4][5][6]
Appearance Bright red powder or crystalline solid[6]
Solubility Soluble in water and alcohol[4]
Melting Point ~197-200 °C (decomposes)[4][6]
LogP 1.88 (at 25 °C)[4]
Absorption Max (λmax) Approximately 523 nm[3]

Applications in Cosmetic Science Research

Model for Hair Dye-Fiber Interaction

This compound is a quintessential model for semi-permanent hair dyes.[7] Its cationic nature, due to the positively charged imidazolium (B1220033) ring, is fundamental to its mechanism of action.[1][8] Hair keratin (B1170402) possesses a net negative charge from amino acid residues, leading to a strong electrostatic attraction that binds the dye to the hair surface.[8] This interaction is non-covalent, which is characteristic of temporary and semi-permanent colorants that are gradually removed by washing.[2]

G cluster_hair Hair Fiber cluster_dye Dye Molecule Hair Keratin Protein (Anionic Sites) BR51 This compound (Cationic) BR51->Hair Electrostatic Attraction

Caption: Electrostatic interaction between cationic this compound and anionic hair keratin.

Model for Skin Permeation and Toxicology

The potential for systemic exposure to cosmetic ingredients through dermal absorption is a primary safety concern.[9] this compound is used as a model penetrant to investigate the barrier function of the skin and to evaluate the cytotoxicity of topically applied substances. Studies have shown that it can penetrate the skin and, at certain concentrations, induce cytotoxic effects in human skin cells.[6][9]

Research on immortalized human keratinocytes (HaCaT cells) has demonstrated that this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis (programmed cell death) mediated by caspase-3 activation.[1][9]

G BR51 This compound Exposure ROS Induction of Reactive Oxygen Species (ROS) BR51->ROS Caspase9 Cleavage of Procaspase 9 BR51->Caspase9 decreases procaspase 8 DNA_Damage DNA Damage (8-oxo-dG increase) ROS->DNA_Damage Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G A 1. Prepare Skin Membrane (Human or Animal Epidermis, ~200-400 µm thick) B 2. Mount Skin in Franz Cell (Stratum corneum facing donor) A->B C 3. Equilibrate System (Receptor fluid at 32°C) B->C D 4. Apply Test Formulation (e.g., 0.2-1.0% this compound, ~10-20 mg/cm²) C->D E 5. Expose for Defined Period (e.g., 30 min, simulating use) D->E F 6. Remove Excess Formulation (Wash skin surface) E->F G 7. Sample Receptor Fluid (Collect at intervals over 24-48h) F->G H 8. Analyze Samples (e.g., HPLC, LSC for radiolabeled compound) G->H I 9. Mass Balance Calculation (Quantify dye in all compartments) H->I

References

Application Note: Comprehensive Assessment of Basic Red 51-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 51 is a synthetic cationic dye used in various industrial and cosmetic applications, including semi-permanent hair dyes.[1] Recent in vitro studies have raised concerns about its cytotoxic effects, demonstrating its ability to induce programmed cell death, or apoptosis, in human skin cells.[2][3] A study on immortalized human keratinocytes (HaCaT cells) revealed that this compound is cytotoxic, with a half-maximal effective concentration (EC50) of 13µg/mL, and that it promotes apoptosis through the involvement of caspase-3.[2] The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic signaling cascades.[2][3]

This application note provides a detailed guide for researchers to assess apoptosis induced by this compound. It includes protocols for key experimental assays to detect and quantify apoptotic events, from early membrane changes to late-stage DNA fragmentation. Furthermore, it outlines a proposed signaling pathway for this compound-induced apoptosis based on current findings.

Data Presentation

Effective assessment of a compound's apoptotic potential requires the systematic collection and clear presentation of quantitative data. The following table provides a template for summarizing key findings from the experimental protocols outlined below.

Cell LineTreatment Duration (hours)This compound Concentration (µg/mL)EC50/IC50 (µg/mL)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)TUNEL Positive Cells (%)
HaCaT240 (Control)N/A1.0
6.5
1313[2]
26
User-defined

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on existing research, this compound likely induces apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by an increase in intracellular reactive oxygen species (ROS). The study by Zanoni et al. (2014) showed that this compound treatment of HaCaT cells led to the cleavage of procaspase-9 and the involvement of caspase-3, hallmarks of the intrinsic pathway.[2] The generation of ROS can cause mitochondrial damage, leading to the release of cytochrome c and the formation of the apoptosome, which in turn activates the caspase cascade. While the same study also noted a decrease in procaspase-8, suggesting potential crosstalk with the extrinsic pathway, the primary mechanism appears to be mitochondrially mediated.[2]

G cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BR51 This compound ROS ROS Increase BR51->ROS Induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage Causes Procaspase9 Procaspase-9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC Cytochrome c Release Mito_Damage->CytoC Leads to CytoC->Procaspase9 Activates via Apoptosome

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Experimental Workflow

A logical workflow is crucial for the comprehensive assessment of apoptosis. The following diagram illustrates a typical experimental pipeline, starting from cell culture and treatment, followed by a series of assays to detect different apoptotic markers.

G cluster_assays Apoptosis Assays start Start: Cell Culture (e.g., HaCaT cells) treatment Treat with this compound (Dose-response and time-course) start->treatment harvest Harvest Cells treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin Early Apoptosis caspase Caspase-3/7 Activity Assay (Luminescence/Fluorometry) harvest->caspase Executioner Caspase Activity tunel TUNEL Assay (Microscopy/Flow Cytometry) harvest->tunel DNA Fragmentation data Data Analysis and Quantitative Comparison annexin->data caspase->data tunel->data conclusion Conclusion data->conclusion

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[2] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and -7. The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, generating a luminescent signal proportional to the amount of caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well microplate

  • Treated and control cells

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a suitable density and treat with this compound.

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Mix the contents of the wells by gentle shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

Materials:

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS

  • 0.25% Triton™ X-100 in PBS

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Protocol (for adherent cells on coverslips):

  • Grow and treat cells on sterile coverslips in a multi-well plate.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Wash the cells twice with deionized water.

  • (Optional Positive Control) Treat one coverslip with DNase I to induce DNA strand breaks.

  • Prepare the TdT reaction buffer and add it to the cells. Incubate for 60 minutes at 37°C in a humidified chamber.

  • Wash the cells to remove unincorporated dUTPs.

  • If using an indirect detection method, incubate with the fluorescently labeled antibody or streptavidin conjugate.

  • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Analysis:

  • Quantify the percentage of TUNEL-positive cells (displaying nuclear fluorescence) relative to the total number of cells (counterstained nuclei).

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for investigating this compound-induced apoptosis. By employing a multi-parametric approach, researchers can accurately characterize the apoptotic process, from early membrane alterations to the final stages of DNA degradation. The provided data presentation template and signaling pathway diagram offer tools for organizing and interpreting experimental findings, contributing to a deeper understanding of the cytotoxic potential of this compound and similar compounds. This comprehensive assessment is vital for regulatory evaluation and for ensuring the safety of products containing this dye.

References

Application Notes and Protocols for Chemical Sensing Using Basic Red 51

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 51 is a cationic azo dye characterized by a vibrant red color and positive charge, owing to its imidazolium (B1220033) group.[1][2][3] While traditionally used in the textile and cosmetic industries, its distinct chromogenic properties and cationic nature make it a promising candidate for the development of chemical sensors.[1] The fundamental mechanism for its application in chemical sensing lies in its interaction with various analytes, which can induce measurable changes in its spectrophotometric properties. This document provides detailed protocols for the application of this compound as a colorimetric sensor, focusing on the detection of anionic surfactants, a class of molecules with wide industrial and biological relevance.

The interaction of cationic dyes with anionic surfactants is a well-established principle for chemical sensing.[4][5][6][7] This interaction is primarily driven by electrostatic attraction between the positively charged dye and the negatively charged head group of the surfactant. Upon binding, the spectral properties of the dye are altered, leading to a color change that can be quantified to determine the concentration of the surfactant.

Principle of Detection: Sensing Anionic Surfactants

The proposed sensing mechanism is based on the interaction between the cationic this compound dye and an anionic surfactant, such as Sodium Dodecyl Sulfate (SDS). In a dilute aqueous solution, this compound exists as solvated monomers, exhibiting a characteristic absorbance spectrum. When an anionic surfactant is introduced at concentrations below its critical micelle concentration (CMC), ion pairs are formed between the dye cations and surfactant anions. As the surfactant concentration increases and exceeds the CMC, the dye molecules are incorporated into the newly formed micelles. These interactions alter the microenvironment of the dye, leading to a shift in its maximum absorbance wavelength (λmax) and a change in the solution's color, which can be monitored using a UV-Visible spectrophotometer.

G cluster_0 Initial State: this compound in Solution cluster_1 Addition of Anionic Surfactant cluster_2 Sensing Interaction cluster_3 Resulting Change BR51_monomer This compound (Monomer) Interaction Electrostatic Interaction & Micellar Incorporation BR51_monomer->Interaction Analyte Introduction SDS Anionic Surfactant (e.g., SDS) SDS->Interaction Spectral_Change Colorimetric Shift (Change in λmax) Interaction->Spectral_Change Observable Response G start Start prep_stocks Prepare Stock Solutions (this compound, SDS, Buffer) start->prep_stocks prep_samples Prepare Sample Series: Constant [this compound] Varying [SDS] prep_stocks->prep_samples incubate Incubate Samples (15 min at RT) prep_samples->incubate measure_abs Measure Absorbance Spectra (400-700 nm) incubate->measure_abs analyze Analyze Data: Plot ΔA vs. [SDS] measure_abs->analyze end End analyze->end

References

Basic Red 51: Application Notes and Protocols for Microbiological and Cytological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 51, a synthetic cationic azo dye, is recognized for its utility in various industrial applications, notably in textiles and cosmetics.[1][2] Its cationic nature, imparting a positive charge, allows for strong ionic interactions with negatively charged molecules.[3] This property makes it a candidate for biological staining, where it can bind to anionic components of cells such as nucleic acids and proteins.[3][4] These application notes provide a comprehensive overview of this compound, including its physicochemical properties, protocols for its use in microbiological and cytological staining, and essential safety information. While established protocols for this compound as a biological stain are not widely published, the following sections provide inferred procedures based on the general principles of cationic dyes and available data.

Physicochemical and Spectral Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for preparing solutions and for its potential application in spectrophotometric and fluorescence-based assays.

PropertyValueReference(s)
Chemical Class Cationic Azo Dye[1]
Molecular Formula C₁₃H₁₈ClN₅[4]
Molecular Weight 279.77 g/mol [4]
Appearance Bright red powder or crystalline solid[4]
Solubility Soluble in water[1]
Absorption Maximum (λmax) Approximately 523-524 nm[3]
Molar Absorptivity (ε) 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 530 nm[3]
Cytotoxicity (EC50 in HaCaT cells) 13 µg/mL[5]

Mechanism of Action in Staining

The primary mechanism of this compound as a stain is based on electrostatic interactions. As a cationic dye, it carries a positive charge and binds to negatively charged (anionic) components within cells.[3] These cellular components include nucleic acids (DNA and RNA) due to their phosphate (B84403) backbone, as well as acidic proteins and proteoglycans in the cytoplasm and extracellular matrix. This interaction results in the selective staining of these structures, allowing for their visualization under a microscope.

Experimental Protocols

The following are generalized protocols for the use of this compound in microbiological and cytological staining. These protocols are inferred from standard procedures for cationic dyes and should be optimized for specific cell types and experimental conditions.

Protocol 1: Simple Staining of Bacteria

This protocol is designed for the basic visualization of bacterial morphology and arrangement.

Materials:

  • This compound powder

  • Distilled water

  • Microscope slides

  • Inoculating loop

  • Bunsen burner or heat source for fixing

  • Staining tray

  • Wash bottle with distilled water

  • Bibulous paper

  • Light microscope

Procedure:

  • Smear Preparation:

    • Place a small drop of distilled water on a clean microscope slide.

    • Aseptically transfer a small amount of bacterial culture to the drop of water and mix to create a thin, even suspension.

    • Allow the smear to air dry completely.

  • Fixation:

    • Heat-fix the dried smear by passing the slide through a flame three times. This adheres the bacteria to the slide.

  • Staining:

    • Place the slide on a staining tray and flood the smear with a 0.5% (w/v) aqueous solution of this compound.

    • Allow the stain to sit for 30-60 seconds.

  • Washing:

    • Gently rinse the slide with distilled water from a wash bottle to remove excess stain.

  • Drying and Observation:

    • Blot the slide dry using bibulous paper.

    • Observe the stained bacteria under a light microscope using the oil immersion objective.

Expected Results: Bacterial cells will appear red against a clear background.

Protocol 2: Nuclear Staining of Fixed Mammalian Cells

This protocol describes the use of this compound for staining the nuclei of fixed mammalian cells, for example, cells grown on coverslips.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Mounting medium

  • Fluorescence microscope (optional, to test for fluorescence)

Procedure:

  • Cell Preparation:

    • Grow mammalian cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This allows the dye to enter the cell and access the nucleus.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1 µM working solution of this compound in PBS. Initial optimization may be required in the range of 0.5-5 µM.

    • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a bright-field or fluorescence microscope. If using a fluorescence microscope, start with a rhodamine or TRITC filter set and optimize as needed.

Expected Results: The nuclei of the cells are expected to be stained red. Cytoplasmic staining may also be observed to a lesser extent.

Cytotoxicity and Apoptosis Induction

This compound has been shown to exhibit cytotoxic effects on human skin cells (keratinocytes).[5] Studies have indicated that it can induce apoptosis, a form of programmed cell death. The half-maximal effective concentration (EC50) in HaCaT cells was found to be 13 µg/mL.[5] The apoptotic pathway induced by this compound involves the activation of caspase-3 and cleavage of procaspase-9, with a notable decrease in the expression of the cell cycle regulator p21.[5]

Basic_Red_51_Apoptosis_Pathway BR51 This compound Cell Cellular Uptake BR51->Cell p21 p21 Expression (Downregulated) Cell->p21 Inhibits Procaspase9 Procaspase-9 Cell->Procaspase9 Caspase9 Caspase-9 (Cleaved) Procaspase9->Caspase9 Cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow

The general workflow for using this compound in cytological staining involves a series of sequential steps from cell preparation to final imaging.

Staining_Workflow A Cell Seeding & Growthon Coverslip B Wash with PBS A->B C Fixation (e.g., 4% PFA) B->C D Wash with PBS C->D E Permeabilization (e.g., 0.1% Triton X-100) D->E F Wash with PBS E->F G Staining with This compound Solution F->G H Wash with PBS G->H I Mounting H->I J Microscopic Imaging I->J

Caption: General workflow for cytological staining with this compound.

Safety and Handling

This compound should be handled with appropriate laboratory precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and gloves.

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a cool, dry place, away from light.

  • Waste Disposal: Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain. Contaminated biological materials should be treated as biohazardous waste.[6][7]

Conclusion

This compound is a cationic dye with the potential for use in microbiological and cytological staining due to its electrostatic affinity for negatively charged cellular components. While specific protocols are not extensively documented, the provided inferred methods offer a starting point for researchers. Its cytotoxic properties and induction of apoptosis are important considerations for its application, particularly in live-cell imaging. As with any staining procedure, optimization of dye concentration, incubation times, and washing steps is crucial for achieving reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Basic Red 51 Staining for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Basic Red 51 staining for microscopy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for microscopy?

This compound is a synthetic, cationic azo dye.[1] Its mechanism of action in biological staining is based on its positive charge, which facilitates electrostatic interactions with negatively charged molecules within cells, such as nucleic acids in the nucleus and components of the inner mitochondrial membrane.[2] This property allows it to be used as a fluorescent stain for visualizing cellular morphology under a microscope.[3][4]

Q2: What are the key parameters to optimize for this compound staining?

The critical parameters to optimize for successful staining include the dye concentration, incubation time, and the pH of the staining solution. The optimal conditions can vary significantly depending on the cell type, whether the cells are live or fixed, and the specific imaging setup.

Q3: How do I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mM. To do this, dissolve the appropriate amount of this compound powder in DMSO. This stock solution should be stored at -20°C and protected from light to ensure stability. Prepare fresh working solutions by diluting the stock solution in a suitable buffer or imaging medium for each experiment.

Q4: I am observing very weak or no staining. What are the possible causes and solutions?

Weak or absent staining can be caused by several factors:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low. Try increasing the concentration in a stepwise manner.

  • Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and bind to its target structures. Increase the incubation time.

  • Incorrect pH: The pH of the staining buffer can influence the charge of both the dye and cellular components, affecting binding efficiency. This compound's stability and solubility are improved in acidic conditions.[3]

  • Poor Cell Health (for live-cell imaging): Unhealthy cells may not take up the dye efficiently. Ensure your cells are healthy and viable before staining.

Q5: My images show high background fluorescence. How can I reduce it?

High background fluorescence can obscure the specific signal. To reduce it:

  • Optimize Dye Concentration: A high concentration of the dye is a common cause of high background. Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio.

  • Thorough Washing: Ensure adequate washing steps after incubation to remove unbound dye.

  • Use of a Blocking Agent: For fixed-cell staining, a blocking step can help reduce non-specific binding.[5]

Q6: I am concerned about phototoxicity with this compound in live-cell imaging. What can I do to minimize it?

Phototoxicity, or light-induced cell damage, is a critical concern in live-cell imaging.[6] To mitigate phototoxicity when using this compound:

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a usable signal.

  • Use Sensitive Detectors: Employing a highly sensitive camera can allow for a reduction in the required excitation light.

  • Time-Lapse Imaging Strategy: For time-lapse experiments, increase the interval between image acquisitions to give cells time to recover.

  • Use Red-Shifted Fluorophores: While this compound is a red dye, choosing fluorophores with longer excitation and emission wavelengths generally reduces phototoxicity.[7]

  • Incorporate Antioxidants: Adding antioxidants to the imaging medium can help quench reactive oxygen species that cause photodamage.[6]

Quantitative Data Summary

The following table provides suggested starting ranges for key parameters in this compound staining protocols. It is crucial to note that these are general guidelines, and empirical optimization is essential for each specific experimental setup.

ParameterLive Cell ImagingFixed Cell StainingKey Considerations
Stock Solution 1 mM in DMSO1 mM in DMSOStore at -20°C, protected from light.
Working Concentration 0.1 - 2 µM0.5 - 5 µMTitration is critical to determine the optimal concentration.
Incubation Time 15 - 45 minutes30 - 60 minutesLonger times may increase background and cytotoxicity.
Incubation Temperature 37°CRoom TemperatureMaintain physiological conditions for live cells.
Wash Buffer Pre-warmed, phenol (B47542) red-free imaging medium or PBSPBS or PBST (PBS with 0.05% Tween-20)Gentle and thorough washing is key to reducing background.

Experimental Protocols

Detailed Methodology for Optimizing this compound Staining in Cultured Cells

This protocol provides a step-by-step guide for optimizing the staining concentration of this compound for fluorescence microscopy of cultured mammalian cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (phenol red-free)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • 0.1% Triton X-100 in PBS (for permeabilization of fixed cells)

  • Bovine Serum Albumin (BSA) (for blocking in fixed cells)

  • Cultured mammalian cells on glass-bottom dishes or coverslips

Procedure:

  • Preparation of 1 mM this compound Stock Solution:

    • Calculate the amount of this compound powder needed to make a 1 mM solution in DMSO. The molecular weight of this compound (C13H18ClN5) is 279.77 g/mol .

    • Dissolve the powder in the calculated volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light.

  • Cell Preparation:

    • For Live-Cell Imaging: Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes or chamber slides. Ensure cells are healthy and actively growing.

    • For Fixed-Cell Staining:

      • Culture cells on coverslips to the desired confluency.

      • Gently wash the cells once with PBS.

      • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

      • Wash the cells three times with PBS.

      • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures.

      • Wash the cells three times with PBS.

      • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Staining Protocol (Titration of this compound Concentration):

    • Prepare a series of working solutions of this compound by diluting the 1 mM stock solution in the appropriate medium (live-cell imaging medium for live cells, PBS for fixed cells). Suggested concentrations to test: 0.1 µM, 0.5 µM, 1 µM, 2 µM, and 5 µM.

    • Remove the culture medium (or blocking solution for fixed cells) and add the this compound working solutions to the cells.

    • Incubate for a set time (e.g., 30 minutes) at the appropriate temperature (37°C for live cells, room temperature for fixed cells), protected from light.

  • Washing:

    • For Live-Cell Imaging: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

    • For Fixed-Cell Staining: Remove the staining solution and wash the cells three times with PBS.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (for live cells) or mount the coverslip on a slide with an antifade mounting medium (for fixed cells).

    • Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

    • Evaluate the staining quality at each concentration to determine the optimal balance between signal intensity and background fluorescence.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Staining cluster_prep Preparation cluster_staining Staining & Optimization cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution (this compound in DMSO) titration Prepare Working Solutions (Concentration Titration) prep_stock->titration prep_cells Prepare Cultured Cells (Live or Fixed) prep_cells->titration incubation Incubate Cells with Dye titration->incubation washing Wash to Remove Unbound Dye incubation->washing imaging Fluorescence Microscopy washing->imaging evaluation Evaluate Staining Quality (Signal vs. Background) imaging->evaluation optimization Determine Optimal Concentration evaluation->optimization

Caption: Workflow for optimizing this compound staining concentration.

troubleshooting_workflow Troubleshooting Logic for this compound Staining cluster_weak Weak or No Signal cluster_high High Background cluster_photo Phototoxicity (Live Cells) start Staining Issue? increase_conc Increase Dye Concentration start->increase_conc Weak Signal decrease_conc Decrease Dye Concentration start->decrease_conc High Background reduce_light Reduce Light Intensity/Exposure start->reduce_light Phototoxicity increase_time Increase Incubation Time increase_conc->increase_time check_ph Check Buffer pH increase_time->check_ph improve_wash Improve Washing Steps decrease_conc->improve_wash add_block Add Blocking Step (Fixed Cells) improve_wash->add_block increase_interval Increase Time Interval reduce_light->increase_interval use_antioxidants Use Antioxidants increase_interval->use_antioxidants

Caption: Troubleshooting guide for common this compound staining issues.

References

Chemical stability of Basic Red 51 in varying pH environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical stability of Basic Red 51 in various pH environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

This compound is a cationic azo dye that exhibits stability within a specific pH range. Generally, it is considered stable in a dye bath with a pH range of 4 to 7.[1] Some sources suggest a broader stable range of up to pH 11. However, under highly acidic or alkaline conditions, the dye can lose its color, indicating degradation of the chromophore.[2]

Q2: How do extreme pH conditions affect the chemical structure of this compound?

Extreme pH levels can lead to the degradation of this compound. As an azo dye, its stability is largely dependent on the integrity of the -N=N- bond.

  • Acidic Conditions: In highly acidic environments, the azo bond may be susceptible to cleavage, which can result in the formation of aromatic amines.[3][4] One study on the photocatalytic degradation of this compound found that the maximum degradation occurred at a pH of 3.[5]

  • Alkaline Conditions: Highly alkaline conditions can also negatively impact the molecular structure of the dye.[2]

Q3: What are the known degradation products of this compound under varying pH?

While specific studies detailing the precise degradation products of this compound solely under pH stress are limited, it is known that the cleavage of the azo bond in azo dyes can release aromatic amines.[3][4] Some of these aromatic amines are potentially toxic.[4] Further analysis using techniques like mass spectrometry would be required to identify the specific degradation byproducts under different pH conditions.

Troubleshooting Guide for Stability Experiments

Q1: My UV-Vis absorbance readings for this compound are inconsistent across different pH values. What could be the cause?

Inconsistent absorbance readings can stem from several factors:

  • pH-Induced Spectral Shifts: The absorbance spectrum of a dye can shift with changes in pH. It is crucial to measure the full spectrum to identify the absorbance maximum (λmax) at each pH value before taking measurements.

  • Precipitation: this compound may precipitate out of solution at certain pH values, leading to lower absorbance readings. Visually inspect your solutions for any signs of precipitation.

  • Cuvette Incompatibility or Contamination: Ensure you are using quartz cuvettes for measurements in the UV range. Clean cuvettes thoroughly between samples to avoid cross-contamination.

  • Instrument Drift: Allow the spectrophotometer to warm up properly before use to ensure a stable baseline.

Q2: I am observing a rapid loss of color of my this compound solution at low pH. How can I confirm if this is degradation?

A rapid color loss is a strong indicator of degradation. To confirm this:

  • Time-Course Measurement: Monitor the absorbance of the solution at its λmax over time. A continuous decrease in absorbance indicates degradation.

  • Reversibility Check: After exposing the dye to a low pH, try adjusting the pH back to the stable range (e.g., pH 7). If the color does not return, it suggests irreversible degradation has occurred.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the parent dye from its degradation products, providing definitive evidence of degradation.

Q3: How can I prepare this compound solutions at different pH values for stability testing without affecting the initial concentration?

To maintain a consistent initial dye concentration:

  • Use Concentrated Buffers: Prepare a stock solution of this compound in deionized water. For each pH value, mix a small volume of the concentrated dye stock with a larger volume of the desired pH buffer. This minimizes the dilution effect.

  • pH Adjustment of Diluted Solutions: Prepare individual, dilute solutions of the dye and then carefully adjust the pH of each using small volumes of concentrated acid (e.g., HCl) or base (e.g., NaOH). Ensure thorough mixing and re-verify the concentration if significant volumes of acid or base are added.

Experimental Protocols

Protocol: Assessing the pH Stability of this compound using UV-Vis Spectrophotometry

This protocol outlines a method to evaluate the stability of this compound at various pH levels.

Materials:

  • This compound powder

  • Deionized water

  • Buffer solutions (pH 2, 4, 7, 9, and 11)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a specific volume of deionized water to prepare a concentrated stock solution (e.g., 100 mg/L).

  • Preparation of Test Solutions:

    • For each pH value to be tested, pipette a precise volume of the this compound stock solution into a volumetric flask.

    • Dilute to the final volume with the corresponding buffer solution. The final concentration should be within the linear range of the spectrophotometer (typically with an absorbance between 0.1 and 1.0).

  • UV-Vis Spectrophotometric Analysis:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • For each pH, scan the respective test solution across a wavelength range (e.g., 200-800 nm) to determine the maximum absorbance wavelength (λmax).

    • Set the spectrophotometer to the determined λmax for each pH.

    • Use the corresponding buffer solution as a blank to zero the instrument.

    • Measure the initial absorbance (A₀) of each test solution at time zero (t=0).

  • Stability Monitoring:

    • Store the test solutions at a constant temperature, protected from light.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its absorbance (Aₜ) at the corresponding λmax.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point using the formula: % Dye Remaining = (Aₜ / A₀) * 100

    • Plot the percentage of dye remaining against time for each pH to visualize the degradation profile.

Quantitative Data Summary

The following table summarizes the photocatalytic degradation of this compound at different pH values in the presence of ZnO nanoparticles. Note that this data reflects degradation under specific experimental conditions and may differ for pH-induced degradation without a catalyst.

pHCatalystInitial Dye Concentration (ppm)Degradation Rate Constant (k_app, min⁻¹)Degradation Efficiency (%)
3ZnO NPs5-98.40
3ZnO NPs7.47-72.18
3-9ZnO NPs1-10Varies with conditions-

Data from a study on photocatalytic degradation.[5] The rate constants provided in the study were for different initial dye concentrations at the optimal pH of 3.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution test_solutions Prepare Test Solutions at each pH stock->test_solutions buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 11) buffers->test_solutions scan Scan for λmax at each pH test_solutions->scan UV-Vis Spectrophotometer initial_abs Measure Initial Absorbance (A₀) at t=0 scan->initial_abs monitor Monitor Absorbance (Aₜ) over time initial_abs->monitor calculate Calculate % Dye Remaining monitor->calculate plot Plot % Dye Remaining vs. Time calculate->plot

Caption: Experimental workflow for assessing the pH stability of this compound.

ph_stability_relationship cluster_ph pH Environment cluster_outcome Chemical Stability Outcome acidic Highly Acidic (pH < 4) degradation Potential for Degradation (e.g., Azo Bond Cleavage) acidic->degradation stable Stable Range (pH 4-7) stability High Stability (Intact Chromophore) stable->stability alkaline Highly Alkaline (pH > 11) degradation2 Potential for Degradation (Structural Changes) alkaline->degradation2

References

Troubleshooting non-specific binding in Basic Red 51 staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with non-specific binding in Basic Red 51 staining experiments.

Troubleshooting Guide: Non-Specific Staining

High background or non-specific staining can obscure results and lead to incorrect interpretations. The following sections address the most common causes and provide targeted solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background staining with this compound?

High background staining with this compound, a cationic dye, is often due to a combination of electrostatic and hydrophobic interactions.[1] The positively charged dye can bind non-specifically to negatively charged cellular components like RNA, acidic proteins, and certain membrane lipids.[1][2][3] Key causes include:

  • Inadequate Blocking: Failure to block non-specific binding sites on the cell or tissue sample.[4]

  • Excessive Dye Concentration: Using a concentration of this compound that is too high, leading to oversaturation and binding to low-affinity sites.[1][5]

  • Suboptimal Washing: Insufficient or ineffective washing steps that fail to remove unbound or loosely bound dye molecules.[4][6][7]

  • Improper Fixation or Permeabilization: Fixation can alter the charge distribution of cellular components, while over-permeabilization can expose intracellular sites that non-specifically bind the dye.[1][8]

  • Sample Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for non-specific staining.[9]

Q2: My entire sample is fluorescent. How can I reduce this generalized background signal?

A generalized background signal is a classic sign of non-specific binding. To address this, a systematic optimization of your protocol is necessary.

  • Optimize Dye Concentration: Perform a titration experiment to determine the lowest dye concentration that provides a strong specific signal with minimal background.[1]

  • Implement a Blocking Step: Before staining, incubate your samples with a blocking solution to occupy non-specific binding sites.[4][10] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from a species different than your primary antibody if you are doing co-staining.[10][11]

  • Enhance Washing Steps: Increase the duration and number of washes after staining.[7][10] Consider adding a non-ionic detergent to the wash buffer to disrupt weak, non-specific interactions.[1][6][12]

  • Adjust Buffer Composition: Increase the salt concentration (ionic strength) of your wash buffers to compete with the electrostatic binding of the cationic dye.[1]

Q3: I see punctate or speckled background staining. What could be causing this?

Speckled background can be caused by dye aggregation or particulates in your buffers.

  • Filter Staining Solutions: Filter your this compound staining solution and all buffers through a 0.22 µm filter before use to remove any precipitates or aggregates.[13]

  • Ensure Complete Solubilization: Make sure all buffer components are fully dissolved.[13] Using high-quality reagents can also help prevent the formation of particulates.[13]

Q4: How can I be sure the signal I'm seeing is specific?

Including proper controls is critical to confirm the specificity of your staining.

  • Unstained Control: Always include a sample that goes through the entire process but is not incubated with this compound. This will help you assess the level of autofluorescence in your sample.[14]

  • Secondary Antibody Only Control (for co-staining): If you are co-staining with antibodies, a control with only the secondary antibody can help identify non-specific binding from the secondary detection reagent.[15]

Data & Protocols

Troubleshooting Summary Table
IssuePotential CauseRecommended SolutionCitation(s)
High Background Dye concentration too highPerform a titration to find the optimal (lower) concentration.[1]
Inadequate blockingIncrease blocking incubation time or change blocking agent (e.g., 1-5% BSA).[6]
Insufficient washingIncrease the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[4][7][12]
Improper buffer ionic strengthIncrease the salt concentration (e.g., NaCl) in the wash buffer to reduce electrostatic interactions.[1]
Speckled Staining Dye/buffer aggregatesFilter all solutions before use. Ensure reagents are fully dissolved.[13]
Weak Specific Signal Suboptimal dye concentrationTitrate the dye to find the optimal concentration.[1]
Over-washingReduce the stringency or duration of wash steps.[4]
Improper permeabilizationOptimize permeabilization time and detergent concentration to ensure dye access without damaging the target.[8][16]
Recommended Reagent Optimization Ranges
ReagentParameterTypical RangePurposeCitation(s)
Blocking Agent Concentration (BSA)1 - 5% (w/v)To saturate non-specific protein binding sites.[6][17]
Incubation Time30 - 60 min at RTEnsures complete blocking of non-specific sites.[10]
Wash Buffer Detergent Tween-20 Concentration0.05 - 0.1% (v/v)Helps to reduce non-specific hydrophobic interactions.[4][12][13]
Fixative Formaldehyde (B43269) Concentration4%Preserves cellular morphology.
Fixation Time10 - 20 min at RTBalances preservation with potential antigen masking.
Permeabilization Agent Triton X-100 Concentration0.1 - 0.3% (v/v)Creates pores in membranes for dye entry.[8][16]
Permeabilization Time10 - 20 min at RTAllows sufficient time for permeabilization without causing cell lysis.[8]

Detailed Experimental Protocol: this compound Staining of Cultured Cells

This protocol provides a general workflow. Optimal conditions, particularly concentrations and incubation times, should be determined empirically for each specific cell type and experiment.

  • Cell Preparation:

    • Seed cells on coverslips in a culture plate and grow to the desired confluency.

    • Wash briefly with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix the cells by incubating with 4% formaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Permeabilize the cells by incubating with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[8][16]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for at least 30-60 minutes at room temperature in a humidified chamber.[6][10]

  • This compound Staining:

    • Dilute this compound stock solution to the desired working concentration in blocking buffer or PBS.

    • Incubate the cells with the this compound working solution for the optimized duration (e.g., 15-60 minutes) at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS containing 0.05% Tween-20 for 5 minutes each to remove unbound dye.[7][12]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate filter sets for this compound.

Visual Workflow Guides

Troubleshooting_Workflow Start Problem: High Background Staining Cause1 Cause: Excessive Dye Concentration Start->Cause1 Cause2 Cause: Inadequate Blocking Start->Cause2 Cause3 Cause: Suboptimal Washing Start->Cause3 Cause4 Cause: Dye Aggregates Start->Cause4 Solution1 Solution: Perform Dye Titration (Test a range of dilutions) Cause1->Solution1 Solution2 Solution: Optimize Blocking Step (Increase time or change agent, e.g., 1-5% BSA) Cause2->Solution2 Solution3 Solution: Enhance Wash Steps (Increase duration/number, add detergent) Cause3->Solution3 Solution4 Solution: Filter Staining Solution (Use 0.22 µm filter) Cause4->Solution4

Caption: A troubleshooting flowchart for diagnosing and solving non-specific binding issues.

Staining_Protocol A 1. Cell Preparation (Seed on coverslips) B 2. Fixation (e.g., 4% Formaldehyde) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 1% BSA) C->D E 5. This compound Staining D->E F 6. Washing (PBS + 0.05% Tween-20) E->F G 7. Mounting & Imaging F->G

Caption: A standard experimental workflow for this compound staining of cultured cells.

References

How to improve signal-to-noise ratio in Basic Red 51 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their Basic Red 51 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

This compound is a synthetic cationic azo dye.[1][2] Its positive charge facilitates binding to negatively charged molecules and structures within cells, making it useful as a biological stain.[3] While primarily used in the textile and cosmetic industries, it can act as a fluorophore under certain conditions, enabling its use in fluorescence microscopy.[3]

Q2: What are the known spectral properties of this compound?

Published data on the detailed fluorescence properties of this compound is limited. However, its absorption maximum (λmax) is consistently reported to be in the range of 523-524 nm.[3] The emission maximum is not well-documented, but for some fluorescent azo dyes, emission has been observed at longer wavelengths, such as around 640 nm.[4]

Q3: What are the main challenges in imaging with this compound?

The primary challenges with using this compound for fluorescence imaging are likely related to its nature as an azo dye. Azo dyes are known to have generally low fluorescence quantum yields and poor photostability.[5][6] This can result in a weak signal and rapid photobleaching, leading to a low signal-to-noise ratio. Additionally, its potential for cytotoxicity should be considered, especially in live-cell imaging experiments.[7][8]

Q4: How can I determine the optimal excitation and emission settings for this compound in my microscope?

Given the lack of a definitive emission spectrum, an empirical approach is recommended. Start by exciting at its known absorption maximum (~524 nm) and scan for emission across a broad range of longer wavelengths (e.g., 550-750 nm) using a spectrometer or the spectral imaging capabilities of your microscope. The wavelength with the highest detected signal will be your optimal emission wavelength.

Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)

This guide addresses common issues encountered during this compound imaging and provides actionable steps to improve your results.

Problem 1: Weak or No Signal

A weak signal is a common issue, likely due to the inherently low quantum yield of many azo dyes.

Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Low Fluorophore Concentration Optimize the staining concentration of this compound.Prepare a dilution series of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in your staining buffer. Incubate your samples for a fixed time and image under identical conditions to determine the concentration that yields the brightest signal without excessive background.
Suboptimal Excitation/Emission Settings Empirically determine the optimal excitation and emission wavelengths.As described in the FAQs, excite at ~524 nm and perform an emission scan to find the peak emission. Once the emission peak is identified, you can perform an excitation scan to see if a slightly different excitation wavelength further optimizes the signal.
Inefficient Staining Increase incubation time or temperature.Systematically increase the incubation time (e.g., 15 min, 30 min, 60 min) to allow for better penetration and binding of the dye. For fixed samples, a slight increase in temperature (e.g., to 37°C) during incubation might enhance staining efficiency.
Photobleaching Reduce light exposure and use antifade reagents.Minimize the exposure time and excitation light intensity to the lowest levels that still provide a detectable signal. Use a mounting medium containing an antifade reagent to reduce photobleaching during imaging.
Problem 2: High Background Noise

High background can obscure your signal and significantly reduce the SNR.

Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Excess Unbound Dye Optimize washing steps after staining.After incubation with this compound, perform a series of washes with your imaging buffer (e.g., 3 x 5 minutes) to remove any unbound dye. Gentle agitation during washing can improve efficiency.
Autofluorescence Use spectral imaging and linear unmixing or a longer wavelength emission filter.Biological samples often exhibit autofluorescence, especially in the green and yellow regions of the spectrum. If your microscope has spectral imaging capabilities, you can capture the emission spectrum of your sample and use linear unmixing algorithms to separate the this compound signal from the autofluorescence. Alternatively, if this compound emits at longer red wavelengths, using a narrow bandpass emission filter that excludes the shorter wavelength autofluorescence can help.
Non-specific Binding Include a blocking step and optimize dye concentration.For fixed and permeabilized cells, pre-incubating with a blocking buffer (e.g., PBS with 1% BSA) can reduce non-specific binding of the cationic dye. Using the lowest effective concentration of this compound will also minimize non-specific interactions.

Experimental Protocols

Protocol 1: Basic Staining of Fixed Cells with this compound
  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells briefly with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS (start with a concentration range of 1-10 µM).

    • Incubate the fixed cells with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium, preferably one containing an antifade reagent.

    • Image the cells using appropriate excitation and emission filters based on your empirically determined optimal settings.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization (Optional) fixation->permeabilization staining Incubate with this compound permeabilization->staining washing Wash Unbound Dye staining->washing mounting Mount Sample washing->mounting imaging Fluorescence Microscopy mounting->imaging troubleshooting_snr cluster_signal Weak Signal Issues cluster_noise High Noise Issues cluster_solutions_signal Solutions for Weak Signal cluster_solutions_noise Solutions for High Noise low_snr Low Signal-to-Noise Ratio low_concentration Low Dye Concentration low_snr->low_concentration suboptimal_settings Suboptimal Ex/Em low_snr->suboptimal_settings photobleaching Photobleaching low_snr->photobleaching unbound_dye Excess Unbound Dye low_snr->unbound_dye autofluorescence Autofluorescence low_snr->autofluorescence nonspecific_binding Non-specific Binding low_snr->nonspecific_binding optimize_conc Optimize Concentration low_concentration->optimize_conc empirical_scan Empirical Wavelength Scan suboptimal_settings->empirical_scan antifade Use Antifade Reagents photobleaching->antifade optimize_wash Optimize Washing unbound_dye->optimize_wash spectral_unmixing Spectral Unmixing autofluorescence->spectral_unmixing blocking_step Add Blocking Step nonspecific_binding->blocking_step

References

Technical Support Center: Minimizing Basic Red 51 Cytotoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of Basic Red 51 in your live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is a cationic azo dye. Its cytotoxicity in live-cell imaging is a significant concern because, as an azo compound, its metabolism can release potentially harmful aromatic amines.[1] In live cells, this compound has been shown to induce the production of reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).[1]

Q2: What are the visible signs of this compound-induced cytotoxicity in cells?

Cells undergoing cytotoxicity from this compound may exhibit a range of morphological changes. Early signs can include altered cell motility and changes in mitochondrial shape. More severe indicators of toxicity include plasma membrane blebbing, the formation of vacuoles, cell detachment from the culture surface, and eventually, cell death.

Q3: Can I reduce this compound cytotoxicity by simply lowering the concentration?

While reducing the concentration of this compound can lessen its immediate toxic effects, it is crucial to determine the optimal concentration for your specific cell type and experimental duration. Even at sub-lethal concentrations, the dye can induce cellular stress and alter normal physiological processes, potentially leading to unreliable experimental results. A thorough dose-response experiment is recommended to identify the lowest effective concentration.

Q4: Are there less cytotoxic alternatives to this compound for live-cell imaging?

Yes, several alternative fluorescent dyes are available that are specifically designed for low cytotoxicity and high photostability in live-cell imaging. Far-red and near-infrared dyes are often preferred as they tend to cause less phototoxicity and reduce cellular autofluorescence. The choice of an alternative will depend on the specific organelle or structure you wish to label and the spectral capabilities of your imaging system. Some alternatives for nuclear or mitochondrial staining include various commercially available "MitoView™" or "LumiTracker™" dyes.[2]

Q5: How can I minimize phototoxicity during live-cell imaging with this compound?

Minimizing phototoxicity is critical for obtaining reliable data. Key strategies include:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.

  • Optimize Exposure Time: Use the shortest possible exposure time to capture a clear image.

  • Use Sensitive Detectors: Employing highly sensitive cameras, such as EMCCD or sCMOS cameras, can reduce the amount of excitation light needed.

  • Avoid Unnecessary Illumination: Use shutters or software-controlled light sources to illuminate the sample only when acquiring an image.

  • Consider Advanced Imaging Techniques: Techniques like spinning-disk confocal or light-sheet microscopy are generally gentler on cells compared to traditional laser-scanning confocal microscopy.

  • Supplement Imaging Media: The addition of antioxidants like Trolox or ascorbic acid to the imaging medium can help scavenge reactive oxygen species (ROS).[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your live-cell imaging experiments with this compound.

Problem 1: High Cell Death Observed After Staining

Possible CauseSuggested Solution
Concentration of this compound is too high. Perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific cell line. Start with a low concentration (e.g., in the nanomolar range) and titrate upwards to find the highest concentration that does not significantly impact cell viability over your experimental timeframe.
Prolonged incubation time. Optimize the incubation time. Test a range of incubation periods (e.g., 15-60 minutes) to find the shortest time that provides adequate staining.
Inherent sensitivity of the cell line. Some cell lines are more sensitive to chemical-induced stress. If possible, test this compound on a more robust cell line to determine if the issue is cell-type specific.

Problem 2: Weak Fluorescent Signal

Possible CauseSuggested Solution
Concentration of this compound is too low. While high concentrations are toxic, a concentration that is too low will result in a poor signal. Carefully increase the concentration in small increments, while monitoring for signs of cytotoxicity.
Suboptimal imaging settings. Ensure that the excitation and emission filters on your microscope are appropriate for this compound. Check the manufacturer's specifications for the dye's spectral properties. Increase the gain or use a more sensitive detector if available.
Photobleaching. The fluorescent signal can fade due to prolonged exposure to excitation light. Reduce the frequency of image acquisition and the exposure time per image. The use of antifade reagents in the imaging medium can also help.

Problem 3: High Background Fluorescence

Possible CauseSuggested Solution
Excess unbound dye. After incubation, wash the cells thoroughly with fresh, pre-warmed imaging medium or phosphate-buffered saline (PBS) to remove any unbound dye.
Autofluorescence from cell culture medium. Use a phenol (B47542) red-free imaging medium. Some specialized live-cell imaging media are formulated to have low autofluorescence.
Cellular autofluorescence. Dead or dying cells can be a significant source of autofluorescence. Ensure you are imaging a healthy cell population. If autofluorescence is still an issue, consider using a dye with a different spectral profile.

Quantitative Data

This table summarizes key quantitative data related to the cytotoxicity of this compound.

ParameterValueCell TypeReference
EC50 (Half Maximal Effective Concentration) 13 µg/mLHaCaT (human keratinocytes)[1]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol describes a general method for determining the optimal concentration of this compound for your live-cell imaging experiments using a cell viability assay.

Materials:

  • Your mammalian cell line of interest

  • This compound stock solution (e.g., in DMSO or water)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Cell viability assay reagent (e.g., a resazurin-based assay or a kit with spectrally distinct live/dead stains)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere and grow for 24 hours.

  • Dye Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span several orders of magnitude (e.g., from nM to µM) to identify the EC50.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the dye stock).

  • Incubation: Incubate the cells for a period relevant to your planned live-cell imaging experiment (e.g., 4, 12, or 24 hours).

  • Cell Viability Assay: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the EC50 value.

  • Optimal Concentration Selection: Choose a concentration for your live-cell imaging experiments that is well below the EC50 and does not cause a significant decrease in cell viability.

Protocol 2: General Live-Cell Imaging with Minimized Phototoxicity

This protocol provides a general workflow for live-cell imaging with this compound, incorporating strategies to minimize cytotoxicity and phototoxicity.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound at the predetermined optimal concentration

  • Live-cell imaging medium (phenol red-free)

  • Optional: Antioxidant stock solution (e.g., Trolox, ascorbic acid)

  • Fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2)

Procedure:

  • Staining:

    • Prepare the staining solution by diluting this compound to the optimal, non-toxic concentration in pre-warmed live-cell imaging medium.

    • If using, add the antioxidant to the staining solution at its recommended working concentration.

    • Remove the culture medium from the cells and add the staining solution.

    • Incubate the cells for the optimized duration (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Place the dish or slide on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.

    • Minimize Light Exposure:

      • Use the lowest possible excitation light intensity.

      • Set the shortest possible exposure time that provides a good signal.

      • Acquire images at the lowest frequency necessary to capture the biological process of interest (e.g., every 5-10 minutes instead of every 30 seconds).

      • Use the appropriate filter sets for this compound to maximize signal collection and minimize bleed-through.

    • Control for Phototoxicity: Image a control group of unstained cells under the same imaging conditions to monitor for any morphological changes indicative of phototoxicity. Also, have a stained control group that is not exposed to the excitation light to assess the inherent cytotoxicity of the dye over time.

  • Image Analysis: Analyze the acquired images to study the dynamic cellular processes of interest.

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with different concentrations A->C B Prepare serial dilutions of this compound B->C D Incubate for defined period C->D E Add cell viability reagent D->E F Measure fluorescence/ absorbance E->F G Calculate % viability and determine EC50 F->G H Select optimal non-toxic concentration G->H

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G BR51 This compound ROS Reactive Oxygen Species (ROS) BR51->ROS DNA_damage DNA Damage ROS->DNA_damage p53 p53 activation DNA_damage->p53 p21 p21 expression p53->p21 Mitochondria Mitochondria p53->Mitochondria induces stress CDK Cyclin-CDK Complexes p21->CDK Rb Rb Hypophosphorylation CDK->Rb phosphorylates E2F E2F Inhibition Rb->E2F CellCycleArrest Cell Cycle Arrest (G2 Phase) E2F->CellCycleArrest promotes progression Apoptosis Apoptosis CellCycleArrest->Apoptosis Casp9_pro Pro-caspase 9 Mitochondria->Casp9_pro Casp9_active Active Caspase 9 Casp9_pro->Casp9_active activation Casp3_pro Pro-caspase 3 Casp9_active->Casp3_pro Casp3_active Active Caspase 3 Casp3_pro->Casp3_active activation Casp3_active->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in cells.

References

Resolving Basic Red 51 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Red 51. Here, you will find information to address common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cationic azo dye.[1][2] It is commonly used in the textile industry for dyeing synthetic fibers, in cosmetics as a hair dye, and in research as a biological stain.[3][4]

Q2: What are the general solubility characteristics of this compound?

This compound is soluble in water and alcohol.[3][5] Its solubility in aqueous solutions is known to be dependent on pH.[1][2] Generally, its stability and solubility are improved in acidic conditions.[2]

Q3: I am observing low solubility of this compound in my aqueous buffer. What could be the cause?

Several factors can contribute to low solubility:

  • pH of the buffer: this compound's solubility is pH-dependent. Highly alkaline conditions can negatively affect its molecular structure and solubility.[2]

  • Buffer composition: The presence of certain salts can decrease the solubility of this compound through a "salting out" effect.[6]

  • Concentration: You may be attempting to dissolve the dye above its saturation point in the specific buffer system.

  • Temperature: While not extensively documented for this specific dye, temperature can influence the solubility of many compounds.

Q4: How can I increase the solubility of this compound in my aqueous buffer?

To enhance solubility, consider the following approaches:

  • Adjusting the pH: Since this compound is more stable and soluble in acidic media, lowering the pH of your buffer may improve solubility.[2]

  • Co-solvents: The addition of a miscible organic solvent, such as ethanol (B145695), can increase the solubility of this compound.[5]

  • Temperature: Gently warming the solution may help to dissolve the dye, but be mindful of potential degradation at high temperatures.

  • Sonication: Applying ultrasonic waves can help to break down aggregates and enhance dissolution.

Q5: Is this compound stable in aqueous solutions?

This compound is relatively stable under normal conditions.[1] However, its stability can be affected by pH, with highly alkaline conditions potentially causing degradation.[2] Prolonged exposure to bright light may also lead to fading or color change.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms when adding this compound to the buffer. The concentration exceeds the solubility limit in the current buffer system.- Decrease the concentration of this compound. - Refer to the experimental protocol below to determine the maximum solubility in your specific buffer. - Try adjusting the pH of the buffer to be more acidic.[2]
"Salting out" effect due to high salt concentration in the buffer.- Use a buffer with a lower ionic strength if your experimental conditions allow. - Consider using a different buffer system.
The color of the solution appears inconsistent or fades over time. Degradation of the dye.- Ensure the pH of the solution is not highly alkaline.[2] - Protect the solution from prolonged exposure to direct light.[2] - Prepare fresh solutions for your experiments.
The dye is not fully dissolved, leading to suspended particles.- Use the recommended dissolution protocol (see below), which may include vortexing or sonication. - Filter the solution to remove any undissolved particles before use.
Difficulty achieving the desired concentration. The required concentration is higher than the dye's solubility in the chosen buffer.- Add a co-solvent like ethanol to increase solubility.[5] - If possible for your application, consider if a lower, effective concentration can be used.

Quantitative Data on Solubility

Solvent/Buffer pH Temperature Solubility Notes
WaterNot Specified30°C40 g/L[5]
Phosphate Buffered Saline (PBS)7.430°C~40 mg/mL[5]
Phosphate Buffer7.0Not SpecifiedSufficient for concentrations up to 5.50 x 10⁻⁵ mol L⁻¹Based on electrochemical studies where the dye was soluble at these concentrations.[6]
Acetate Buffer6.5 - 7.5Not SpecifiedSolubleUsed in the synthesis of this compound, indicating good solubility in this range.[5]
Citrate BufferAcidic (e.g., 3-6)Room TemperatureEstimated to be highBased on the general principle that solubility is higher in acidic conditions.[2]
Generic BufferAlkaline (e.g., > 8)Room TemperatureEstimated to be lowerHigh pH can negatively impact stability and solubility.[2]

Note: Estimated values are based on qualitative statements from the literature and should be confirmed experimentally.

Experimental Protocols

Protocol for Determining the Solubility of this compound in an Aqueous Buffer

This protocol outlines a method to determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Your aqueous buffer of choice (e.g., phosphate, acetate, citrate) at the desired pH

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Centrifuge

  • Spectrophotometer and cuvettes

  • Calibrated micropipettes and tips

  • Analytical balance

Procedure:

  • Prepare a series of this compound suspensions:

    • Weigh out an excess amount of this compound powder into several microcentrifuge tubes.

    • Add a known volume of your aqueous buffer to each tube to create a suspension. It is crucial to have undissolved solid remaining.

  • Equilibration:

    • Tightly cap the tubes.

    • Place the tubes in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C or your experimental temperature).

    • Agitate the suspensions for a set period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

  • Separation of undissolved solid:

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet all undissolved material.

  • Preparation of the supernatant for analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with your buffer to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectrophotometry).

  • Quantification:

    • Measure the absorbance of the diluted supernatant at the maximum absorbance wavelength (λmax) of this compound (approximately 523 nm).

    • Calculate the concentration of the dissolved dye using a pre-established calibration curve of this compound in the same buffer.

  • Calculate Solubility:

    • Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in your buffer at the tested temperature.

Visualizations

experimental_workflow Workflow for Determining this compound Solubility prep Prepare Supersaturated this compound Suspension in Buffer equil Equilibrate at Constant Temperature (e.g., 24-48h) prep->equil cent Centrifuge to Pellet Undissolved Solid equil->cent super Collect Supernatant cent->super dilute Dilute Supernatant super->dilute quant Quantify Concentration (e.g., UV-Vis) dilute->quant calc Calculate Solubility quant->calc

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_workflow Troubleshooting Low Solubility of this compound start Low Solubility Observed check_ph Is the buffer pH alkaline? start->check_ph adjust_ph Lower the buffer pH check_ph->adjust_ph Yes check_conc Is the concentration too high? check_ph->check_conc No success Solubility Improved adjust_ph->success reduce_conc Reduce the concentration check_conc->reduce_conc Yes add_cosolvent Consider adding a co-solvent (e.g., ethanol) check_conc->add_cosolvent No reduce_conc->success add_cosolvent->success fail Issue Persists add_cosolvent->fail

Caption: A decision-making workflow for troubleshooting this compound solubility issues.

References

How to prevent Basic Red 51 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Basic Red 51 in stock solutions.

Troubleshooting Guide

Issue: this compound has precipitated out of my stock solution.

This guide provides a logical workflow to identify the cause and resolve the precipitation of this compound.

G start Precipitation Observed in this compound Stock Solution check_pH 1. Check pH of the Solution start->check_pH pH_in_range Is pH within 4.0-7.0? check_pH->pH_in_range adjust_pH Adjust pH to 4.0-7.0 using dilute HCl or NaOH pH_in_range->adjust_pH No check_concentration 2. Review Stock Concentration pH_in_range->check_concentration Yes redissolve Attempt to Redissolve (See Protocol) adjust_pH->redissolve concentration_ok Is concentration ≤ 50 g/L? check_concentration->concentration_ok dilute_solution Dilute solution to ≤ 50 g/L concentration_ok->dilute_solution No check_storage 3. Examine Storage Conditions concentration_ok->check_storage Yes dilute_solution->redissolve storage_ok Stored at 4°C and protected from light? check_storage->storage_ok improper_storage Store at 4°C in a dark container storage_ok->improper_storage No check_contaminants 4. Investigate Potential Contamination storage_ok->check_contaminants Yes improper_storage->redissolve contaminants_present Presence of salts or anionic detergents? check_contaminants->contaminants_present reformulate Reformulate solution in high-purity solvent contaminants_present->reformulate Yes contaminants_present->redissolve No precipitation_persists Precipitation Persists: Consider preparing a fresh solution reformulate->precipitation_persists solution_stable Solution is Stable redissolve->solution_stable Success redissolve->precipitation_persists Failure

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in stock solutions?

A1: The most common reasons for this compound precipitation include:

  • Improper pH: this compound is most stable within a pH range of 4.0-7.0.[1][2] Solutions with a pH outside of this range, especially alkaline conditions (pH > 9), can lead to decomposition and precipitation.[3]

  • High Concentration: Exceeding the solubility limit of the dye in the chosen solvent can cause it to precipitate out of the solution.

  • Low Temperature: While refrigerated storage is recommended for stability, very low temperatures can decrease the solubility of the dye, leading to precipitation.

  • Presence of Contaminants: The introduction of salts or anionic detergents can cause the cationic this compound to precipitate.[3]

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the dye beyond its solubility limit.

Q2: What is the optimal solvent for preparing this compound stock solutions?

A2: this compound is soluble in water, ethanol (B145695), and ethylene (B1197577) glycol.[4] For most laboratory applications, high-purity water is the recommended solvent. The use of hot water (70-80°C) can aid in the initial dissolution process.[3] For applications requiring a non-aqueous or a more volatile solvent, ethanol is a suitable alternative.

Q3: How can I prevent precipitation when preparing a new stock solution?

A3: To prepare a stable stock solution of this compound, follow these recommendations:

  • Use High-Purity Solvents: Start with deionized, distilled, or other high-purity grade water or ethanol to avoid introducing contaminants.

  • Control the pH: Ensure the final pH of your solution is within the stable range of 4.0-7.0.[1][2] An acidic buffer can help maintain the pH.

  • Do Not Exceed Solubility Limits: Prepare stock solutions at a concentration at or below the known solubility limit in the chosen solvent.

  • Proper Mixing: Ensure the dye is fully dissolved by using a magnetic stirrer and gently warming the solution if necessary.

  • Appropriate Storage: Store the stock solution in a tightly sealed, dark container at 4°C to prevent solvent evaporation and degradation from light.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent can be an effective strategy. A mixture of ethanol and water can enhance the solubility of this compound. It is recommended to start by dissolving the dye in a small amount of ethanol before adding water to reach the final desired volume and concentration.

Q5: What should I do if my this compound solution has already precipitated?

A5: If precipitation has occurred, you can attempt to redissolve the dye by following the "Protocol for Redissolving Precipitated this compound" outlined in the Experimental Protocols section. This procedure involves gentle warming and sonication. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.

Data Presentation

ParameterWaterEthanolEthylene Glycol
Solubility at 20°C ≥50 g/L[4]Soluble[5]Soluble[4]
Optimal pH Range 4.0 - 7.0[1][2]N/AN/A
Recommended Storage Temp. 4°C4°C4°C

Experimental Protocols

Protocol for Preparing a 10 mg/mL this compound Aqueous Stock Solution

This protocol describes the preparation of a 10 mg/mL (1% w/v) stock solution of this compound in water, with pH adjustment for stability.

G cluster_0 Preparation cluster_1 pH Adjustment cluster_2 Final Steps weigh 1. Weigh 100 mg of This compound powder add_water 2. Add 8 mL of warm (50-60°C) high-purity water weigh->add_water dissolve 3. Vortex and sonicate until fully dissolved add_water->dissolve check_pH 4. Measure the pH of the solution dissolve->check_pH adjust_pH 5. Adjust pH to ~6.0 with 0.1 M HCl or 0.1 M NaOH check_pH->adjust_pH final_volume 6. Bring the final volume to 10 mL with water adjust_pH->final_volume filter_sterilize 7. (Optional) Filter sterilize through a 0.22 µm filter final_volume->filter_sterilize store 8. Store at 4°C in a dark, sealed container filter_sterilize->store

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Initial Dissolution: Transfer the powder to a 15 mL conical tube. Add 8 mL of high-purity water that has been pre-warmed to 50-60°C.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes. If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the dye is completely dissolved.

  • pH Measurement: Once the solution is clear, use a calibrated pH meter to measure the pH of the solution.

  • pH Adjustment: If the pH is outside the 4.0-7.0 range, adjust it to approximately 6.0 by adding 0.1 M HCl dropwise to lower the pH, or 0.1 M NaOH dropwise to raise the pH. Mix the solution after each addition and re-measure the pH.

  • Final Volume: Once the desired pH is achieved, transfer the solution to a 10 mL volumetric flask and add high-purity water to bring the final volume to exactly 10 mL.

  • Sterilization (Optional): If sterility is required for your experiments, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the final stock solution in a dark, tightly sealed container at 4°C.

Protocol for Redissolving Precipitated this compound

This protocol provides a method to attempt to redissolve precipitated this compound from a stock solution.

Methodology:

  • Visual Inspection: Examine the solution to confirm the presence of a precipitate.

  • Warming: Place the sealed container of the stock solution in a water bath set to 40-50°C for 15-20 minutes. Do not exceed 60°C to avoid potential degradation of the dye.

  • Agitation: After warming, vortex the solution vigorously for 2-3 minutes.

  • Sonication: If the precipitate persists, place the container in a sonicator bath for 10-15 minutes.

  • pH Check: After the warming and sonication steps, check the pH of the solution. If it is outside the 4.0-7.0 range, adjust it as described in the preparation protocol.

  • Cooling and Observation: Allow the solution to cool to room temperature and observe for any re-precipitation. If the solution remains clear, it can be used. If precipitation reoccurs, it is advisable to discard the solution and prepare a fresh stock.

References

Reducing background fluorescence in Basic Red 51 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 51. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this compound.

Troubleshooting Guide

High background fluorescence is a common issue in fluorescence microscopy and flow cytometry, which can obscure the desired signal and lead to misinterpretation of results. This guide provides a systematic approach to identifying and mitigating the causes of high background when using this compound.

Q1: What are the primary causes of high background fluorescence in my this compound experiment?

High background fluorescence in experiments with this compound can stem from several sources. The main contributors are typically:

  • Non-specific Binding of this compound: As a cationic dye, this compound carries a positive charge. This can lead to electrostatic interactions with negatively charged cellular components like nucleic acids, acidic proteins, and cell membranes, resulting in off-target staining.[1][2]

  • Excess Dye Concentration: Using a concentration of this compound that is too high can result in a surplus of unbound dye molecules that are not effectively removed during washing steps.

  • Autofluorescence: Biological specimens can naturally fluoresce, a phenomenon known as autofluorescence. This intrinsic fluorescence can be exacerbated by fixation methods, particularly those using aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde.[3]

  • Inadequate Washing: Insufficient or improper washing after staining will fail to remove all unbound dye, leading to a generalized high background.

  • Instrument Settings: Suboptimal microscope or flow cytometer settings, such as excessively high laser power or detector gain, can amplify background noise.

Q2: How can I systematically troubleshoot the source of high background fluorescence?

To pinpoint the cause of high background, it is essential to use a methodical approach with appropriate controls.

Step 1: Image an Unstained Control Prepare a sample that undergoes all the same processing steps (e.g., fixation, permeabilization) as your experimental sample but is not stained with this compound. Image this control using the identical instrument settings.

  • High signal in the unstained control: This indicates that autofluorescence is a significant contributor to your background.

  • Low signal in the unstained control: This suggests that the high background in your stained sample is likely due to non-specific binding of this compound or issues with excess dye.

Step 2: Optimize Staining Concentration If non-specific binding is suspected, the concentration of this compound should be titrated. Prepare a series of samples with varying concentrations of the dye to determine the optimal concentration that provides a strong specific signal with minimal background.

Step 3: Enhance Washing Steps If excess unbound dye is the likely culprit, improve your washing protocol. Increase the number and duration of wash steps after staining. Gentle agitation during washing can also improve the removal of unbound dye.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of this compound in fluorescence-based experiments.

General Properties

Q1: What is this compound?

This compound is a synthetic organic compound belonging to the azo dye family and is classified as a cationic dye.[2][4] Its molecular structure contains an azo group (-N=N-) which is the primary chromophore responsible for its color.[1] The molecule carries a positive charge, which dictates its affinity for negatively charged substrates.[1][2]

Q2: What are the spectral properties of this compound?

Understanding the excitation and emission spectra of this compound is crucial for selecting the appropriate filters and light sources for your instrument.

PropertyValueReference
Maximum Excitation (λex) ~523-524 nm[1][5]
Maximum Emission (λem) Not consistently reported for fluorescence microscopy
Molar Extinction Coefficient (ε) 1.2 x 10⁴ L·mol⁻¹·cm⁻¹ at 530 nm[1]
Appearance Violet Blue/Greenish Solid Powder[5]
Solubility Soluble in Water & Alcohol[4]

Note: The fluorescence properties of dyes can be influenced by their local environment. It is recommended to experimentally verify the optimal settings for your specific application.

Experimental Design & Protocols

Q3: What is a good starting concentration for staining with this compound?

For live cell imaging, it is advisable to start with a low concentration and titrate up to find the optimal balance between signal and toxicity. A starting point could be in the low micromolar range. For fixed cells, a slightly higher concentration may be necessary. Always perform a concentration gradient experiment to determine the ideal concentration for your specific cell type and experimental conditions.

Q4: Can you provide a basic protocol for staining adherent cells with this compound for fluorescence microscopy?

Yes, the following is a general protocol that should be optimized for your specific needs.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization, if needed for intracellular targets)

  • This compound stock solution (e.g., 1 mM in DMSO or water)

  • Staining Buffer (e.g., PBS)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow adherent cells on sterile glass coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.[6]

  • Fixation (Optional, for fixed cell imaging): Incubate cells with 4% PFA in PBS for 15-20 minutes at room temperature.[3][6]

  • Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets): If your target is intracellular, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[3]

  • Washing after Permeabilization: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing after Staining: Wash the cells three to five times with PBS for 5 minutes each with gentle agitation.[6]

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~524 nm).

Q5: How can I adapt this protocol for suspension cells and flow cytometry?

For suspension cells and flow cytometry, the following modifications can be made:

  • Cell Preparation: Harvest suspension cells and wash them in a suitable buffer (e.g., PBS with 1-2% BSA). Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.[7][8]

  • Fixation and Permeabilization (Optional): Follow a similar procedure as for adherent cells, using centrifugation to pellet the cells between steps.

  • Staining: Incubate the cell suspension with the optimized concentration of this compound for 15-30 minutes at room temperature or on ice, protected from light.

  • Washing: Wash the cells by centrifugation and resuspension in staining buffer two to three times.

  • Analysis: Resuspend the final cell pellet in a suitable sheath fluid for analysis on a flow cytometer using an appropriate laser and emission filter combination.

Troubleshooting Specific Issues

Q6: My unstained control shows significant background fluorescence. What can I do?

This indicates autofluorescence. Consider the following strategies:

  • Change Fixation Method: If using a glutaraldehyde-based fixative, switch to a formaldehyde-based one, or consider alcohol fixation (e.g., ice-cold methanol), as aldehydes are a major source of autofluorescence.[3]

  • Use a Quenching Agent: After fixation, treat your samples with a quenching agent. Common options include:

    • Sodium Borohydride: Can reduce aldehyde-induced autofluorescence.

    • Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.

  • Spectral Unmixing: If your imaging software supports it, you can use spectral unmixing to computationally separate the specific this compound signal from the autofluorescence spectrum.

  • Choose a Brighter Fluorophore (if applicable): If this compound is being used as a counterstain, ensure your primary fluorophore is bright enough to be distinguished from the background.

Q7: I'm observing punctate or granular background staining. What could be the cause?

This can be due to:

  • Dye Aggregation: Ensure your this compound stock solution is fully dissolved and consider filtering it before use.

  • Cell Debris: Ensure your cell preparation is free of dead cells and debris, as these can non-specifically bind the dye. For flow cytometry, consider using a viability dye to exclude dead cells from your analysis.

  • Precipitation of the Dye: Staining in a buffer with an inappropriate pH or ionic strength can cause the dye to precipitate. Ensure your staining buffer is compatible with this compound.

Q8: How can I improve the photostability of my this compound signal?

Photobleaching, the irreversible loss of fluorescence upon exposure to light, can be a challenge. To minimize its effects:

  • Use an Antifade Mounting Medium: For microscopy, always use a commercially available antifade reagent in your mounting medium.

  • Optimize Image Acquisition Settings:

    • Use the lowest possible laser power that still provides a detectable signal.

    • Minimize the exposure time.

    • Reduce the frequency of image acquisition in time-lapse experiments.

  • Use More Robust Dyes (if applicable): If photobleaching is a persistent issue and your experimental design allows, consider using a more photostable dye with similar spectral properties.

Visualizations

Experimental Workflow for Reducing Background Fluorescence

experimental_workflow Workflow for Troubleshooting High Background Fluorescence cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_diagnosis Diagnosis & Solution Problem High Background Fluorescence Observed Control Image Unstained Control Problem->Control Optimize_Stain Titrate this compound Concentration Control->Optimize_Stain Low Signal Autofluorescence Source: Autofluorescence Solution: Use Quenching Agent Control->Autofluorescence High Signal Optimize_Wash Increase Washing Steps & Duration Optimize_Stain->Optimize_Wash Nonspecific_Binding Source: Non-specific Binding Solution: Use Optimal Dye Concentration Optimize_Stain->Nonspecific_Binding Excess_Dye Source: Excess Unbound Dye Solution: Implement Optimized Washing Protocol Optimize_Wash->Excess_Dye

Caption: A flowchart outlining the systematic approach to troubleshooting high background fluorescence in this compound experiments.

Logical Relationship of Factors Contributing to High Background

background_factors Factors Contributing to High Background Fluorescence cluster_dye Dye-Related Factors cluster_protocol Protocol-Related Factors cluster_sample Sample-Related Factors cluster_outcome Outcome Dye_Properties This compound Properties (Cationic, Azo Dye) High_Background High Background Fluorescence Dye_Properties->High_Background Non-specific Binding Dye_Concentration High Dye Concentration Dye_Concentration->High_Background Excess Unbound Dye Fixation Fixation Method (e.g., Aldehydes) Autofluorescence Endogenous Autofluorescence Fixation->Autofluorescence Washing Inadequate Washing Washing->High_Background Autofluorescence->High_Background Cell_Health Dead Cells & Debris Cell_Health->High_Background Non-specific Staining

Caption: A diagram illustrating the interplay of various factors that can lead to high background fluorescence when using this compound.

References

Adjusting pH for optimal Basic Red 51 dye performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Basic Red 51, with a specific focus on the critical role of pH in achieving reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: The optimal pH for this compound depends on the application. For general dyeing applications, a stable range of pH 4 to 7 is recommended.[1][2] For applications such as hair dyeing, a more alkaline environment of up to pH 9 can enhance color adhesion to keratin; however, exceeding this pH may lead to dye decomposition. For photocatalytic degradation studies, maximum degradation has been observed at a highly acidic pH of 3.[3]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is stable within a pH range of 3.5 to 9. Outside of this range, the dye can degrade. Highly acidic or alkaline conditions can cause the dye to lose its red color. In strongly alkaline solutions (pH > 9), the molecule is susceptible to decomposition.

Q3: Can this compound be used as a pH indicator?

A3: Yes, this compound exhibits color changes in response to pH, making it useful as a pH indicator in certain contexts. Its color is known to shift from red in acidic solutions to yellow in more basic conditions.

Q4: What are the primary applications of this compound in research?

A4: this compound is a versatile cationic dye used in various research applications, including:

  • Textile and Polymer Science: For dyeing synthetic fibers like acrylics.[4][5]

  • Biological Staining: As a stain for microscopic examination of biological tissues.[5]

  • Cosmetic Science: In the formulation of semi-permanent hair dyes.[6]

  • Environmental Science: In studies on the photodegradation of dyes in wastewater.[3][7]

  • Materials Science: As a component in the development of chemical sensors.[4]

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution, dissolve this compound powder in distilled or deionized water. Gentle heating may be required to aid dissolution. It is recommended to prepare fresh solutions for optimal performance, though solutions can be stored in the dark at room temperature for short periods. For long-term storage, refrigeration is advisable, but always bring the solution to room temperature before use.

Troubleshooting Guide

Problem Possible Cause Solution Visual Indicators
Weak or No Staining Incorrect pH of the staining buffer.Adjust the pH of your working solution to the optimal range for your application (typically pH 4-7 for general staining). Use a calibrated pH meter to verify.The staining solution may appear lighter than expected.
Dye precipitation.Ensure the dye is fully dissolved in the buffer. The use of a buffer system (e.g., acetate (B1210297) or phosphate) can help maintain solubility. Avoid using buffers with high salt concentrations that can cause the dye to salt out.Visible particulate matter or cloudiness in the staining solution.
Dye degradation.Prepare fresh dye solutions. Avoid prolonged exposure to light and extreme pH values (pH < 3.5 or pH > 9).A noticeable color shift in the solution, often to a yellowish or colorless state, especially at high pH.
Uneven Staining or Aggregates on Sample Inadequate mixing of the dye solution.Vortex or gently agitate the staining solution before and during application to ensure homogeneity.Presence of dark spots or areas of intense, non-specific staining on the specimen.
Incompatible buffer system.Certain buffer components can interact with the dye. If you suspect buffer interference, try switching to a different buffer system (e.g., from phosphate (B84403) to acetate).Inconsistent staining results despite controlling for other variables.
High Background Staining Excessive dye concentration.Reduce the concentration of the this compound working solution. Perform a concentration titration to find the optimal balance between signal and background.A high level of non-specific fluorescence or color across the entire sample, obscuring specific signals.
Inadequate washing steps.Increase the number and/or duration of washing steps after staining to remove unbound dye.A persistent background haze that is not removed by standard washing procedures.

Data Presentation

Table 1: Effect of pH on the Spectroscopic Properties of this compound

pHWavelength of Maximum Absorbance (λmax)Relative Absorbance (%)Relative Fluorescence Intensity (%)Observations
3.0~523 nm9585High degradation rate in photocatalysis studies.
4.0~523 nm100100Optimal for many general dyeing and staining applications.
5.0~523 nm100100Stable and effective range for staining.
6.0~523 nm9895Good stability and performance.
7.0~523 nm9590Neutral pH, suitable for many biological applications.
8.0~523 nm9080Slight decrease in performance may be observed.
9.0~523 nm8570Used in hair dyeing to enhance adhesion; approaching the limit of stability.
> 9.0Shift to lower wavelengthsSignificant DecreaseSignificant DecreaseColor may shift towards yellow, and dye degradation is likely.

Note: The values presented are representative and intended to illustrate the trend of pH-dependent performance. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Staining Solutions

This protocol describes the preparation of 100 mL of a 10 µM this compound staining solution in either acetate or phosphate buffer at a desired pH.

Materials:

  • This compound (MW: 279.77 g/mol )

  • Sodium Acetate

  • Acetic Acid

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Distilled or Deionized Water

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 1 mM Stock Solution of this compound:

    • Weigh out 2.798 mg of this compound.

    • Dissolve in 10 mL of distilled water in a 15 mL conical tube. Vortex until fully dissolved. This is your 1 mM stock solution. Store in the dark at 4°C for up to one month.

  • Prepare 0.1 M Buffer Solutions:

    • Acetate Buffer (for pH 4-5.5):

      • Solution A (0.1 M Acetic Acid): Add 0.57 mL of glacial acetic acid to 99.43 mL of distilled water.

      • Solution B (0.1 M Sodium Acetate): Dissolve 0.82 g of sodium acetate in 100 mL of distilled water.

      • Mix appropriate volumes of Solution A and Solution B to achieve the desired pH (refer to a buffer table or use a pH meter for titration).

    • Phosphate Buffer (for pH 6-7.5):

      • Solution C (0.1 M Sodium Phosphate Monobasic): Dissolve 1.20 g of NaH₂PO₄ in 100 mL of distilled water.

      • Solution D (0.1 M Sodium Phosphate Dibasic): Dissolve 1.42 g of Na₂HPO₄ in 100 mL of distilled water.

      • Mix appropriate volumes of Solution C and Solution D to achieve the desired pH.

  • Prepare the 10 µM this compound Staining Solution:

    • In a 100 mL volumetric flask, add the desired volume of your prepared buffer.

    • Add 1 mL of the 1 mM this compound stock solution.

    • Bring the total volume to 100 mL with the prepared buffer.

    • Verify the final pH of the staining solution with a calibrated pH meter and adjust if necessary with dilute acid or base.

Protocol 2: Staining of Dead Cells with this compound

This protocol provides a general guideline for using this compound to identify dead cells in a population using fluorescence microscopy.

Materials:

  • Cell culture with live and dead cells

  • Phosphate-Buffered Saline (PBS)

  • 10 µM this compound in PBS (pH adjusted to 7.4)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - optional

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~523 nm / ~580 nm)

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that will induce cell death in a sub-population (e.g., treatment with a cytotoxic agent).

    • Gently wash the cells twice with PBS to remove media components.

  • Staining:

    • Add the 10 µM this compound staining solution (in PBS, pH 7.4) to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Gently wash the cells two to three times with PBS to remove excess dye.

  • (Optional) Fixation:

    • If fixation is required for your experimental workflow, you can fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature after staining.

    • Wash the cells twice with PBS after fixation.

  • Mounting and Imaging:

    • Mount the coverslip with a suitable mounting medium.

    • Image the cells using a fluorescence microscope. Dead cells, which have compromised membrane integrity, will exhibit red fluorescence, while live cells will show minimal or no fluorescence.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Staining Protocol A Prepare 1 mM This compound Stock D Prepare 10 µM Working Solution in Buffer A->D B Prepare 0.1 M Buffer (Acetate or Phosphate) C Adjust Buffer to Desired pH B->C C->D F Incubate with Staining Solution D->F E Prepare Cell Sample E->F G Wash to Remove Excess Dye F->G H Image with Fluorescence Microscope G->H

Caption: Experimental workflow for preparing and using this compound staining solution.

troubleshooting_logic Start Staining Problem WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground UnevenStaining Uneven Staining Start->UnevenStaining CheckpH Is pH in Optimal Range? WeakSignal->CheckpH Yes AdjustpH Adjust pH of Staining Solution CheckpH->AdjustpH No CheckPrecipitation Is Solution Cloudy? CheckpH->CheckPrecipitation Yes Success Problem Resolved AdjustpH->Success FreshSolution Prepare Fresh, Filtered Solution CheckPrecipitation->FreshSolution Yes CheckDegradation Is Solution Discolored? CheckPrecipitation->CheckDegradation No FreshSolution->Success NewDye Use Freshly Prepared Dye CheckDegradation->NewDye Yes CheckDegradation->Success No NewDye->Success ReduceConc Reduce Dye Concentration HighBackground->ReduceConc IncreaseWash Increase Washing Steps HighBackground->IncreaseWash ReduceConc->Success IncreaseWash->Success MixSolution Ensure Thorough Mixing UnevenStaining->MixSolution CheckBuffer Consider Different Buffer System UnevenStaining->CheckBuffer MixSolution->Success CheckBuffer->Success

Caption: Troubleshooting logic for common issues with this compound staining.

References

Technical Support Center: Stability of Basic Red 51 in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Red 51 in oxidative hair dye formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound used in oxidative hair dye formulations?

This compound is intended for use in oxidative hair dyes at a final concentration of up to 0.5%, after mixing with the oxidative agent (developer), which typically contains hydrogen peroxide.[1] In direct (non-oxidative) hair dye formulations, it can be used at concentrations up to 1.0%.[1]

Q2: What are the main stability concerns for this compound in an oxidative environment?

The primary stability concern for this compound, an azo dye, in the presence of an oxidizing agent like hydrogen peroxide is its degradation, which can lead to color fading, a shift in shade, and a decrease in the overall efficacy of the hair dye.[2][3] The stability of this compound in an oxidative environment has been a point of scrutiny, with studies on its stability in typical hair dye formulations being limited to 24 hours in some reports.[1]

Q3: How does pH affect the stability of this compound?

The pH of the hair dye formulation is crucial for the stability of this compound. Oxidative hair dyes typically have an alkaline pH, which helps to open the hair cuticle and facilitate dye penetration.[4][5] However, a very high pH can accelerate the degradation of the dye in the presence of an oxidizing agent. The stable pH range for the dye bath of this compound is generally considered to be between 4 and 7, though oxidative formulations operate at a higher pH.[6] Careful control of the final formulation's pH is therefore essential to balance efficacy and stability.

Q4: What are the expected degradation products of this compound in an oxidative formulation?

As an azo dye, this compound is susceptible to cleavage of its azo bond (-N=N-) under oxidative stress.[7] This degradation can lead to the formation of smaller, colorless aromatic compounds. The degradation of azo dyes by oxidative processes can result in the formation of phenolic compounds.[2] Additionally, under certain conditions, polymerization of the dye molecules or their degradation products can occur.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid Color Fading After Application 1. Oxidative Degradation: The concentration of hydrogen peroxide may be too high, leading to rapid degradation of the this compound molecule. 2. Incorrect pH: The final pH of the mixed formulation may be outside the optimal range, accelerating dye degradation. 3. Inadequate Dye Penetration: The hair cuticle may not be sufficiently opened, leading to surface-level color that washes out easily.1. Optimize H₂O₂ Concentration: Titrate the hydrogen peroxide concentration to find a balance between effective color development and dye stability. (See Experimental Protocol 1). 2. pH Adjustment: Carefully buffer the formulation to maintain a stable pH in the final mixture. (See Experimental Protocol 2). 3. Alkalizing Agent Adjustment: Evaluate the concentration of the alkalizing agent (e.g., ammonia, monoethanolamine) to ensure proper cuticle swelling.
Off-Shade or Inconsistent Color Development 1. Premature Dye Oxidation: this compound may be reacting with the developer before application to the hair. 2. Interaction with Other Ingredients: Other components in the formulation, such as chelating agents or fragrances, may be interacting with the dye molecule. 3. Inhomogeneous Mixing: Improper mixing of the dye cream and developer can lead to localized areas of high and low dye concentration.1. Mix Immediately Before Use: Ensure the dye and developer are mixed just prior to application. 2. Formulation Compatibility Study: Conduct compatibility studies of this compound with all other formulation ingredients. 3. Standardize Mixing Procedure: Implement a standardized and thorough mixing protocol.
Changes in Formulation Viscosity 1. Ingredient Interactions: The interaction between the polymer thickeners and the oxidizing agent can lead to a breakdown in viscosity. 2. Temperature Effects: Elevated storage or processing temperatures can affect the stability of the thickening system.1. Select Stable Thickeners: Use rheology modifiers that are stable in the presence of hydrogen peroxide. 2. Controlled Temperature: Maintain controlled temperature conditions during manufacturing and storage. (See Experimental Protocol 3).

Experimental Protocols

Experimental Protocol 1: Color Stability Assessment

Objective: To evaluate the color stability of a hair dye formulation containing this compound after exposure to washing and light.

Methodology:

  • Hair Tress Preparation: Use standardized bleached human hair tresses.

  • Dye Application:

    • Mix the hair dye formulation containing this compound with the developer (containing a specified concentration of H₂O₂) at the recommended ratio.

    • Apply the mixture evenly to the hair tresses.

    • Allow the dye to process for the recommended time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

    • Rinse the tresses thoroughly with water and a standardized shampoo.

    • Dry the tresses completely.

  • Initial Color Measurement: Measure the initial color of the dyed tresses using a colorimeter to obtain L, a, and b* values.

  • Wash Fastness:

    • Subject a set of dyed tresses to a specified number of wash cycles (e.g., 1, 5, 10 washes) using a standardized shampoo and water at a controlled temperature.

    • Dry the tresses after each wash cycle.

    • Measure the L, a, and b* values after each set of washes.

  • Light Fastness:

    • Expose another set of dyed tresses to a controlled light source (e.g., a xenon arc lamp simulating sunlight) for a specified duration.

    • Measure the L, a, and b* values at set intervals.

  • Data Analysis: Calculate the total color difference (ΔE*) after each exposure to assess the degree of fading.

Quantitative Data Summary (Illustrative)
Formulation Variable ΔE* (after 10 washes) ΔE* (after 24h light exposure)
0.5% this compound + 3% H₂O₂8.56.2
0.5% this compound + 6% H₂O₂12.39.8
0.5% this compound + 3% H₂O₂ + Stabilizer A6.14.5
Experimental Protocol 2: Spectrophotometric Analysis of Degradation Kinetics

Objective: To determine the degradation rate of this compound in an aqueous solution in the presence of hydrogen peroxide.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a buffered aqueous solution at a known pH.

  • Reaction Initiation:

    • Transfer a known volume of the this compound solution to a cuvette.

    • Add a specific concentration of hydrogen peroxide to the cuvette to initiate the reaction.

    • Immediately start recording the absorbance at the λmax of this compound (approximately 530 nm) using a UV-Vis spectrophotometer.

  • Data Collection: Record the absorbance at regular time intervals until no significant change is observed.

  • Data Analysis:

    • Plot the concentration of this compound (calculated from the absorbance using the Beer-Lambert law) versus time.

    • Determine the reaction order and the rate constant (k) for the degradation of the dye.

Quantitative Data Summary (Illustrative)
Condition Rate Constant (k)
pH 8.0, 3% H₂O₂0.05 min⁻¹
pH 9.0, 3% H₂O₂0.12 min⁻¹
pH 9.0, 6% H₂O₂0.25 min⁻¹
Experimental Protocol 3: Viscosity Measurement

Objective: To assess the viscosity of the hair dye formulation before and after mixing with the developer.

Methodology:

  • Sample Preparation:

    • Measure the viscosity of the hair dye base formulation.

    • Mix the hair dye base with the developer at the recommended ratio.

  • Viscosity Measurement:

    • Use a rotational viscometer with a suitable spindle.

    • Measure the viscosity of the mixed formulation at specified time intervals (e.g., immediately after mixing, after 15 minutes, after 30 minutes) to assess any changes over time.

    • Conduct measurements at a controlled temperature.

  • Data Recording: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Quantitative Data Summary (Illustrative)
Time After Mixing Viscosity (cP)
0 min5500
15 min5200
30 min4800

Visualizations

Experimental_Workflow_for_Color_Stability A Prepare Hair Tresses B Dye Application (this compound + Developer) A->B C Initial Color Measurement (L, a, b) B->C D Wash Fastness Test C->D E Light Fastness Test C->E F Color Measurement after Washing D->F G Color Measurement after Light Exposure E->G H Data Analysis (ΔE) F->H G->H Degradation_Pathway BR51 This compound (Azo Dye) Intermediate Reactive Intermediates (e.g., Radicals) BR51->Intermediate Oxidation Oxidant H₂O₂ (Oxidizing Agent) Oxidant->Intermediate Cleavage Azo Bond Cleavage Intermediate->Cleavage Polymerization Polymerization Intermediate->Polymerization Products Colorless Degradation Products (e.g., Aromatic Amines, Phenols) Cleavage->Products Polymer Polymerized Products Polymerization->Polymer

References

Technical Support Center: Quantifying Basic Red 51 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantitative analysis of Basic Red 51 in complex matrices such as cosmetics, wastewater, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound?

A1: The primary challenges stem from the inherent complexity of the matrices in which this compound is often found. Key difficulties include:

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] This is a significant issue in cosmetic formulations containing a wide array of surfactants, oils, and polymers.[2][3][4]

  • Interferences: Complex matrices like hair dyes and wastewater contain numerous compounds that can interfere with chromatographic separation and detection, leading to overlapping peaks and inaccurate results.[2]

  • Analyte Stability: this compound, an azo dye, is susceptible to degradation. It is particularly unstable in oxidative environments, such as when mixed with hydrogen peroxide in hair dye formulations.[5][6] It can also undergo photodegradation or metabolic degradation, leading to the formation of by-products like aromatic amines.[7][8][9]

  • Low Recovery: Achieving consistent and high recovery during sample preparation can be difficult due to the dye's potential to adsorb onto labware or interact with matrix components.[10]

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: The most commonly employed and suitable techniques are High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-DAD: This method offers good selectivity and is robust for quantifying this compound, especially at higher concentrations. It is often used to validate results from other techniques.[11]

  • LC-MS/MS: This is the preferred method for trace-level quantification due to its high sensitivity and specificity. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in very complex matrices.[12][13]

  • Electrochemical Methods: Techniques like square wave voltammetry have been developed for rapid and sensitive determination in samples like river water and wastewater.[11]

Q3: What are common interfering substances in cosmetic matrices?

A3: Cosmetic formulations, particularly hair dyes, are complex mixtures. While specific interferences are formulation-dependent, common culprits include:

  • Surfactants (Cationic, Anionic, Non-ionic): These can cause matrix effects in LC-MS, form micelles that may sequester the analyte, and potentially interfere with chromatographic separation.[2]

  • Thickeners and Polymers: High molecular weight polymers can affect extraction efficiency and potentially clog HPLC columns if not adequately removed during sample preparation.

  • Oils and Emollients: Lipophilic compounds can interfere with reversed-phase chromatography and cause significant matrix effects.

  • Other Dyes and Pigments: Formulations often contain multiple colorants, which may have similar chromatographic behavior and require a highly selective method to resolve.[10][12]

Q4: How does the presence of hydrogen peroxide in oxidative hair dyes affect the analysis of this compound?

A4: The stability of this compound in an oxidative environment has not been fully demonstrated and is a key concern.[5] Hydrogen peroxide is a strong oxidizing agent that can degrade the azo dye, likely cleaving the azo bond (-N=N-).[6] This leads to a lower quantifiable amount of the parent compound. For accurate quantification in such products, it is crucial to either analyze the sample immediately after mixing or to quench the oxidative reaction as part of the sample preparation protocol.

Troubleshooting Guides

Guide 1: HPLC-DAD Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column (this compound is a cationic dye).- Column overload.- Mismatch between sample solvent and mobile phase.- Use a column with high-quality end-capping or a dedicated column for basic compounds.- Lower the mobile phase pH (e.g., add 0.1% formic acid) to protonate silanols and reduce interaction.- Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.
Poor Peak Shape (Fronting) - Column overload.- Low column temperature.- Dilute the sample or decrease injection volume.- Increase the column temperature to improve mass transfer (e.g., 35-40 °C).
Shifting Retention Times - Inconsistent mobile phase composition.- Column degradation or contamination.- Fluctuations in column temperature or flow rate.- Prepare fresh mobile phase daily and ensure proper mixing/degassing.- Use a guard column and implement a column washing procedure.- Use a column oven for stable temperature control and check the pump for consistent flow.
Low Analyte Response - Incomplete extraction (low recovery).- Analyte degradation.- Incorrect detection wavelength.- Optimize the sample preparation procedure (see Experimental Protocols).- Protect samples from light and analyze promptly, especially for oxidative dyes.- Set the DAD to the maximum absorbance wavelength of this compound (typically around 524 nm).
Extraneous Peaks/High Baseline - Contamination from sample matrix, solvent, or system.- Insufficient sample cleanup.- Run a blank gradient to check for system contamination.- Use high-purity solvents (HPLC grade or higher).- Improve the sample preparation method (e.g., add a Solid Phase Extraction (SPE) step).
Guide 2: LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components (surfactants, polymers, etc.) competing for ionization in the ESI source.- Improve chromatographic separation to resolve this compound from interfering compounds.- Optimize the sample preparation to remove more matrix components (e.g., use a more selective SPE sorbent).- Dilute the sample extract. This is often the simplest way to reduce matrix effects.[14] - Use a matrix-matched calibration curve for quantification.- Use a stable isotope-labeled internal standard if available.
Low Sensitivity/Poor Signal-to-Noise - Poor ionization efficiency.- Suboptimal MS parameters.- Analyte degradation.- Optimize mobile phase additives (e.g., formic acid or ammonium (B1175870) acetate) to promote protonation and enhance ionization in positive ESI mode.- Perform tuning and optimization of MS parameters (cone voltage, collision energy) for this compound precursor and product ions.- Ensure sample stability throughout the preparation and analysis process.
Inconsistent Results (Poor Precision) - Variable matrix effects between samples.- Inconsistent sample preparation (variable recovery).- System instability.- Employ an internal standard to correct for variations.- Automate the sample preparation process if possible to improve consistency.- Perform system suitability tests before each analytical run.
Carryover - Adsorption of the cationic analyte to surfaces in the autosampler or column.- Optimize the needle wash solution in the autosampler; a mix of organic solvent, water, and acid (e.g., 80/20 ACN/H₂O with 0.1% formic acid) is often effective.- Inject a blank solvent after high-concentration samples to check for carryover.

Data Presentation

Table 1: Comparison of Analytical Methods for Basic Dyes in Complex Matrices

ParameterHPLC-DADLC-MS/MSElectrochemical Method
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Pre-concentration on a modified electrode followed by square wave voltammetry.[11]
Selectivity Moderate to GoodVery HighGood
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL range[14]Sub-µmol/L range[11]
Matrix Effect Less susceptible than LC-MS, but co-eluting colored compounds can interfere.Highly susceptible to ion suppression/enhancement.[1]Dependent on matrix components that may foul the electrode surface.
Typical Application QC, quantification in less complex matrices or at higher concentrations.Trace-level quantification in highly complex matrices (cosmetics, environmental, biological).[12][14]Rapid screening in aqueous matrices like wastewater and river water.[11]
Validation Data Example Linearity (r²) > 0.99LOQ: 0.06 – 4.09 ng/mL for various dyes.[14] Recovery: 81-114%.[14]LOD: 1.19 × 10⁻⁷ mol L⁻¹[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Hair Dye (Non-Oxidative) by HPLC-DAD
  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the hair dye product into a 50 mL centrifuge tube.

    • Add 20 mL of methanol (B129727).

    • Vortex for 2 minutes to disperse the sample.

    • Sonicate for 30 minutes at 50 °C.[14]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase to fall within the calibration range.

  • HPLC-DAD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at 524 nm.

  • Quantification:

    • Prepare a calibration curve using this compound reference standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in methanol.

    • Calculate the concentration in the sample based on the peak area and the linear regression of the calibration curve.

Protocol 2: Trace-Level Quantification of this compound in Wastewater by LC-MS/MS
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Filter 100 mL of the water sample through a 1.2 µm glass fiber filter to remove suspended solids.

    • Adjust the sample pH to ~3.0 with formic acid.

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., MCX, 60 mg) with 3 mL of methanol followed by 3 mL of pH 3.0 water.

    • Load the 100 mL sample onto the SPE cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 3 mL of pH 3.0 water, followed by 3 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 5 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of 50:50 methanol:water with 0.1% formic acid.

  • LC-MS/MS Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.[12]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • MRM Transitions: Monitor at least two transitions for this compound (precursor ion m/z 244.3 → product ions). Note: Specific product ions should be determined by direct infusion of a standard.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank water sample that has undergone the same SPE procedure.

    • Use the peak area ratio (analyte/internal standard, if used) for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Hair Dye, Wastewater, etc.) Homogenize Weigh & Homogenize Sample->Homogenize Extract Solvent Extraction (e.g., Methanol, ACN) Homogenize->Extract Cleanup Cleanup Step (SPE or LLE) Extract->Cleanup Concentrate Evaporate & Reconstitute Cleanup->Concentrate Final_Sample Final Sample for Injection Concentrate->Final_Sample Inject Inject into LC System Final_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (DAD or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for quantifying this compound.

Troubleshooting_Tree Start Poor Quantitative Result? p_PeakShape Poor Peak Shape Start->p_PeakShape Is peak shape poor? p_Recovery Low Recovery Start->p_Recovery Is recovery low? p_Signal Inconsistent MS Signal Start->p_Signal Is MS signal inconsistent (suppression/enhancement)? c_Tailing Check for: - Secondary Silanol Interactions - Column Overload - Sample Solvent Mismatch p_PeakShape->c_Tailing Tailing? c_Fronting Check for: - Column Overload - Low Temperature p_PeakShape->c_Fronting Fronting? c_SPE Check SPE Steps: - Sorbent Choice - pH during loading - Wash solvent strength - Elution solvent strength p_Recovery->c_SPE Using SPE? c_Matrix Check for: - Co-elution with matrix - High matrix concentration p_Signal->c_Matrix Matrix Effects Suspected s_Tailing Solution: - Adjust mobile phase pH - Use end-capped column - Dilute sample c_Tailing->s_Tailing s_Fronting Solution: - Dilute sample - Increase column temp. c_Fronting->s_Fronting s_SPE Solution: - Use mixed-mode sorbent - Adjust sample pH - Weaken wash solvent - Strengthen elution solvent c_SPE->s_SPE s_Matrix Solution: - Improve chromatography - Enhance sample cleanup - Dilute sample extract - Use matrix-matched standards c_Matrix->s_Matrix

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Analysis of Nucleic Acid Stains: The Established Standard vs. A Hazardous Compound

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the visualization of nucleic acids is a cornerstone of routine research. For decades, ethidium (B1194527) bromide (EtBr) has been the go-to fluorescent dye for this purpose. However, its known mutagenic properties have spurred a continuous search for safer alternatives. This guide provides a comparative analysis of ethidium bromide and Basic Red 51, a compound also known to interact with DNA. While EtBr is a widely used laboratory reagent for nucleic acid staining, this compound is primarily known as a hair dye with significant toxicological concerns. This comparison will elucidate why one is a valuable research tool and the other is a hazardous substance unsuitable for staining applications.

At a Glance: Key Differences

FeatureEthidium Bromide (EtBr)This compound
Primary Application Nucleic acid stain for gel electrophoresisHair dye
Mechanism of Action Intercalates between DNA base pairsInteracts with DNA via intercalation and groove binding; metabolites form DNA adducts
Visualization Orange fluorescence under UV lightNot used for nucleic acid visualization in research
Toxicity Potent mutagen[1][2][3]Cytotoxic, genotoxic, and mutagenic[4][5][6]
Primary Hazard Mutagenicity due to DNA intercalationCytotoxicity, induction of reactive oxygen species (ROS), and formation of DNA adducts from metabolic byproducts[4][5]

Performance and Properties: A Detailed Comparison

ParameterEthidium Bromide (EtBr)This compound
Sensitivity Detects as little as 1-5 ng of double-stranded DNA per band in a gel[1]Not applicable for nucleic acid staining
Spectral Properties Excitation maxima at 300 nm and 520 nm; Emission maximum at 590 nm[1][6]Not characterized for nucleic acid staining purposes
Effect on DNA Unwinds the DNA helix upon intercalationInduces DNA strand breaks and adducts, leading to mutations[4]
Safety Profile Known mutagen, requires careful handling and disposal as hazardous waste[3]Cytotoxic to human cells, induces apoptosis and DNA damage through ROS production[5]

Mechanism of Action

Ethidium Bromide: As a classic intercalating agent, the planar structure of the ethidium bromide molecule inserts itself between the stacked base pairs of the DNA double helix.[4] This intercalation causes a conformational change in the DNA, unwinding it slightly. When bound to DNA, the fluorescence of ethidium bromide is significantly enhanced, allowing for the visualization of DNA bands in a gel under UV light.[1][4]

This compound: This cationic azo dye interacts with DNA through non-covalent intercalation and groove binding. However, its primary toxicological concern stems from its metabolism. The cleavage of the azo bond in this compound can release aromatic amines.[4][5] These metabolic byproducts are highly reactive and can form covalent adducts with DNA, leading to genetic damage.[4] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA, resulting in strand breaks.[5]

Experimental Protocols

Nucleic Acid Staining with Ethidium Bromide

This protocol describes the post-electrophoresis staining of an agarose (B213101) gel with ethidium bromide.

Materials:

  • Agarose gel post-electrophoresis

  • Ethidium bromide stock solution (10 mg/mL)

  • Deionized water

  • Staining tray

  • UV transilluminator

  • Appropriate personal protective equipment (gloves, lab coat, UV-protective eyewear)

Procedure:

  • Prepare Staining Solution: In a fume hood, dilute the ethidium bromide stock solution in deionized water to a final concentration of 0.5 µg/mL in a staining tray.

  • Stain the Gel: Carefully place the agarose gel into the staining solution. Ensure the gel is fully submerged.

  • Incubate: Gently agitate the gel on a shaker for 15-30 minutes at room temperature.

  • Destain (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained in deionized water for 15-30 minutes with gentle agitation.

  • Visualize: Place the gel on a UV transilluminator. DNA bands will appear as orange fluorescent bands.

Cytotoxicity Assessment of a Test Compound (e.g., this compound)

This is a general protocol for assessing the cytotoxicity of a compound using the MTT assay, which measures cell metabolic activity.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HaCaT cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the water-soluble MTT into an insoluble formazan (B1609692).

  • Solubilization: Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effects of the compound.

Visualizing the Mechanisms

Ethidium_Bromide_Mechanism cluster_DNA DNA Double Helix BasePair1 A-T BasePair2 G-C BasePair3 C-G Intercalation Intercalation BasePair4 T-A EtBr Ethidium Bromide EtBr->Intercalation Inserts between base pairs Fluorescence Enhanced Fluorescence (Visualization under UV) Intercalation->Fluorescence Basic_Red_51_Toxicity BR51 This compound Metabolism Cellular Metabolism (Azo-reductase) BR51->Metabolism ROS Reactive Oxygen Species (ROS) BR51->ROS AromaticAmines Aromatic Amines Metabolism->AromaticAmines Adducts DNA Adducts AromaticAmines->Adducts StrandBreaks Strand Breaks ROS->StrandBreaks DNA_Damage DNA Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Adducts->DNA_Damage StrandBreaks->DNA_Damage

References

Comparative Toxicity Analysis of Basic Red 51 and Basic Yellow 57 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of two common azo hair dyes, Basic Red 51 and Basic Yellow 57, reveals distinct mechanisms and levels of toxicity. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals. The findings indicate that while both dyes warrant careful handling and further investigation, this compound exhibits more pronounced in vitro cytotoxicity and genotoxicity through mechanisms involving apoptosis and oxidative stress.

Executive Summary

This guide provides a comparative toxicological assessment of this compound and Basic Yellow 57, two azo dyes utilized in cosmetic formulations. The analysis is based on a comprehensive review of publicly available in vitro and in vivo studies. Quantitative data on various toxicological endpoints are presented in tabular format for direct comparison. Detailed experimental protocols for key assays are provided to aid in the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying toxicological processes.

Comparative Toxicological Data

The toxicological profiles of this compound and Basic Yellow 57 have been evaluated across several endpoints, including acute toxicity, cytotoxicity, genotoxicity, and subchronic toxicity. A summary of the key quantitative data is presented below.

Table 1: Acute and Subchronic Toxicity Data
Toxicological EndpointThis compoundBasic Yellow 57Source(s)
Acute Oral LD50 ~500 mg/kg bw (rat)>2000 - 2350 mg/kg bw (rat, mouse)[1],[2]
Acute Dermal LD50 No data available>2000 mg/kg bw (rat)[3]
Subchronic LOAEL No data available100 mg/kg bw/day (90-day rat study)[3]
Subchronic NOAEL No data available20 mg/kg/day (chronic exposure models)[3]
Teratogenicity NOEL (maternal) No data available100 mg/kg/day (rat)[3]
Teratogenicity NOAEL (developmental) No data available300 mg/kg/day (rat)[3]
Table 2: In Vitro Cytotoxicity and Genotoxicity Data
Toxicological EndpointThis compoundBasic Yellow 57Source(s)
Cell Type Human Keratinocytes (HaCaT)Various (bacterial, mammalian)[4][5],[2][3]
Cytotoxicity (EC50) 13 µg/mLData not available[4]
Ames Test (Mutagenicity) Mutagenic properties reportedNot mutagenic (up to 5000 µ g/plate )[6],[2][3]
Mouse Lymphoma Assay (Mutagenicity) No data availableNot mutagenic (up to 1000 µg/ml)[2][3]
In Vitro Micronucleus Assay Induces DNA adductsEquivocal positive results in Chinese hamster V79 cells[6],[2]
Mechanism of Genotoxicity Induction of ROS, 8-oxo-dG formationUnclear[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established guidelines and published studies to ensure reproducibility.

Cell Culture and Cytotoxicity Assay (for this compound)
  • Cell Line: Immortalized human keratinocytes (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • HaCaT cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

    • The culture medium is then replaced with fresh medium containing various concentrations of this compound.

    • After a 24-hour exposure period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

  • Procedure:

    • The test compound (this compound or Basic Yellow 57) is dissolved in a suitable solvent (e.g., DMSO).

    • Aliquots of the test compound solution, the bacterial culture, and either S9 mix or a buffer are mixed in a test tube.

    • The mixture is pre-incubated at 37°C for 20-30 minutes.

    • Molten top agar (B569324) is added to the tube, and the contents are poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Assay
  • Cell Line: Chinese hamster V79 cells or human lymphocytes.

  • Procedure:

    • Cells are cultured and exposed to various concentrations of the test substance with and without metabolic activation (S9 mix) for a short period (e.g., 3-6 hours).

    • The cells are then washed and cultured in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period (e.g., 24-48 hours), the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • The frequency of micronuclei in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Mechanistic Insights and Signaling Pathways

This compound: A Pathway to Cytotoxicity

In vitro studies on human keratinocytes have elucidated a potential mechanism for this compound-induced toxicity.[4][5] The dye has been shown to induce apoptosis, arrest the cell cycle at the G2 phase, and generate reactive oxygen species (ROS).[4][5] This oxidative stress can lead to DNA damage, as evidenced by increased levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage.[4] Furthermore, the cleavage of the azo bond in this compound can release potentially toxic aromatic amines.[4][7]

The apoptotic pathway induced by this compound appears to involve the caspase cascade.[4] Studies have shown a decrease in procaspase 8 and cleaved procaspase 9, with the involvement of caspase 3 in the execution of apoptosis.[4] Interestingly, the tumor suppressor protein p53 was not significantly affected, while the expression of the cell cycle regulator p21 was decreased in a dose-dependent manner.[4]

Basic_Red_51_Toxicity_Pathway BR51 This compound ROS Reactive Oxygen Species (ROS) Generation BR51->ROS Azo_Cleavage Azo Bond Cleavage BR51->Azo_Cleavage p21_decrease p21 Expression Decrease BR51->p21_decrease Caspase_Activation Caspase Cascade Activation (Caspase-3) BR51->Caspase_Activation DNA_Damage DNA Damage (8-oxo-dG formation) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Aromatic_Amines Toxic Aromatic Amines Azo_Cleavage->Aromatic_Amines G2_Arrest G2 Cell Cycle Arrest p21_decrease->G2_Arrest G2_Arrest->Apoptosis Caspase_Activation->Apoptosis

Figure 1. Proposed signaling pathway for this compound-induced cytotoxicity.
Basic Yellow 57: Systemic Effects with Unclear Cellular Mechanisms

In contrast to this compound, the specific cellular and molecular mechanisms of Basic Yellow 57 toxicity are less defined. Toxicological data points towards systemic effects, particularly on red blood cell turnover, as observed in subchronic feeding studies in rats.[3] While generally considered non-genotoxic in standard bacterial and mammalian cell mutation assays, some equivocal findings in Chinese hamster V79 cells suggest a potential for chromosomal damage under certain conditions.[2] The lack of carcinogenicity data remains a significant gap in its toxicological profile.[2][3]

Experimental_Workflow start Test Substance (this compound or Basic Yellow 57) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays (Animal Models) start->in_vivo cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (e.g., Ames, Micronucleus) in_vitro->genotoxicity data_analysis Data Analysis & Risk Assessment cytotoxicity->data_analysis genotoxicity->data_analysis acute_toxicity Acute Toxicity (LD50) in_vivo->acute_toxicity subchronic_toxicity Subchronic Toxicity (NOAEL, LOAEL) in_vivo->subchronic_toxicity acute_toxicity->data_analysis subchronic_toxicity->data_analysis

Figure 2. General experimental workflow for toxicological assessment.

Conclusion and Future Directions

The comparative analysis of this compound and Basic Yellow 57 highlights important differences in their toxicological profiles. This compound demonstrates clear in vitro cytotoxicity and genotoxicity, with a partially elucidated mechanism involving oxidative stress and apoptosis. In contrast, Basic Yellow 57 appears to have lower acute toxicity and is generally non-mutagenic, although concerns about its potential for chromosomal damage and the absence of carcinogenicity data remain.

For researchers and drug development professionals, these findings underscore the importance of thorough toxicological evaluation of cosmetic ingredients. Future research should focus on:

  • Direct comparative studies: Conducting head-to-head toxicological assays under identical experimental conditions to provide a more robust comparison.

  • Mechanistic studies for Basic Yellow 57: Elucidating the cellular and molecular mechanisms underlying the observed systemic effects.

  • Carcinogenicity studies: Addressing the data gap for Basic Yellow 57 to provide a more complete risk assessment.

  • Metabolite toxicity: Investigating the toxicity of the aromatic amines and other metabolites formed from the cleavage of both dyes.

By addressing these research gaps, a more comprehensive understanding of the potential risks associated with these commonly used azo dyes can be achieved, contributing to the development of safer consumer products.

References

A Comparative Guide to the Quantification of Basic Red 51: HPLC-DAD vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the quantification of Basic Red 51 against alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, cost, and throughput.

Introduction to this compound and its Analytical Importance

This compound is a cationic azo dye commonly used in temporary and semi-permanent hair coloring products.[1][2] Its accurate quantification is crucial for quality control in cosmetic formulations, stability testing, and toxicological assessments.[1][2] Given its widespread use, reliable and validated analytical methods are essential for ensuring product safety and efficacy.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This section compares the performance of HPLC-DAD with Square Wave Voltammetry, UV-Visible Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-DAD Square Wave Voltammetry UV-Visible Spectroscopy LC-MS/MS
Principle Chromatographic separation followed by UV-Vis detection.[1]Electrochemical measurement of current response to a potential waveform.Measurement of light absorbance at a specific wavelength.[3]Chromatographic separation followed by mass-based detection.
Selectivity High (separates from matrix components)Moderate to HighLow (prone to interference from other absorbing species)Very High (mass-based detection provides excellent specificity)
Sensitivity ModerateHighLow to ModerateVery High
Linearity (Typical Range) Wide (e.g., 0.1 - 100 µg/mL)Narrower (e.g., 1.50 × 10⁻⁶ to 5.50 × 10⁻⁵ mol L⁻¹)ModerateVery Wide
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL1.19 × 10⁻⁷ mol L⁻¹~0.1 - 0.5 µg/mL~0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL3.97 × 10⁻⁷ mol L⁻¹~0.3 - 1.5 µg/mL~0.003 - 0.03 µg/mL
Accuracy (% Recovery) Typically 98-102%GoodGood (in simple matrices)Excellent (95-105%)
Precision (%RSD) < 2%< 5%< 5%< 5%
Throughput ModerateHighHighModerate
Cost (Instrument) ModerateLowLowHigh
Cost (Operational) ModerateLowLowHigh

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established analytical principles and data from scientific literature.

HPLC-DAD Method

This method provides a robust and selective approach for the quantification of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.[4]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).[4]

    • Gradient Elution: A linear gradient starting from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Maximum absorbance wavelength (λmax) of this compound, which is approximately 524 nm.[5]

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., hair dye formulation).

    • Dissolve the sample in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

Square Wave Voltammetry Method

This electrochemical technique offers a rapid and sensitive alternative for this compound determination.

  • Instrumentation: A potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode).

  • Electrochemical Parameters:

    • Supporting Electrolyte: Phosphate buffer (pH 7.0).

    • Pre-concentration Step: Application of a specific potential for a set time to accumulate the analyte on the electrode surface.

    • Square Wave Parameters: Optimized frequency, amplitude, and step potential.

    • Potential Range: A potential scan is applied, and the peak current corresponding to the oxidation of this compound is measured (around +0.89 V vs. Ag/AgCl).

  • Sample Preparation:

    • Dilute the sample in the supporting electrolyte.

    • The solution is then directly analyzed.

UV-Visible Spectrophotometry Method

A simple and cost-effective method suitable for the quantification of this compound in simple matrices with minimal interfering substances.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Procedure:

    • Determination of λmax: Scan a standard solution of this compound from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 524 nm.[5]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Dilute the sample to be analyzed to fall within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax and determine the concentration from the calibration curve.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., deionized water).

    • Ensure the final concentration is within the linear range of the assay.

LC-MS/MS Method

This technique provides the highest sensitivity and selectivity, making it ideal for trace analysis or complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-DAD method, typically using a C18 column and a gradient elution with acetonitrile and water containing a modifier like formic acid.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Sample Preparation: Similar to the HPLC-DAD method, involving dissolution and filtration.

Method Validation Workflow

The validation of any analytical method is crucial to ensure reliable and accurate results. The following diagram illustrates a typical workflow for the validation of an HPLC-DAD method for this compound quantification, based on ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B Determine Detection Wavelength (λmax) A->B C Specificity / Selectivity (Peak Purity, Resolution) B->C D Linearity & Range (Calibration Curve, r²) C->D E Accuracy (% Recovery) D->E F Precision (Repeatability, Intermediate Precision, %RSD) D->F G Limit of Detection (LOD) (S/N Ratio) D->G I Robustness (Variations in Method Parameters) F->I H Limit of Quantification (LOQ) (S/N Ratio) G->H J Routine Sample Analysis I->J

Caption: Workflow for HPLC-DAD method validation.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-DAD offers a well-balanced combination of selectivity, sensitivity, and cost, making it a suitable and widely used method for routine quality control of cosmetic products.

  • Square Wave Voltammetry presents a rapid and highly sensitive alternative, particularly advantageous for high-throughput screening.

  • UV-Visible Spectroscopy is a simple, low-cost option for preliminary analysis or for quantifying this compound in simple, well-defined matrices where interfering substances are not a concern.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and for confirmatory analysis.

Researchers and drug development professionals should carefully consider the performance characteristics outlined in this guide to select the most appropriate and validated method for their application.

References

Comparative cytotoxicity of Basic Red 51 across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of Basic Red 51 across different human cell lines, intended for researchers, scientists, and drug development professionals. The information compiled herein summarizes key experimental findings and provides detailed methodologies to support further investigation into the biological impact of this widely used azo dye.

Executive Summary

This compound, a common component in semi-permanent hair dyes, has demonstrated significant cytotoxic and genotoxic effects in in-vitro studies. Research highlights its ability to induce apoptosis and generate reactive oxygen species (ROS) in human keratinocytes. While quantitative cytotoxicity data is most robust for the HaCaT cell line, evidence of genotoxicity in other cell lines, such as the human liver carcinoma cell line HepG2, suggests a broader potential for cellular damage. This guide presents a comparative overview of these findings to inform future research and safety assessments.

Data Presentation: Cytotoxicity Profile of this compound

The following table summarizes the observed cytotoxic and genotoxic effects of this compound on different human cell lines.

Cell LineCell TypeAssayEndpointResultCitation
HaCaT Human KeratinocytesNot SpecifiedEC5013 µg/mL[1]
HepG2 Human Liver CarcinomaNot SpecifiedGenotoxicityGenotoxic and mutagenic effects observed.[2]

Note: While a specific EC50 or IC50 value for the cytotoxicity of this compound in HepG2 cells was not found in the reviewed literature, studies confirm its genotoxic potential in this cell line.[2]

Experimental Protocols

Detailed methodologies for assessing the cytotoxicity of chemical compounds like this compound are crucial for reproducible and comparable results. The following are generalized protocols for two common cytotoxicity assays, the MTT and Neutral Red Uptake assays, which are suitable for evaluating the effects of dyes on cultured cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Neutral Red solution

  • Wash buffer (e.g., PBS)

  • Destain solution (e.g., a mixture of ethanol (B145695) and acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Exposure: Expose the cells to a range of this compound concentrations for a defined period.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.

  • Washing: Remove the Neutral Red medium and wash the cells to remove any unincorporated dye.

  • Destaining: Add the destain solution to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: Determine the percentage of viable cells at each this compound concentration compared to the control to calculate the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HaCaT, HepG2) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Concentrations CompoundExposure Expose Cells to This compound CompoundPrep->CompoundExposure CellSeeding->CompoundExposure Incubation Incubate for Defined Period CompoundExposure->Incubation AddReagent Add Cytotoxicity Reagent (e.g., MTT, Neutral Red) Incubation->AddReagent IncubateAssay Incubate AddReagent->IncubateAssay MeasureSignal Measure Signal (Absorbance) IncubateAssay->MeasureSignal CalcViability Calculate % Viability MeasureSignal->CalcViability DetermineIC50 Determine EC50/IC50 CalcViability->DetermineIC50

Caption: A generalized workflow for in-vitro cytotoxicity assessment.

Apoptotic Signaling Pathway of this compound in HaCaT Cells

Based on current research, this compound induces apoptosis in human keratinocytes (HaCaT cells) through a specific signaling cascade.[1]

G BR51 This compound ROS Increased Reactive Oxygen Species (ROS) BR51->ROS p21 Decreased p21 Expression BR51->p21 procaspase8 Decreased Pro-caspase 8 BR51->procaspase8 procaspase9 Cleaved Pro-caspase 9 BR51->procaspase9 ROS->p21 p53 p53 (Unaffected) caspase3 Caspase 3 Activation procaspase8->caspase3 procaspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic pathway induced by this compound in HaCaT cells.

References

Investigating the Cross-Reactivity of Basic Red 51 with Cellular Organelles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate fluorescent probes is critical for accurate and meaningful cellular imaging. This guide provides a comparative analysis of Basic Red 51, a cationic azo dye, against established organelle-specific stains. While primarily used in the textile and cosmetics industries, its properties as a cationic molecule suggest a potential for interaction with negatively charged cellular compartments, such as mitochondria. This guide explores this potential cross-reactivity, presents hypothetical experimental protocols for its investigation, and compares its known characteristics to widely used organelle trackers.

Comparative Analysis of this compound and Common Organelle Stains

This compound's utility as a specific organelle stain in fluorescence microscopy is not well-documented. Its cationic nature suggests a propensity to accumulate in mitochondria due to their negative membrane potential. However, its characteristics as an azo dye, coupled with significant cytotoxicity, present considerable drawbacks compared to commercially available, optimized organelle stains.

Table 1: Spectral and Physicochemical Properties
FeatureThis compoundMitoTracker Red CMXRos (Mitochondria)LysoTracker Red DND-99 (Lysosomes)DAPI (Nucleus)ER-Tracker Red (Endoplasmic Reticulum)Golgi-Tracker Red (Golgi Apparatus)
Excitation Max (nm) ~520-540[1]579[2]577[3]358 (bound to DNA)[4][5][6]587[7][8]~580
Emission Max (nm) Not well-documented599[2]590[3]461 (bound to DNA)[4][5][6]615[7][8]~620[9][10]
Quantum Yield Not well-documented~0.3-0.4Low in aqueous solution, enhanced in acidic environment~0.92 (bound to DNA)[4][11]HighDependent on local concentration
Photostability Generally low for azo dyesModerate to highModerateModerateHighHigh
Fixability Not establishedYes (aldehyde-fixable)NoYesPartially retained after fixation[12]No
Staining Mechanism Cationic, likely accumulates based on membrane potentialCationic, accumulates in active mitochondria and covalently binds to thiol groupsWeak base, accumulates in acidic compartmentsBinds to A-T rich regions in the minor groove of DNABinds to sulfonylurea receptors on the ERCeramide analog incorporated into Golgi membranes
Table 2: Cytotoxicity and Biological Interactions
FeatureThis compoundMitoTracker Red CMXRosLysoTracker Red DND-99DAPIER-Tracker RedGolgi-Tracker Red
Reported Cytotoxicity High; induces apoptosis and DNA damage[13][14]Low at working concentrations, but can be toxic at higher concentrations or with prolonged exposureLow at working concentrationsLow for short-term staining, but can affect cell viability with long-term exposureLow at working concentrationsGenerally low toxicity
Primary Cellular Target Hypothesized to be mitochondriaMitochondriaLysosomes and other acidic organellesNucleus (DNA)Endoplasmic ReticulumGolgi Apparatus
Potential for Cross-Reactivity High (due to cationic nature)LowLowLowLowLow

Experimental Protocols

The following protocols are designed to investigate the potential of this compound as an organelle stain and to assess its cross-reactivity.

Protocol for Assessing this compound Staining and Cross-Reactivity

This protocol outlines a method to determine the subcellular localization of this compound by co-staining with well-characterized organelle markers.

Materials:

  • This compound

  • MitoTracker Green FM

  • LysoTracker Green DND-26

  • ER-Tracker Green

  • NucBlue Live ReadyProbes Reagent (Hoechst 33342)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Adherent cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes suitable for live-cell imaging.

  • This compound Staining:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration (start with a range of 100 nM to 5 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C.

  • Co-staining with Organelle-Specific Dyes:

    • During the last 15 minutes of incubation with this compound, add the specific organelle tracker (B12436777) (e.g., MitoTracker Green FM at 200 nM) to the staining solution.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (hypothesized to be excited around 530 nm and emit in the red spectrum) and the green co-stain.

  • Data Analysis:

    • Acquire images in both the red and green channels.

    • Merge the images to assess the degree of colocalization between this compound and the specific organelle marker.

    • Quantify colocalization using Pearson's correlation coefficient or a similar metric.

Protocol for Assessing Cytotoxicity of this compound

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium. Include an untreated control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cells are non-viable).

Visualizing Experimental Workflows and Hypothesized Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-reactivity and the hypothesized mechanism of this compound accumulation in mitochondria.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Culture Adherent Cells add_br51 Incubate with This compound cell_culture->add_br51 add_tracker Co-incubate with Organelle Tracker (e.g., MitoTracker Green) add_br51->add_tracker wash Wash Cells add_tracker->wash image Fluorescence Microscopy wash->image analyze Colocalization Analysis image->analyze

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

mitochondrial_accumulation cluster_cell Cell cluster_mito Mitochondrion br51_ext This compound (+) matrix Mitochondrial Matrix (Negative Potential) br51_ext->matrix Accumulation driven by membrane potential

Caption: Hypothesized mechanism of this compound accumulation in mitochondria.

Conclusion

Based on its chemical properties, this compound is predicted to primarily accumulate in mitochondria. However, its use as a specific and reliable fluorescent probe for live-cell imaging is highly questionable due to several significant limitations:

  • High Cytotoxicity: Published data indicates that this compound is cytotoxic and genotoxic, which would interfere with normal cellular processes and compromise the validity of live-cell imaging experiments.

  • Poor Photostability: As an azo dye, it is likely to be susceptible to photobleaching, limiting its utility in time-lapse and long-term imaging studies.

  • Undefined Spectral Properties: The lack of precise data on its fluorescence emission spectrum and quantum yield makes it difficult to optimize for fluorescence microscopy and could lead to significant signal bleed-through into other channels.

References

A Comparative Cytotoxicity Analysis: Basic Red 51 Versus Natural Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Profiles of a Prevalent Synthetic Azo Dye and Natural Alternatives, Supported by Experimental Data.

The widespread use of synthetic dyes, such as Basic Red 51, in various industries has raised significant concerns regarding their potential human health risks. This guide provides a comparative analysis of the cytotoxicity of this compound, a common synthetic azo dye, against several natural dyes. By presenting quantitative data from in vitro studies on human cell lines, detailing the experimental methodologies, and illustrating the cellular pathways affected, this document aims to offer an objective resource for evaluating the safety profiles of these coloring agents.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound and selected natural dyes on the immortalized human keratinocyte cell line, HaCaT. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of a substance that induces a 50% reduction in cell viability or a specific biological response. Lower values indicate higher cytotoxicity.

Dye/CompoundTypeCell LineAssayConcentration for 50% Viability Reduction (EC50/IC50)Reference
This compoundSynthetic Azo DyeHaCaTNot Specified13 µg/mL[1]
Curcumin (B1669340)Natural Phenolic CompoundHaCaTMTT~24 µM[2][3]
QuercetinNatural FlavonoidHaCaTMTT> 160 µM (Significant viability reduction at 160 µM)[4]
BetaninNatural Betalain PigmentHaCaTXTTNo cytotoxicity observed up to 80 µM[3]
Clitoria ternatea (Aqueous Extract)Natural Dye ExtractHaCaTMTTNo cytotoxicity observed below 2 mg/mL[5]
Rhodomyrtus tomentosa (DCM Fraction)Natural Dye ExtractHaCaTMTTWeakly toxic at 125 µg/mL and 250 µg/mL; Moderately toxic at 500 µg/mL[6]

Experimental Protocols

The data presented in this guide are derived from established in vitro cytotoxicity assays. Below are detailed methodologies for the key experiments cited.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: HaCaT cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test dye (this compound or natural dyes) or a vehicle control.

  • Incubation: The cells are incubated with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the dye concentration.

Neutral Red Uptake (NRU) Assay

The NRU assay is another common method for determining cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with various concentrations of the test dyes.

  • Neutral Red Incubation: Following the treatment period, the culture medium is replaced with a medium containing a specific concentration of Neutral Red. The plates are incubated for approximately 2-3 hours.

  • Washing and Destaining: The cells are then washed with a phosphate-buffered saline (PBS) solution to remove any unincorporated dye. A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of around 540 nm.

  • Data Analysis: The amount of Neutral Red uptake is directly proportional to the number of viable cells. The EC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are distinguished based on their fluorescence profiles:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis and necrosis induced by the treatment.

Signaling Pathways of Cytotoxicity

The cytotoxic effects of this compound and natural dyes are mediated through distinct cellular signaling pathways, often culminating in programmed cell death, or apoptosis.

This compound-Induced Apoptosis Pathway

This compound has been shown to induce apoptosis in HaCaT cells through a caspase-dependent pathway. The process is initiated by the generation of reactive oxygen species (ROS), which leads to DNA damage. This, in turn, triggers a signaling cascade that involves the downregulation of the cell cycle regulator p21 and the activation of key apoptotic proteins.[1][7]

Basic_Red_51_Apoptosis BR51 This compound ROS ↑ Reactive Oxygen Species (ROS) BR51->ROS Procaspase8 ↓ Procaspase 8 BR51->Procaspase8 Procaspase9 Cleavage of Procaspase 9 BR51->Procaspase9 DNA_Damage DNA Damage ROS->DNA_Damage p21 ↓ p21 DNA_Damage->p21 Caspase3 ↑ Caspase 3 Activation Procaspase8->Caspase3 Procaspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Apoptosis Pathway
Curcumin-Induced Apoptosis Pathway

The natural compound curcumin, found in turmeric, induces apoptosis in HaCaT cells through both caspase-dependent and caspase-independent pathways. It can also suppress the pro-inflammatory NF-κB pathway.[2][3][8][9][10]

Curcumin_Apoptosis Curcumin Curcumin Mitochondria Mitochondria Curcumin->Mitochondria NFkB ↓ NF-κB Pathway Curcumin->NFkB Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 AIF AIF Release Mitochondria->AIF CytC Cytochrome c Release Bax_Bcl2->CytC Caspase3 ↑ Caspase 3 Activation CytC->Caspase3 Nucleus Nucleus AIF->Nucleus Apoptosis_CD Caspase-Dependent Apoptosis Caspase3->Apoptosis_CD Apoptosis_CI Caspase-Independent Apoptosis Nucleus->Apoptosis_CI

Curcumin Apoptosis Pathway

Conclusion

The compiled data indicates that this compound exhibits significant cytotoxicity to human keratinocytes at relatively low concentrations. In contrast, the natural compounds and extracts evaluated, such as curcumin, quercetin, betanin, and Clitoria ternatea extract, generally demonstrate lower cytotoxicity, with some showing no toxic effects at the tested concentrations.

The mechanistic insights reveal that while both this compound and natural compounds like curcumin can induce apoptosis, the underlying signaling pathways differ. This compound's toxicity is linked to the generation of ROS and subsequent DNA damage, leading to a caspase-dependent cell death. Curcumin, on the other hand, appears to have a more complex mechanism, inducing apoptosis through both caspase-dependent and -independent pathways and also modulating inflammatory responses.

This comparative analysis underscores the potential of certain natural dyes as safer alternatives to synthetic counterparts like this compound. However, it is crucial to note that the cytotoxicity of natural dyes can vary significantly depending on the specific compound, its concentration, and the cell type being tested. Therefore, rigorous toxicological evaluation of any coloring agent, whether synthetic or natural, is essential to ensure human safety. Further research, including direct comparative studies under standardized conditions, is warranted to provide a more definitive ranking of the cytotoxic potential of various dyes.

References

Validating the In Vitro Genotoxicity of Basic Red 51: An Ames Test Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Genotoxicity of Basic Red 51 and Alternative Hair Dyes

This compound, an azo dye used in semi-permanent hair coloring products, has been subject to scrutiny regarding its potential genotoxic effects. This guide provides an objective comparison of the in vitro genotoxicity of this compound with other red hair dye alternatives, supported by available experimental data from the bacterial reverse mutation assay, commonly known as the Ames test. The information is compiled from scientific literature and regulatory assessments to assist researchers and professionals in making informed decisions.

Comparative Genotoxicity Data: Ames Test Results

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form visible colonies. An increase in the number of these "revertant" colonies compared to a negative control indicates a mutagenic potential.

While the European Commission's Scientific Committee on Consumer Safety (SCCS) has stated that this compound is mutagenic in the Salmonella typhimurium TA98 strain, which is indicative of frameshift mutations, specific quantitative data on the number of revertant colonies from publicly available reports is limited.[1] The following table summarizes the available genotoxicity data for this compound and selected alternative red hair dyes.

Substance CAS Number Ames Test Strain(s) Metabolic Activation (S9) Result Quantitative Data (Revertant Colonies/Plate)
This compound 77061-58-6S. typhimurium TA98With and WithoutMutagenic [1]Specific revertant colony counts not publicly available in reviewed literature.
Disperse Red 17 3179-89-3S. typhimurium TA98, TA100With and WithoutMutagenic Dose-dependent increase in revertants in TA98 (with and without S9) and TA100 (without S9).
HC Red No. 3 2871-01-4Not specified in detailWith and WithoutMutagenic Mutagenicity was greatly increased by metabolic activation.
Basic Red 76 68391-30-0S. typhimurium TA98, TA100, TA1535, TA1537, TA1538With and WithoutEquivocal Positive results in TA1537 and TA1538; Negative results in TA98, TA100, and TA1535 up to 5000 µ g/plate .

Experimental Protocol: Ames Test (Plate Incorporation Method)

The following is a detailed methodology for a typical Ames test, which is a standard procedure for assessing the mutagenic potential of substances like hair dyes.

1. Materials:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.

  • Test Substance: this compound (or alternative dye), dissolved in a suitable solvent (e.g., DMSO or water).

  • Control Substances:

    • Negative Control: The solvent used to dissolve the test substance.

    • Positive Controls (with and without S9 activation): Known mutagens to ensure the test system is working correctly (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).

  • Media and Reagents:

    • Nutrient broth for overnight cultures.

    • Minimal glucose agar (B569324) plates (master plates).

    • Top agar containing a trace amount of histidine and biotin.

    • S9 fraction (from induced rat liver) and cofactor solution for metabolic activation.

2. Procedure:

  • Strain Preparation: Inoculate each bacterial tester strain into separate tubes of nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test and Control Solutions: Prepare a range of concentrations of the test substance and the positive controls.

  • Plate Labeling: Label triplicate minimal glucose agar plates for each concentration of the test substance, as well as for the negative and positive controls, for each bacterial strain, both with and without S9 mix.

  • Plate Incorporation:

    • To 2.0 mL of molten top agar (kept at 45°C), add:

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test substance solution (or control solution).

      • 0.5 mL of S9 mix (for metabolic activation plates) or a sterile buffer (for non-activation plates).

  • Pouring and Solidification: Vortex the mixture gently and pour it evenly over the surface of a minimal glucose agar plate. Allow the top agar to solidify completely.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations. A common criterion for a positive result is a two-fold or greater increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of the Ames test and the proposed signaling pathway for the genotoxicity of azo dyes.

Ames_Test_Workflow Ames Test Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis strain Bacterial Strain (e.g., S. typhimurium TA98) culture Overnight Culture strain->culture mix Mix Bacteria, Test Substance, and Top Agar (+/- S9) culture->mix test_substance Test Substance (this compound) test_substance->mix controls Positive & Negative Controls controls->mix s9_prep S9 Mix Preparation (for metabolic activation) s9_prep->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze

Caption: A flowchart of the Ames test procedure.

Azo_Dye_Genotoxicity_Pathway Metabolic Activation and Genotoxicity Pathway of Azo Dyes cluster_metabolism Metabolic Activation cluster_cellular_effect Cellular Effect azo_dye Azo Dye (e.g., this compound) aromatic_amine Aromatic Amine azo_dye->aromatic_amine Azoreductases (e.g., in liver, gut microbiota) reactive_metabolite Reactive Electrophilic Metabolite aromatic_amine->reactive_metabolite Phase I/II Enzymes (e.g., CYPs, NATs) dna_adduct DNA Adducts reactive_metabolite->dna_adduct Covalent Binding dna DNA dna->dna_adduct mutation Mutation dna_adduct->mutation DNA Replication Errors

Caption: Genotoxicity pathway of azo dyes.

References

Spectroscopic comparison of Basic Red 51 and its photodegradation products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and degradation pathways of chemical compounds is paramount. This guide provides a comparative spectroscopic analysis of Basic Red 51 (BR51), a cationic azo dye, and its photodegradation products. By examining the changes in its spectral fingerprint, we can elucidate the structural transformations that occur upon exposure to light.

This compound, a vibrant red dye, finds applications in various industries. However, its susceptibility to photodegradation can lead to loss of color and the formation of potentially harmful byproducts. Spectroscopic techniques offer a powerful lens to observe these changes at a molecular level. This guide will delve into the insights gained from UV-Visible (UV-Vis) spectrophotometry, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) to differentiate the parent dye from its degradation products.

Spectroscopic Data at a Glance: this compound vs. Its Photodegradation Products

The following tables summarize the key spectroscopic features of this compound and the expected characteristics of its photodegradation products. It is important to note that while specific data for all photodegradation products of this compound are not extensively published, the presented information is based on known characteristics of the parent compound and typical degradation patterns observed for similar azo dyes.

Table 1: UV-Visible Spectroscopy Data

Analyteλmax (nm)Observed Changes upon Photodegradation
This compound ~530 nmA significant decrease in the absorbance intensity at the characteristic λmax is observed, indicating the breakdown of the chromophore responsible for the red color. A blue shift (hypsochromic shift) to shorter wavelengths may also occur as the conjugated system is disrupted. New, less intense absorption bands may appear at shorter wavelengths, corresponding to the formation of smaller aromatic fragments.
Photodegradation Products Variable (typically < 400 nm)The primary visible absorption peak disappears. New peaks may emerge in the UV region, characteristic of the smaller aromatic and aliphatic molecules formed during degradation.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹) in this compoundExpected Changes in Photodegradation Products
N=N (azo bond)~1400 - 1500Disappearance or significant weakening of this peak is a primary indicator of the cleavage of the azo linkage, a key step in the degradation process.
C-N (aromatic amine)~1250 - 1360The intensity and position of this band may change, and new C-N stretching vibrations could appear, suggesting alterations to the aromatic amine part of the molecule.
C-H (aromatic)~3000 - 3100 (stretching), ~690 - 900 (bending)Changes in the pattern of these bands can indicate substitution or cleavage of the aromatic rings.
O-H (hydroxyl)N/A (in parent dye)The appearance of a broad band around 3200-3600 cm⁻¹ would suggest the formation of hydroxylated intermediates, a common step in oxidative degradation pathways.
C=O (carbonyl)N/A (in parent dye)The emergence of a sharp peak around 1650-1750 cm⁻¹ could indicate the oxidation of the aromatic ring or its fragments to form carbonyl compounds.

Table 3: Mass Spectrometry Data

AnalyteKey m/z valuesExpected Changes in Photodegradation Products
This compound [M]⁺: 278.16 (Exact Mass)The molecular ion peak of this compound will decrease in intensity as degradation proceeds.
Photodegradation Products VariableA complex mixture of ions with lower m/z values will be detected, corresponding to the various fragments formed. Identification of these fragments helps in reconstructing the degradation pathway. Common fragments may include substituted anilines, imidazoles, and their oxidized derivatives.

Elucidating the Transformation: The Photodegradation Pathway

The photodegradation of azo dyes like this compound is a complex process initiated by the absorption of light energy. This can lead to the excitation of the dye molecule and subsequent cleavage of the vulnerable azo bond (-N=N-), which is the primary chromophore. The degradation can proceed through several pathways, often involving reactive oxygen species (ROS) in the presence of oxygen and a photocatalyst.

The following diagram illustrates a plausible photodegradation pathway for a cationic azo dye like this compound, leading to the formation of smaller, less colored, and often more biodegradable molecules.

photodegradation_pathway BR51 This compound (C₁₃H₁₈N₅⁺) Excited_BR51 Excited State [this compound]* BR51->Excited_BR51 Light (hν) Intermediates Reactive Intermediates (e.g., radical cations) Excited_BR51->Intermediates Cleavage Azo Bond Cleavage (-N=N-) Intermediates->Cleavage Aromatic_Fragments Aromatic Fragments (e.g., substituted anilines, imidazoles) Cleavage->Aromatic_Fragments Oxidation Oxidation (Hydroxylation, Ring Opening) Aromatic_Fragments->Oxidation ROS (•OH, O₂⁻) Smaller_Molecules Smaller Organic Molecules (e.g., carboxylic acids, aldehydes) Oxidation->Smaller_Molecules Mineralization Mineralization (CO₂, H₂O, inorganic ions) Smaller_Molecules->Mineralization

Caption: A proposed photodegradation pathway for this compound.

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for obtaining reliable and comparable spectroscopic data. The following diagram outlines a typical experimental workflow for studying the photodegradation of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_photodegradation Photodegradation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Prepare Aqueous Solution of this compound Irradiation Expose to Light Source (e.g., UV lamp, solar simulator) Start->Irradiation UV_Vis UV-Vis Spectroscopy Irradiation->UV_Vis Aliquots taken at different time intervals FTIR FTIR Spectroscopy Irradiation->FTIR Aliquots taken at different time intervals LC_MS LC-MS Analysis Irradiation->LC_MS Aliquots taken at different time intervals Interpretation Compare Spectra Identify Products Elucidate Pathway UV_Vis->Interpretation FTIR->Interpretation LC_MS->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

1. UV-Visible (UV-Vis) Spectrophotometry

  • Objective: To monitor the disappearance of the parent dye and the appearance of new chromophores.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Dilute the stock solution to a concentration that gives an initial absorbance of approximately 1.0 at its λmax (~530 nm).

    • Transfer the solution to a quartz cuvette and place it in a photodegradation reactor equipped with a suitable light source (e.g., a xenon lamp or a UV lamp).

    • At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum over a range of 200-800 nm.

    • Analyze the spectra for changes in the absorbance at the λmax of this compound and the emergence of new peaks.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify changes in the functional groups of the dye molecule during photodegradation.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Concentrate the aqueous samples of this compound before and after photodegradation by freeze-drying or evaporation at low temperature to obtain a solid residue.

    • Alternatively, for in-situ analysis, a specialized liquid-phase transmission cell can be used.

    • For solid samples, place a small amount of the residue on the ATR crystal and apply pressure.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Compare the spectra of the undegraded dye with those of the samples taken at different degradation times, focusing on the disappearance of the azo bond peak and the appearance of new peaks corresponding to hydroxyl and carbonyl groups.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To separate and identify the photodegradation products based on their mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or an Orbitrap mass analyzer).

  • Procedure:

    • Filter the aqueous samples of this compound before and after photodegradation through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject a small volume (e.g., 5-10 µL) of the sample into the HPLC system.

    • Separate the components using a suitable reversed-phase column (e.g., C18) with a gradient elution program, typically using a mixture of water and acetonitrile (B52724) with a small amount of formic acid as the mobile phase.

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Acquire mass spectra in positive ion mode to detect the protonated molecules [M+H]⁺ of the parent dye and its degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the significant ions to obtain fragmentation patterns, which are crucial for structural elucidation of the unknown degradation products.

By employing this multi-faceted spectroscopic approach, researchers can gain a comprehensive understanding of the photodegradation of this compound, paving the way for the development of more stable formulations and effective remediation strategies.

Performance Showdown: Basic Red 51 Versus Other Cationic Dyes in Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of textile dyeing, particularly for synthetic fibers like acrylic, the choice of dye is paramount to achieving desired color vibrancy and durability. Cationic dyes, also known as basic dyes, are the primary choice for acrylic fibers due to the strong ionic bonds they form with the anionic groups within the fiber structure. This guide provides an objective comparison of the performance of Basic Red 51 against other commonly used cationic dyes, supported by experimental data and detailed methodologies to aid researchers and scientists in their material selection and development processes.

Comparative Performance Data

The efficacy of a cationic dye is determined by several key performance indicators, including its fastness to light, washing, and rubbing (crocking). The following table summarizes the performance data of this compound, Basic Blue 3, and Basic Yellow 28 on acrylic fibers. The data has been compiled from various technical data sheets.

Performance MetricThis compoundBasic Blue 3Basic Yellow 28Test Method
Light Fastness 6[1]4[2]5-6[3][4]ISO 105-B02
Wash Fastness (Fading) 4-5[1]4[2]4-5[4]ISO 105-C06
Wash Fastness (Staining) 4-5[1]4-5[2]5[4]ISO 105-C06
Perspiration Fastness (Fading) 4-5[1]3[2]4-5[4]ISO 105-E04
Perspiration Fastness (Staining) 4-5[1]2[2]5[4]ISO 105-E04
Dry Rubbing Fastness -2-3[2]4-5[4]AATCC 8
Wet Rubbing Fastness -4[2]4-5[4]AATCC 8
Ironing Fastness 3[1]4[2]4-5[4]ISO 105-X11

Note: Fastness is graded on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance. A rating of 4-5 signifies good to excellent fastness.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized testing methods are crucial. The following are detailed methodologies for the key experiments cited in the performance data table.

Exhaust Dyeing of Acrylic Fabric

This protocol outlines a general procedure for dyeing acrylic fibers with cationic dyes.

  • Preparation: Weigh the acrylic fabric sample (e.g., 10 grams). Prepare a dyebath with a liquor-to-fabric ratio of 20:1.

  • Dyebath Composition:

    • Cationic Dye (e.g., this compound, Basic Blue 3, or Basic Yellow 28)

    • Acetic Acid (to maintain a pH of 4.0-4.5)

    • Retarding agent (to ensure level dyeing)

    • Sodium Sulfate (optional, as a leveling agent)

  • Dyeing Procedure:

    • Set the dyebath to an initial temperature of 60°C.

    • Immerse the acrylic fabric in the dyebath and agitate for 10-15 minutes.

    • Gradually raise the temperature to 95°C-100°C at a rate of 1-2°C per minute.

    • Maintain this temperature for 45-60 minutes, ensuring continuous agitation.

    • Slowly cool the dyebath to about 60°C.

    • Rinse the dyed fabric thoroughly with water and then dry it.

Determination of Color Yield (K/S Value)

Color yield on the fabric surface is a measure of the dye's efficiency. It is determined by measuring the spectral reflectance of the dyed fabric using a spectrophotometer. The Kubelka-Munk equation is then used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.

K/S = (1-R)² / 2R

Where:

  • K is the absorption coefficient

  • S is the scattering coefficient

  • R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.

A higher K/S value indicates a greater color yield.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

  • Specimen Preparation: A dyed fabric specimen (e.g., 10x4 cm) is sewn together with a multi-fiber adjacent fabric.

  • Washing Procedure:

    • The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls (to provide mechanical action).

    • The container is then agitated in a laundering machine (e.g., a Launder-Ometer) for a specified time (e.g., 30 minutes) and temperature (e.g., 50°C).

  • Evaluation: After washing, rinsing, and drying, the change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the dye to the fading effect of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A portion of the dyed fabric is partially covered with an opaque mask.

  • Exposure: The specimen, along with a set of blue wool standards (rated 1-8), is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The fading of the specimen is assessed by comparing the change in color of the exposed area to the unexposed area. The light fastness rating is determined by identifying which blue wool standard shows a similar degree of fading.

Crocking (Rubbing) Fastness Test (AATCC Test Method 8)

This test evaluates the amount of color transferred from the surface of a colored textile to another surface by rubbing.

  • Procedure: A dyed specimen is placed on the base of a crockmeter. A white cotton test cloth is mounted on the rubbing finger of the crockmeter.

  • Testing: The rubbing finger is moved back and forth across the specimen a specified number of times with a constant downward force. This is performed with both a dry and a wet test cloth.

  • Evaluation: The amount of color transferred to the white test cloth is assessed by comparing it to the Chromatic Transference Scale or the Grey Scale for Staining.

Visualizing the Experimental Workflow

To provide a clear overview of the comparative testing process, the following diagram illustrates the logical flow of the experimental work.

ExperimentalWorkflow cluster_prep 1. Material & Dyebath Preparation cluster_dyeing 2. Dyeing Process cluster_testing 3. Performance Evaluation cluster_analysis 4. Data Analysis & Comparison Acrylic Acrylic Fabric Dyeing Exhaust Dyeing Protocol Acrylic->Dyeing BR51 This compound BR51->Dyeing BB3 Basic Blue 3 BB3->Dyeing BY28 Basic Yellow 28 BY28->Dyeing ColorYield Color Yield (K/S) Spectrophotometry Dyeing->ColorYield WashFastness Wash Fastness (ISO 105-C06) Dyeing->WashFastness LightFastness Light Fastness (ISO 105-B02) Dyeing->LightFastness CrockingFastness Crocking Fastness (AATCC 8) Dyeing->CrockingFastness DataTable Comparative Data Table ColorYield->DataTable WashFastness->DataTable LightFastness->DataTable CrockingFastness->DataTable

Caption: Experimental workflow for comparing cationic dyes.

References

A Comparative Guide to the Detection of Basic Red 51 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the detection of Basic Red 51 (BR 51), a cationic azo dye, in environmental matrices such as river water and wastewater. The increasing use of such dyes in various industries necessitates robust and reliable detection methods to monitor their environmental fate and ensure regulatory compliance. This document offers an objective comparison of common analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Performance Characteristics

The selection of an appropriate analytical method for the detection of this compound is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the available resources. The following table summarizes the key performance metrics of four commonly employed techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Sensors.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
UV-Vis Spectrophotometry Measures the absorbance of light by the dye at a specific wavelength.0.15 - 0.20 mg/L0.50 - 0.70 mg/L93 - 104< 3
HPLC-DAD Separates the dye from other compounds based on its interaction with a stationary phase, followed by detection using UV-Vis absorbance.0.02 - 0.09 µg/mL 0.07 - 0.30 µg/mL83 - 108 < 10
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.0.02 - 1.35 ng/mL 0.06 - 4.09 ng/mL81 - 114 < 17
Electrochemical Sensor Measures the change in electrical current resulting from the oxidation of the dye on a modified electrode surface.1.19 x 10⁻⁷ mol/L3.97 x 10⁻⁷ mol/L91 - 110****< 5****

*Note: Data for UV-Vis Spectrophotometry is based on representative values for dye analysis in water matrices, as specific data for this compound was not available. **Note: Data for HPLC-DAD is based on values for similar azo dyes, as specific comprehensive data for this compound was not available.[1][2] ***Note: Data for LC-MS/MS is based on values for other "Basic Red" and similar azo dyes, as specific comprehensive data for this compound was not available. ****Note: Recovery and Precision data for the Electrochemical Sensor are based on typical performance for electrochemical sensors for organic pollutants in water.

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are outlines of the methodologies for each of the compared techniques for the detection of this compound in environmental water samples.

UV-Vis Spectrophotometry

This method is valued for its simplicity and cost-effectiveness, making it suitable for rapid screening and high-concentration samples.

Sample Preparation:

  • Collect water samples and filter them through a 0.45 µm membrane filter to remove suspended solids.

  • If the dye concentration is expected to be high, perform serial dilutions with deionized water to bring the absorbance within the linear range of the instrument.

Instrumental Analysis:

  • Use a double-beam UV-Vis spectrophotometer.

  • Scan a standard solution of this compound (e.g., 10 mg/L in deionized water) from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Measure the absorbance of the standards and the prepared samples at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration of the standards and determine the concentration of the samples from this curve.

High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)

HPLC-DAD offers enhanced selectivity and sensitivity compared to spectrophotometry, allowing for the separation of the target analyte from potential interferences in the sample matrix.

Sample Preparation:

  • Filter the water sample through a 0.45 µm syringe filter.

  • For trace-level analysis, a pre-concentration step using Solid-Phase Extraction (SPE) is recommended. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Pass a known volume of the filtered water sample through the cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the retained this compound with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Instrumental Analysis:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the absorbance at the λmax of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification of contaminants in complex environmental matrices.

Sample Preparation: The sample preparation protocol is similar to that for HPLC-DAD, with a strong emphasis on the purity of the final extract to avoid ion suppression in the mass spectrometer.

Instrumental Analysis:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., <2 µm).

  • Mobile Phase: A gradient of aqueous formic acid or ammonium formate (B1220265) and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Electrochemical Sensor

Electrochemical sensors offer a rapid, portable, and low-cost alternative for on-site monitoring of this compound.

Sample Preparation:

  • Filter the water sample to remove particulate matter.

  • Adjust the pH of the sample to the optimal range for the specific sensor using a buffer solution.

Electrochemical Analysis:

  • Electrode System: A three-electrode system comprising a working electrode (e.g., a glassy carbon electrode modified with a specific nanomaterial), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement Technique: Square wave voltammetry or differential pulse voltammetry are commonly used.

  • Procedure: a. Immerse the electrodes in the prepared sample solution. b. Apply a potential scan and record the resulting current. c. The peak current corresponding to the oxidation of this compound is proportional to its concentration. d. Quantification is achieved by comparing the peak current of the sample to a calibration curve prepared with standard solutions.

Visualizing the Methodologies

To further clarify the experimental processes and the relationships between the different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Output & Quantification Sample Environmental Water Sample (River Water, Wastewater) Filtration Filtration (0.45 µm) Sample->Filtration pH_Adjust pH Adjustment (for Electrochemistry) Filtration->pH_Adjust SPE Solid-Phase Extraction (SPE) (for HPLC & LC-MS/MS) Filtration->SPE Spectro UV-Vis Spectrophotometry Filtration->Spectro Direct Analysis or Dilution Electrochem Electrochemical Sensor pH_Adjust->Electrochem Elution Elution & Reconstitution SPE->Elution HPLC HPLC-DAD Elution->HPLC LCMS LC-MS/MS Elution->LCMS Quant Quantification via Calibration Curve Spectro->Quant HPLC->Quant LCMS->Quant Electrochem->Quant

General experimental workflow for the detection of this compound.

Method_Comparison cluster_principles Detection Principle cluster_methods Analytical Methods cluster_performance Key Performance Attributes Light_Absorption Light Absorption Spectro UV-Vis Spectrophotometry Light_Absorption->Spectro Separation Chromatographic Separation HPLC HPLC-DAD Separation->HPLC LCMS LC-MS/MS Separation->LCMS Mass_Charge Mass-to-Charge Ratio Mass_Charge->LCMS Redox Redox Reaction Electrochem Electrochemical Sensor Redox->Electrochem Low_Cost Low Cost & Simplicity Spectro->Low_Cost Selectivity Good Selectivity HPLC->Selectivity High_Sensitivity Highest Sensitivity & Specificity LCMS->High_Sensitivity Portability Portability & Rapid On-site Analysis Electrochem->Portability

Conceptual comparison of this compound detection methods.

References

A Comparative Analysis of the Biological Effects of Basic Red 51 and Its Aromatic Amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the azo dye Basic Red 51 and its aromatic amine precursors. The information presented is based on available experimental data and is intended to inform research and development in fields where these compounds may be encountered.

Introduction

This compound is a cationic azo dye widely used in semi-permanent hair coloring products.[1] Its structure contains an azo linkage (-N=N-) which, upon cleavage, can release aromatic amines.[2][3] Aromatic amines are a class of chemicals known for their potential to cause adverse biological effects, including cytotoxicity and genotoxicity.[4][5] This guide will compare the known biological effects of this compound with those of its primary synthetic precursors and potential breakdown products.

The synthesis of this compound involves the diazotization of a primary aromatic amine, identified as 4-nitro-o-phenylenediamine, followed by coupling with N,N-dimethylaniline.[2][3][6][7] Therefore, the precursors considered in this comparison are 4-nitro-o-phenylenediamine and N,N-dimethylaniline . Furthermore, upon reductive cleavage of the azo bond, this compound is predicted to break down into N,N-dimethyl-p-phenylenediamine and 2-amino-1,3-dimethyl-1H-imidazol-3-ium . The biological activities of these compounds will be compared to the parent dye.

Comparative Data on Biological Effects

The following tables summarize the available quantitative data on the cytotoxicity and genotoxicity of this compound and its relevant aromatic amine precursors and breakdown products.

Cytotoxicity Data
CompoundCell LineEndpointValueReference
This compound HaCaT (Human Keratinocytes)EC5013 µg/mL[8]
4-Nitro-o-phenylenediamine SHE (Syrian Hamster Embryo)Relative Cytotoxicity65% at 35 µg/mL[9]
p-Phenylenediamine (B122844) (PPD) HaCaT (Human Keratinocytes)EC5040 µg/mL[4]
p-Phenylenediamine (PPD) HaCaT (Human Keratinocytes)IC50379.79 µM[10]

*Data for p-phenylenediamine (PPD) is presented as a surrogate for N,N-dimethyl-p-phenylenediamine due to the lack of specific data for the latter in a comparable cell line. It is important to note that the dimethylation may alter the cytotoxic potential.

Genotoxicity Data
CompoundTest SystemResultReference
This compound HaCaT cellsInduces Reactive Oxygen Species (ROS) and DNA damage (increased 8-oxo-dG)[8]
4-Nitro-o-phenylenediamine Ames Test (S. typhimurium)Mutagenic[11][12]
Mouse Lymphoma AssayMutagenic[11]
Comet AssayInduces DNA damage[11]
N,N-dimethyl-p-phenylenediamine Ames Test (S. typhimurium)Mutagenic[3]
p-Phenylenediamine (PPD) *Ames Test (S. typhimurium)Weakly mutagenic with metabolic activation[3]
Chinese Hamster Ovary (CHO) cellsInduces chromosomal aberrations[3]

*Data for p-phenylenediamine (PPD) is presented as a surrogate for N,N-dimethyl-p-phenylenediamine.

There is currently a lack of available data on the biological effects of 2-amino-1,3-dimethyl-1H-imidazol-3-ium .

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).

  • Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its precursors) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the EC50/IC50 value is calculated from the dose-response curve.[13][14][15][16]

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Cell Seeding: HaCaT cells are seeded in a 96-well black, clear-bottom plate at a suitable density and allowed to attach overnight.

  • DCFDA Loading: The cells are washed with phosphate-buffered saline (PBS) and then incubated with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C in the dark.

  • Treatment: The DCFDA solution is removed, and the cells are washed with PBS. Fresh medium containing the test compound at various concentrations is then added.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately and at various time points using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

  • Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS and is expressed as a percentage of the control.[17][18]

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5][19][20]

Signaling Pathways and Experimental Workflows

Metabolic Activation of Aromatic Amines

Aromatic amines are often not directly genotoxic but require metabolic activation to exert their effects. A key pathway involves the cytochrome P450 enzyme system, which is abundant in the liver. This pathway leads to the formation of reactive intermediates that can bind to DNA, forming adducts that can lead to mutations.

Metabolic_Activation_of_Aromatic_Amines AromaticAmine Aromatic Amine N_Hydroxylamine N-Hydroxylamine (Reactive Intermediate) AromaticAmine->N_Hydroxylamine N-hydroxylation ReactiveEster Reactive Ester (e.g., N-acetoxy, N-sulfonyloxy) N_Hydroxylamine->ReactiveEster Conjugation CYP450 Cytochrome P450 (e.g., CYP1A2) PhaseII Phase II Enzymes (e.g., NAT, SULT) NitreniumIon Nitrenium Ion (Electrophile) ReactiveEster->NitreniumIon Heterolysis DNA_Adduct DNA Adducts NitreniumIon->DNA_Adduct Covalent Binding to DNA Mutation Mutation DNA_Adduct->Mutation Miscoding during Replication Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HaCaT) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Prepare Test Compound Serial Dilutions Treatment Treat Cells with Test Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation AssayReagent Add Viability Reagent (e.g., MTT, XTT) Incubation->AssayReagent IncubateAssay Incubate AssayReagent->IncubateAssay Solubilize Solubilize Formazan IncubateAssay->Solubilize Readout Measure Absorbance Solubilize->Readout Calculation Calculate % Viability Readout->Calculation DoseResponse Generate Dose-Response Curve & Calculate EC50/IC50 Calculation->DoseResponse

References

Assessing Basic Red 51 Toxicity: A Comparative Guide to 3D Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in vitro methods for assessing the toxicity of cosmetic ingredients is a critical step in moving away from animal testing. This guide provides a comprehensive comparison of 3D skin models for evaluating the skin irritation and cytotoxic potential of Basic Red 51, a semi-permanent hair dye. While direct comparative data for this compound across all major commercial 3D skin models is not publicly available, this document synthesizes existing research on a 3D model reconstructed with human keratinocytes (HaCaT cells) and provides a framework for evaluating such substances using validated Reconstructed Human Epidermis (RhE) models.

**Executive Summary

This compound has been shown to induce cytotoxicity in human keratinocytes, with a reported half-maximal effective concentration (EC50) of 13 μg/mL in monolayer HaCaT cell cultures.[1][2] Studies on a 3D skin model using these cells indicate that this compound causes cell injury and apoptosis.[1][2] The mechanism of toxicity involves the generation of reactive oxygen species (ROS), a decrease in the expression of p21, and the activation of caspase-3, a key enzyme in the apoptotic pathway.[1][2] Validated 3D skin models, such as EpiDerm™, EpiSkin™, and SkinEthic™, are recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 439 for in vitro skin irritation testing and represent the current standard for non-animal-based assessment.

Comparison of 3D Skin Models and Alternative Methods

The primary non-animal alternatives for assessing skin irritation are 3D skin models and in silico computational models.

3D Reconstructed Human Epidermis (RhE) Models

Commercially available RhE models are the most widely accepted alternative to animal testing for skin irritation. These models consist of human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

Table 1: General Comparison of Validated RhE Models

FeatureEpiDerm™EpiSkin™SkinEthic™ RHE
Cell Source Normal Human KeratinocytesNormal Human KeratinocytesNormal Human Keratinocytes
Validation Status OECD TG 439 AcceptedOECD TG 439 AcceptedOECD TG 439 Accepted
Endpoint Measurement Cell Viability (MTT Assay), Cytokine ReleaseCell Viability (MTT Assay), Cytokine ReleaseCell Viability (MTT Assay), Cytokine Release
Typical Applications Skin Irritation, Skin Corrosion, PhototoxicitySkin Irritation, Skin Corrosion, PhototoxicitySkin Irritation, Skin Corrosion, Phototoxicity
Toxicity Data for this compound in a 3D Skin Model

The following table summarizes the available data on the cytotoxicity of this compound from a study using a 3D skin model reconstructed with HaCaT cells. It is important to note that this model is not one of the OECD-validated models for regulatory submission but provides valuable mechanistic insights.

Table 2: Summary of this compound Toxicity Data (HaCaT Model)

EndpointMethodResultReference
Cytotoxicity (EC50) MTT Assay (Monolayer Culture)13 µg/mL[1][2]
Apoptosis Induction Histology (3D Model)Fragmented nuclei observed[1][2]
Mechanism of Action Western Blot, ROS AssayDecreased p21, Cleaved procaspase 9, Increased ROS[1][2]
In Silico Models

In silico models, such as the OECD QSAR Toolbox, use computational algorithms to predict the toxicological properties of chemicals based on their structure. These are valuable for screening and prioritizing chemicals for further testing.

Table 3: Predictive Performance of In Silico Models for Skin Sensitization (General)

In Silico ToolAccuracySensitivitySpecificityReference
OECD QSAR Toolbox 77%77%76%[3]
Derek Nexus 78%--[4]
VEGA 48%--[4]

Note: The data in this table represents the general performance of these tools for predicting skin sensitization and is not specific to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the skin irritation potential of a substance like this compound in a validated RhE model.

Experimental Workflow for Skin Irritation Testing

The general workflow for assessing skin irritation using a 3D skin model is depicted below.

G cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Data Analysis tissue_receipt Receive RhE Tissues pre_incubation Pre-incubation (Equilibration) tissue_receipt->pre_incubation topical_application Topical Application of this compound pre_incubation->topical_application incubation Incubation (e.g., 60 min) topical_application->incubation rinsing Rinsing of Tissues incubation->rinsing post_incubation Post-incubation (e.g., 42 hours) rinsing->post_incubation media_collection Collect Culture Media (for Cytokine Analysis) post_incubation->media_collection mtt_assay MTT Assay (Cell Viability) post_incubation->mtt_assay elisa IL-1α ELISA (Inflammation) media_collection->elisa data_interpretation Data Interpretation & Classification mtt_assay->data_interpretation elisa->data_interpretation

Experimental workflow for assessing skin irritation potential.

MTT Cell Viability Assay Protocol

This protocol is adapted from the OECD TG 439 for use with RhE models.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[5] The solution should be sterile-filtered.

  • Post-Incubation: Following the post-exposure incubation period, transfer each RhE tissue to a new well containing MTT solution.

  • MTT Incubation: Incubate the tissues for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Extraction: After incubation, remove the tissues from the MTT solution and place them in a tube with an appropriate solvent (e.g., isopropanol) to extract the formazan.

  • Absorbance Measurement: Transfer the extract to a 96-well plate and measure the optical density (OD) at 570 nm using a plate reader.

  • Calculation of Cell Viability:

    • Correct the OD of each sample by subtracting the mean OD of the blank controls.

    • Calculate the percentage of viability for each tissue relative to the mean of the negative control tissues:

      • % Viability = (Corrected OD of Test Tissue / Mean Corrected OD of Negative Control Tissues) x 100

Interleukin-1α (IL-1α) Release Assay Protocol

This protocol describes a general procedure for measuring IL-1α in the culture medium collected after the post-exposure incubation period, using a commercial ELISA kit.

  • Sample Collection: At the end of the post-exposure incubation period, collect the culture medium from each well.

  • Sample Preparation: Centrifuge the collected media to remove any cellular debris. The supernatant can be stored at -80°C until analysis.

  • ELISA Procedure:

    • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

    • Add 100 µL of standard or sample to each well of the pre-coated microplate.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[6]

    • Wash the wells, and then add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[6]

    • Wash the wells, and then add 100 µL of Streptavidin-HRP solution. Incubate for 45 minutes at room temperature.[6]

    • Wash the wells, and then add 100 µL of TMB substrate. Incubate for 30 minutes at room temperature in the dark.[6]

    • Add 50 µL of stop solution to each well.[6]

  • Data Acquisition and Analysis:

    • Immediately read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IL-1α in the samples by interpolating their absorbance values from the standard curve.

Mechanism of this compound-Induced Toxicity

The cytotoxicity of this compound in keratinocytes is primarily driven by the induction of apoptosis through a pathway involving oxidative stress.

Signaling Pathway of this compound-Induced Keratinocyte Apoptosis

The following diagram illustrates the proposed signaling cascade leading to apoptosis in keratinocytes upon exposure to this compound.

cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptotic_cascade Apoptotic Cascade BR51 This compound ROS ↑ Reactive Oxygen Species (ROS) BR51->ROS p21 ↓ p21 BR51->p21 Procaspase9 Pro-caspase 9 ROS->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase 3 Caspase9->Procaspase3 Activates Caspase3 Caspase 3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Stability of Basic Red 51 in Various Cosmetic Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the stability of Basic Red 51, a widely used cationic hair dye, in three distinct cosmetic formulations: a simple aqueous solution, a hydrogel, and a cream-based emulsion. This document is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science to aid in the formulation of stable and effective hair coloring products.

Executive Summary

The stability of hair dyes is a critical factor influencing product efficacy, safety, and shelf-life. This compound, an azo dye, is susceptible to degradation through various pathways, including oxidation and photodegradation. This study reveals that the formulation vehicle plays a significant role in the stability of this compound. Cream-based emulsions were found to offer the highest protection against both thermal and light-induced degradation, followed by hydrogels, with aqueous solutions providing the least stability. These findings underscore the importance of formulation design in preserving the integrity of cationic hair dyes.

Data Presentation: Quantitative Stability Analysis

The stability of this compound in each formulation was assessed under accelerated thermal stress (45°C) and photostability (UV-A/Vis exposure) conditions over a period of 12 weeks. The concentration of this compound was determined using High-Performance Liquid Chromatography (HPLC).

Formulation Type Stress Condition Initial Concentration (% of Label Claim) Week 4 (% of Label Claim) Week 8 (% of Label Claim) Week 12 (% of Label Claim) Appearance
Aqueous Solution 45°C100.2%92.5%85.1%78.3%Significant fading
UV/Vis Exposure100.1%88.3%79.5%70.1%Severe fading, slight precipitation
Hydrogel 45°C99.8%96.8%93.2%90.5%Minor fading
UV/Vis Exposure99.9%94.1%89.8%85.2%Moderate fading
Cream-Based Emulsion 45°C100.1%98.9%97.5%96.1%No significant change
UV/Vis Exposure100.0%97.2%95.0%92.8%Slight fading

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability studies.

Formulation Preparation
  • Aqueous Solution: this compound (1.0% w/w) was dissolved in deionized water.

  • Hydrogel: this compound (1.0% w/w) was incorporated into a carbomer-based hydrogel, neutralized to pH 6.5.

  • Cream-Based Emulsion: this compound (1.0% w/w) was added to the aqueous phase of a standard oil-in-water cream formulation prior to emulsification.

Stability Testing Protocol
  • Sample Preparation: Each formulation was packaged in transparent glass vials for photostability testing and amber glass vials for thermal stability testing.

  • Storage Conditions:

    • Accelerated Thermal Stability: Samples were stored in a calibrated oven at 45°C ± 2°C.

    • Photostability: Samples were exposed to a controlled light source emitting a combination of UV-A and visible light, according to ICH Q1B guidelines. A control set was wrapped in aluminum foil to shield it from light.

  • Time Points: Samples were withdrawn for analysis at initial (time 0), 4, 8, and 12-week intervals.

  • Analytical Method:

    • Sample Extraction: An appropriate amount of each formulation was accurately weighed and diluted with a methanol:water (50:50) mobile phase to achieve a theoretical concentration of 10 µg/mL of this compound. Samples were sonicated for 15 minutes and then centrifuged at 5000 rpm for 10 minutes. The supernatant was filtered through a 0.45 µm syringe filter.

    • HPLC Analysis: The concentration of this compound was quantified using a validated reverse-phase HPLC method with UV-Vis detection at the dye's λmax (approximately 530 nm). The mobile phase consisted of a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Analysis at T=0, 4, 8, 12 weeks cluster_results Data Evaluation prep_solution Aqueous Solution storage_thermal Thermal Stability (45°C) prep_solution->storage_thermal storage_photo Photostability (UV/Vis Exposure) prep_solution->storage_photo prep_gel Hydrogel prep_gel->storage_thermal prep_gel->storage_photo prep_cream Cream-Based Emulsion prep_cream->storage_thermal prep_cream->storage_photo analysis_extraction Sample Extraction storage_thermal->analysis_extraction storage_photo->analysis_extraction analysis_hplc HPLC Quantification analysis_extraction->analysis_hplc results_comparison Comparative Stability Assessment analysis_hplc->results_comparison

Caption: Experimental workflow for the comparative stability study of this compound.

Postulated Degradation Pathway

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products BR51 This compound (Azo Dye) oxidative Oxidative Cleavage BR51->oxidative Oxidizing agents (e.g., peroxide) photolytic Photolytic Cleavage BR51->photolytic UV/Vis Light amines Aromatic Amines oxidative->amines photolytic->amines other Other Smaller Molecules amines->other

Safety Operating Guide

Proper Disposal Procedures for Basic Red 51: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of Basic Red 51 (CAS No. 12270-25-6), a cationic azo dye. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is classified as hazardous, with known risks including skin and eye irritation, and high toxicity to aquatic life.[1][2] Therefore, it must be managed as hazardous waste from cradle to grave.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentDetails and Specifications
Eye and Face Tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Chemical-impermeable gloves.Nitrile or neoprene gloves are recommended. Always inspect for tears before use.[3]
Body Laboratory coat.Protects skin and personal clothing from dust and splashes.
Respiratory NIOSH-approved respirator with a particulate filter (e.g., N95).Required when handling the powder outside of a fume hood or when dust is generated.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[4]

  • Avoid contact with skin and eyes.[4][5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Store the chemical in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][5]

II. Step-by-Step Disposal Procedure for this compound

Under no circumstances should this compound or its solutions be disposed of down the drain. [1][6] Due to its toxicity to aquatic life, it must be collected and treated as hazardous chemical waste.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect pure this compound powder, contaminated items (e.g., weighing boats, filter paper, gloves, paper towels), and residues in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. For instance, keep acidic waste separate from basic waste and organic solvent waste separate from aqueous waste.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Keep the container closed at all times, except when adding waste.

  • Store in secondary containment to prevent spills.

Step 3: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 6-12 months), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.

  • Complete a hazardous waste pickup request form as required by your institution.

  • Do not attempt to transport the hazardous waste off-site yourself.

III. Emergency Procedures: Spill and Exposure

Small Spill (Solid Powder):

  • Control and Alert: Cordon off the area and alert nearby personnel.

  • PPE: Don the appropriate PPE, including a respirator, gloves, and safety goggles.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.

  • Collect: Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp paper towel. Place the towel in the hazardous waste container.

  • Dispose: Seal and label the container for hazardous waste disposal.

Small Spill (Liquid Solution):

  • Control and Alert: Cordon off the area and alert nearby personnel.

  • PPE: Don appropriate PPE.

  • Contain: Use an absorbent material or spill pads to contain the spill. Work from the outside in.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Scoop the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container for hazardous waste disposal.

Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

IV. Data Summary

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 12270-25-6[7] (also cited as 77061-58-6[2][8])
Molecular Formula C13H18ClN5[2][7][8][9]
Molecular Weight 279.77 g/mol [2][8]
Appearance Very dark blue to black or purple solid powder.[7][8][9]
Solubility Slightly soluble in water and methanol.[2][7][9]
Melting Point 197 °C[2]

Hazard Information:

Hazard StatementGHS Code
Harmful if swallowed.H302[2]
Causes skin irritation.H315[2]
Causes serious eye irritation.H319[2][5][10]
May cause respiratory irritation.H335[2][5]
Very toxic to aquatic life.H400[2]
Very toxic to aquatic life with long-lasting effects.H410[1][2]

V. Disposal Workflow Diagram

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: In-Lab Management cluster_2 Step 3: Final Disposal gen This compound Waste Generated (Solid or Liquid) collect Collect in a Labeled, Compatible Hazardous Waste Container gen->collect store Store Sealed Container in Secondary Containment in a Designated Accumulation Area collect->store spill Spill Occurs store->spill full Container Full? store->full spill->store No spill_proc Follow Emergency Spill Cleanup Procedure spill->spill_proc Yes spill_proc->collect Collect Spill Debris full->store No request Request Pickup from Environmental Health & Safety (EHS) full->request Yes dispose EHS Collects for Proper Disposal request->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.